molecular formula C4H10ClNO3 B1148974 (R)-3-Amino-4-hydroxybutanoic acid hydrochloride CAS No. 196950-52-4

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride

Cat. No.: B1148974
CAS No.: 196950-52-4
M. Wt: 155.58
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride is a chiral GABA analogue with the molecular formula C 4 H 10 ClNO 3 and a molecular weight of 155.58 g/mol . This compound is of significant interest in neuroscience research, particularly in the study of GABA receptor pharmacology. It is a key enantiomer of GABOB (4-amino-3-hydroxybutanoic acid). Studies on recombinant receptors show that the R-enantiomer of GABOB is a full agonist at human rho1 GABA(C) receptors, exhibiting distinct enantioselectivity (R>S) at both GABA(B) and GABA(C) receptors, which differs from its activity profile at GABA(A) receptors . This makes it a valuable tool for probing the stereochemical requirements and functional differences between GABA receptor subtypes. The compound should be stored under an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3R)-3-amino-4-hydroxybutanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c5-3(2-6)1-4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGZYMNGKDOSJB-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](CO)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20855756
Record name (3R)-3-Amino-4-hydroxybutanoic acid--hydrogen chloride (1/1)
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Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196950-52-4, 1245645-62-8
Record name 3-Amino-4-hydroxybutyric acid hydrochloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196950524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-3-Amino-4-hydroxybutanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20855756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VYM1G0Y0X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-3-Amino-4-hydroxybutanoic acid hydrochloride

Introduction

This compound is a beta-amino acid derivative of significant interest in the fields of neuroscience and pharmaceutical development. As a chiral molecule, its specific stereochemistry—the (R) configuration—is critical to its biological activity and interactions within complex physiological systems.[1] This compound serves as a valuable tool for researchers studying neurotransmitter systems and as a potential building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, synthesis, analytical characterization, biological relevance, and safe handling protocols, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

The basic properties of this compound dictate its behavior in experimental settings, from solubility in biological buffers to its stability in storage. The molecule's structure features a carboxylic acid, an amino group, and a hydroxyl group, which contribute to its moderate hydrophilicity and reactivity.[1]

PropertyValueSource
IUPAC Name (3R)-3-amino-4-hydroxybutanoic acid;hydrochloride[2]
Synonyms L-beta-Homoserine HCl[3]
Molecular Formula C₄H₁₀ClNO₃
Molecular Weight 155.58 g/mol [1][4]
Appearance White crystalline powder[1]
Melting Point 156°C[4]
Solubility Soluble in water[1]
LogP 0.283[1]
Polar Surface Area 83.6 Ų

The positive LogP value indicates a degree of hydrophilicity, making it suitable for aqueous solutions used in many biological assays.[1] Its salt form as a hydrochloride enhances its stability and solubility in water.

Synthesis and Stereochemical Control

The biological function of this molecule is intrinsically linked to its stereochemistry. Therefore, stereoselective synthesis is paramount to obtain the desired (R) enantiomer with high purity. Various synthetic routes have been developed, often employing chiral precursors to ensure the correct spatial arrangement of the amino and hydroxyl groups.[1]

One effective method involves starting from (2S,4R)-4-hydroxyproline esters, which are readily available chiral building blocks. This multi-step synthesis leverages the inherent chirality of the starting material to produce the target compound with high enantiomeric excess.[5]

Representative Synthetic Workflow

G A Start: (2S,4R)-4-Hydroxyproline Ester Hydrochloride B Step 1: N-Chlorination & Elimination Reagents: NaOMe, t-BuOCl, Et3N A->B Conversion to N-chloro derivative C Intermediate: (R)-4-Hydroxy-1-pyrroline- 2-carboxylic acid ester B->C Base-induced elimination D Step 2: Peroxide Oxidation Reagents: NaOH, H2O2 C->D Ring opening E Intermediate: (R)-4-Hydroxy-2-pyrrolidone D->E Formation of lactam F Step 3: Acid Hydrolysis Reagent: HCl E->F Ring cleavage G Final Product: (R)-3-Amino-4- hydroxybutanoic acid hydrochloride F->G Protonation

Caption: Synthesis pathway from a hydroxyproline ester.

Experimental Protocol: Synthesis from (2S,4R)-4-Hydroxyproline Ester Hydrochloride

This protocol is adapted from established methodologies for synthesizing (R)-4-amino-3-hydroxybutyric acid and its derivatives.[5]

  • Preparation of the Pyrroline Ester (Intermediate C):

    • Dissolve (2S,4R)-4-hydroxyproline ester hydrochloride in a water-free solvent like THF.

    • Treat the solution sequentially with an alkali metal alkoxide (e.g., sodium methoxide), t-butyl hypochlorite, and finally triethylamine. The causality here is to first deprotonate the starting material, then perform an N-chlorination, followed by a base-induced elimination to form the pyrroline ring. This sequence is crucial for achieving the desired intermediate without side reactions.

  • Formation of the Pyrrolidone (Intermediate E):

    • The crude pyrroline ester is dissolved in an alkali metal hydroxide solution (e.g., NaOH).

    • Hydrogen peroxide is added carefully to the solution. This step facilitates the oxidative cleavage and rearrangement necessary to form the more stable lactam (pyrrolidone) structure.

    • The reaction mixture is then acidified with a mineral acid.

  • Hydrolysis to the Final Product (Compound G):

    • The isolated (R)-4-hydroxy-2-pyrrolidone is subjected to strong acid hydrolysis by refluxing with hydrochloric acid. This step breaks the amide bond within the lactam ring.

    • Upon completion, the solution is concentrated, and the final product, this compound, is crystallized, purified, and dried. This self-validating protocol yields the target compound where successful crystallization is an initial indicator of reaction success, pending further analytical confirmation.

Analytical Characterization Workflow

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A multi-step analytical workflow ensures that the material is suitable for high-stakes research and development applications.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Final Validation A Crude Product B Crystallization / Chromatography A->B C Purified Compound B->C D Structural Verification (NMR) C->D E Molecular Weight (MS) C->E F Purity Assessment (HPLC) C->F G Chiral Purity (Chiral HPLC) C->G H Qualified for Use D->H E->H F->H G->H G A (R)-3-Amino-4-hydroxybutanoic acid B Neuronal Receptors (e.g., GABAergic System) A->B C Modulation of Neurotransmission B->C D Downstream Effects C->D E Synaptic Plasticity D->E Influences F Neuroprotection D->F Influences

Sources

(R)-GABOB mechanism of action in the central nervous system

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the CNS Mechanism of Action of (R)-4-Amino-3-hydroxybutanoic Acid ((R)-GABOB)

Introduction

(R)-4-amino-3-hydroxybutanoic acid, commonly known as (R)-GABOB, is an endogenous stereoisomer of γ-amino-β-hydroxybutyric acid, a metabolite of the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), γ-aminobutyric acid (GABA).[1][2] As a neuromodulator, (R)-GABOB exhibits significant biological activity, notably possessing anticonvulsant properties.[3][4][5] Crucially, the pharmacological effects are stereoselective, with the (R)-enantiomer demonstrating greater biological potency than its (S)-counterpart.[1]

The mechanism of action of (R)-GABOB is multifaceted, stemming from its ability to interact as an agonist with all three major classes of GABA receptors: the ionotropic GABA_A and GABA_A-ρ (formerly GABA_C) receptors, and the metabotropic GABA_B receptors.[1][4][6] This guide provides a detailed technical exploration of these interactions, the resultant downstream signaling cascades, and the established experimental methodologies used to elucidate this mechanism. By synthesizing data from receptor binding assays, electrophysiology, and molecular biology, we present a comprehensive overview for researchers, scientists, and drug development professionals.

Section 1: Interaction with Ionotropic GABA Receptors (GABA_A and GABA_A-ρ)

Ionotropic GABA receptors are ligand-gated ion channels that mediate fast synaptic inhibition. Upon agonist binding, they undergo a conformational change that opens an integral channel permeable to chloride ions (Cl⁻).[7][8] The resulting influx of Cl⁻ leads to hyperpolarization of the postsynaptic membrane, making it less likely to fire an action potential.[9]

The GABA_A Receptor Family

GABA_A receptors are pentameric structures assembled from a diverse family of subunits (e.g., α, β, γ).[8] This heterogeneity gives rise to a wide array of receptor subtypes with distinct pharmacological properties and distributions throughout the CNS. They are the targets for many clinically important drugs, including benzodiazepines and barbiturates.[8][9]

(R)-GABOB functions as an agonist at GABA_A receptors.[2][4] However, studies comparing the stereoisomers have shown that the (S)-enantiomer possesses a higher affinity for GABA_A receptor binding sites.[1][10] The primary action of (R)-GABOB at these receptors is to contribute to the overall inhibitory tone in the CNS by directly gating Cl⁻ channels.

The GABA_A-ρ (GABA_C) Receptor: A Site of Potent (R)-GABOB Action

Initially classified as GABA_C receptors, GABA_A-ρ receptors are a unique subset of ionotropic GABA receptors composed of ρ subunits. They can form homomeric or heteromeric pentamers and are distinguished by their insensitivity to classic GABA_A modulators like benzodiazepines and antagonists like bicuculline.[6] Functionally, they produce a slower, more sustained current compared to most GABA_A receptors.[6]

(R)-GABOB is a potent full agonist at GABA_A-ρ receptors, exhibiting greater potency than its (S)-isomer at this site.[1] This enantioselective action points to a specific and crucial interaction between the (R)-configuration and the receptor's binding pocket.

Probing the Binding Interaction: The Role of Threonine 244

The causality behind the enantioselective action of GABOB was investigated through a combination of computational modeling and experimental validation. Homology modeling of the GABA_A-ρ1 receptor suggested a potential hydrogen bond interaction between the hydroxyl group of GABOB and the threonine 244 (T244) residue located on loop C of the ligand-binding site.[1][11]

To test this hypothesis, site-directed mutagenesis was employed to substitute threonine with serine (T244S), which has a shorter side-chain hydroxyl group. This single amino acid change dramatically altered the pharmacology of the GABOB enantiomers.[1] At the mutant ρ1T244S receptor, (R)-GABOB was converted from a full agonist to a very weak partial agonist, while (S)-GABOB was switched from a full agonist to a competitive antagonist.[1][11] This finding provides strong evidence that the hydroxyl group of T244 is a key determinant in the agonistic activity of both enantiomers and that the specific orientation of the hydroxyl group in (R)-GABOB is critical for efficient receptor gating.

Table 1: Pharmacological Properties of GABOB Enantiomers at Wild-Type and Mutant GABA_A-ρ1 Receptors

Compound Receptor Activity EC₅₀ / K_B (μM)
(R)-(-)-GABOB ρ₁ Wild-Type Full Agonist 19[1]
ρ₁ T244S Weak Partial Agonist >1000 ¹[1]
(S)-(+)-GABOB ρ₁ Wild-Type Full Agonist 45[1]
ρ₁ T244S Competitive Antagonist K_B = 204[1]

¹ At 1 mM, (R)-(-)-GABOB activates only 26% of the current produced by a saturating GABA concentration.[1]

Section 2: Interaction with Metabotropic GABA_B Receptors

The GABA_B Receptor and its Signaling Cascade

GABA_B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the CNS.[7] They are obligate heterodimers, composed of GABAB1 and GABAB2 subunits, which are both required for functional receptor trafficking and signaling.[12] (R)-GABOB is a more potent agonist at GABA_B receptors than the (S)-isomer.[1][10]

Upon agonist binding to the GABAB1 subunit, a conformational change is transmitted to the GABAB2 subunit, which recruits and activates pertussis toxin-sensitive Gαi/o proteins.[7] This activation initiates several downstream signaling pathways that collectively reduce neuronal excitability.

Key Downstream Effector Pathways

The dissociation of the G-protein into its Gα and Gβγ subunits triggers three primary effector pathways:

  • Inhibition of Adenylyl Cyclase: The GTP-bound Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[7][12]

  • Activation of GIRK Channels: The Gβγ subunit directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels on the postsynaptic membrane.[7] This causes an efflux of K⁺ ions, leading to membrane hyperpolarization and a slow inhibitory postsynaptic potential (IPSP).

  • Inhibition of Voltage-Gated Calcium Channels: At presynaptic terminals, the Gβγ subunit binds to and inhibits voltage-gated Ca²⁺ (CaV) channels.[7] This reduction in Ca²⁺ influx inhibits the fusion of synaptic vesicles with the membrane, thereby suppressing the release of neurotransmitters (including GABA itself and glutamate).

GABAB_Signaling GABA_B Receptor Signaling Pathway RGABOB (R)-GABOB GABAB_R GABA_B Receptor (GABAB1/GABAB2) RGABOB->GABAB_R G_Protein Gαi/o-Gβγ (Inactive) GABAB_R->G_Protein G_alpha Gαi/o-GTP (Active) G_Protein->G_alpha G_betagamma Gβγ (Active) G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (Postsynaptic) G_betagamma->GIRK Activates CaV CaV Channel (Presynaptic) G_betagamma->CaV Inhibits cAMP cAMP AC->cAMP  ↓ ATP ATP ATP->AC K_out K+ Efflux (Hyperpolarization) GIRK->K_out Ca_in Ca2+ Influx (Neurotransmitter Release) Ca_in->CaV  ↓

GABA_B Receptor Downstream Signaling Cascade.

Section 3: Experimental Protocols for Characterizing (R)-GABOB-Receptor Interactions

Rationale for Protocol Selection

To comprehensively define a compound's mechanism of action, it is essential to quantify both its physical interaction with the target (binding affinity) and the functional consequence of that interaction (receptor activation and downstream cellular response). For (R)-GABOB, competitive radioligand binding assays are ideal for determining its affinity for GABA receptors, while electrophysiological techniques like the two-electrode voltage clamp are the gold standard for measuring the functional output—ion channel gating and current flow.

Protocol 1: Competitive Radioligand Binding Assay for GABA_B Receptors

This protocol describes a method to determine the binding affinity (IC₅₀) of (R)-GABOB for GABA_B receptors in rat brain membranes by measuring its ability to displace a radiolabeled ligand.[13][14]

Step-by-Step Methodology:

  • Tissue Preparation:

    • Homogenize whole rat brains in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes (P2 fraction).

    • Resuspend the pellet in buffer and repeat the centrifugation step. For GABA_B assays, the tissue can be frozen and thawed to increase ligand affinity.[14]

    • Finally, resuspend the pellet in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Assay:

    • In microcentrifuge tubes, combine the membrane preparation, a fixed concentration of a GABA_B specific radioligand (e.g., [³H]GABA or [³H]-baclofen), and assay buffer containing 2.5 mM CaCl₂ (a required cofactor for GABA_B binding).[14]

    • For Total Binding , no competitor is added.

    • For Non-specific Binding , a saturating concentration of an unlabeled GABA_B agonist (e.g., 100 μM (-)-baclofen) is added.

    • For Competition Binding , varying concentrations of (R)-GABOB are added.

  • Incubation:

    • Incubate the tubes for a defined period (e.g., 20 minutes) at a specific temperature (e.g., 4°C) to reach equilibrium.

  • Separation:

    • Rapidly terminate the binding reaction by centrifugation (e.g., 15,000 x g for 5 minutes) to separate the membrane-bound radioligand from the unbound radioligand in the supernatant.

    • Aspirate the supernatant and quickly wash the pellet with ice-cold buffer to remove residual unbound ligand.

  • Quantification:

    • Solubilize the pellet and measure the radioactivity using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of (R)-GABOB.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of (R)-GABOB that displaces 50% of the specific binding of the radioligand.

Workflow for a Competitive Radioligand Binding Assay.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol details the functional characterization of (R)-GABOB's effect on specific GABA receptor subtypes expressed heterologously in Xenopus laevis oocytes.[11][15]

Step-by-Step Methodology:

  • Oocyte Preparation:

    • Harvest oocytes from an anesthetized female Xenopus laevis frog.

    • Treat the oocytes with collagenase to defolliculate (remove surrounding epithelial layers).

    • Manually select healthy, stage V-VI oocytes for injection.

  • Receptor Expression:

    • Prepare complementary RNA (cRNA) for the desired GABA receptor subunits (e.g., ρ₁, or combinations like α₁, β₂, γ₂) via in vitro transcription from cDNA templates.

    • Using a nanoinjector, inject a precise amount (e.g., 50 nL) of the cRNA solution into the cytoplasm of each oocyte.

    • Incubate the injected oocytes for 2-7 days in a suitable medium (e.g., Barth's solution) to allow for protein translation, assembly, and insertion into the cell membrane.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., Ringer's solution).

    • Impale the oocyte with two microelectrodes filled with a high-molarity salt solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

    • Using a TEVC amplifier, clamp the oocyte's membrane potential at a fixed holding potential (e.g., -70 mV).

  • Data Acquisition:

    • Establish a baseline current in the recording solution.

    • Apply (R)-GABOB at various concentrations to the oocyte by switching the perfusion solution. The binding of the agonist to the expressed GABA receptors will open Cl⁻ channels, resulting in an inward current at the holding potential.

    • Record the peak current response for each concentration. Wash the oocyte with the control solution between applications until the current returns to baseline.

  • Data Analysis:

    • Normalize the current response at each concentration to the maximum response elicited by a saturating concentration of the agonist.

    • Plot the normalized response against the log concentration of (R)-GABOB.

    • Fit the data to the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Hill coefficient.

Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology.

Conclusion

The central nervous system mechanism of action of (R)-GABOB is characterized by its broad-spectrum agonism at GABA receptors, with notable enantioselectivity. As a GABA analogue, it directly contributes to inhibitory neurotransmission. Its primary impact is driven by potent agonism at metabotropic GABA_B receptors and ionotropic GABA_A-ρ receptors.

Activation of GABA_B receptors by (R)-GABOB initiates G-protein mediated signaling that results in slow, prolonged neuronal inhibition through both postsynaptic hyperpolarization and presynaptic reduction of neurotransmitter release. Concurrently, its action at GABA_A and particularly GABA_A-ρ receptors provides a rapid, direct inhibitory mechanism via Cl⁻ influx. The molecular basis for its enhanced potency at GABA_A-ρ receptors has been traced to a specific hydrogen bond interaction, underscoring the structural precision of its pharmacological activity. This dual mechanism, engaging both fast ionotropic and slow metabotropic inhibitory pathways, underpins the therapeutic potential of (R)-GABOB as an anticonvulsant and neuromodulatory agent.

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Biological activity of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride

Introduction

This compound, a beta-amino acid derivative commonly known as (R)-GABOB, is a compound of significant interest in the fields of neuroscience and pharmaceutical development.[1] Its structural similarity to the principal inhibitory neurotransmitter in the central nervous system (CNS), gamma-aminobutyric acid (GABA), positions it as a key molecule for modulating GABAergic neurotransmission.[2][3] This guide provides a comprehensive overview of the biological activities of this compound, detailing its mechanism of action, methodologies for its study, and its therapeutic potential. The focus is on providing researchers, scientists, and drug development professionals with a foundational understanding of this compound's role as a modulator of GABA receptors.[1][3]

Physicochemical Properties

This compound typically presents as a white crystalline powder that is soluble in water, a characteristic owing to its polar functional groups.[1] Its stereochemistry is critical to its biological function.[1]

PropertyValueSource
Molecular Formula C4H10ClNO3[1]
Molecular Weight 155.58 g/mol [1]
CAS Number 1245645-62-8[1]
IUPAC Name (3R)-3-amino-4-hydroxybutanoic acid[4]
Synonyms (R)-GABOB, L-beta-Homoserine[4]

Mechanism of Action: A Modulator of the GABAergic System

The primary biological activity of this compound stems from its interaction with GABA receptors, which are broadly classified into ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors.[5][6] (R)-GABOB has been shown to be a modulator of these receptors, exhibiting a complex pharmacological profile.[7]

It binds to both GABA-A and GABA-B receptors with IC50 values of 1 µM and 0.35 µM, respectively.[7] Furthermore, it acts as an agonist at GABA-C receptors, inducing currents in Xenopus oocytes expressing the human receptor with an EC50 of 19 µM.[7] The enantioselectivity of GABOB is noteworthy; the (R)-enantiomer shows a higher affinity for GABA-B receptors, while the (S)-enantiomer is more potent at GABA-A receptors.[8]

GABA-B Receptor Activation Pathway

Activation of the G-protein coupled GABA-B receptor by an agonist like (R)-GABOB initiates a signaling cascade that leads to neuronal inhibition.[2] This process involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP), and the modulation of ion channels.[5] Presynaptically, it inhibits calcium influx, thereby reducing the release of excitatory neurotransmitters.[2] Postsynaptically, it activates potassium channels, leading to hyperpolarization and a decrease in neuronal excitability.[2]

GABAB_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GOBAB_pre (R)-GABOB GABAB_R_pre GABA-B Receptor GOBAB_pre->GABAB_R_pre binds G_protein_pre Gi/o Protein GABAB_R_pre->G_protein_pre activates Ca_channel Ca²+ Channel G_protein_pre->Ca_channel inhibits Vesicle Vesicle with Neurotransmitters Ca_channel->Vesicle triggers Release Neurotransmitter Release Vesicle->Release reduced GOBAB_post (R)-GABOB GABAB_R_post GABA-B Receptor GOBAB_post->GABAB_R_post binds G_protein_post Gi/o Protein GABAB_R_post->G_protein_post activates AC Adenylyl Cyclase G_protein_post->AC inhibits K_channel K+ Channel G_protein_post->K_channel activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization (Inhibition) K_channel->Hyperpolarization leads to

GABA-B receptor signaling pathway activated by (R)-GABOB.

In Vitro Assessment of Biological Activity

To elucidate the specific interactions of this compound with GABA receptors, a variety of in vitro assays are employed. These assays are crucial for determining binding affinity, functional agonism or antagonism, and the downstream cellular effects of the compound.

Radioligand Binding Assay for GABA-B Receptors

This assay quantifies the affinity of (R)-GABOB for the GABA-B receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Protocol:

  • Membrane Preparation:

    • Homogenize rat brain tissue in a Tris-HCl buffer containing CaCl2.

    • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.[9]

    • Resuspend the final pellet in the buffer to a protein concentration of approximately 1 mg/ml.[9]

  • Binding Assay:

    • In assay tubes, combine the prepared brain membranes with a known concentration of a GABA-B selective radioligand, such as -Baclofen.[9]

    • Add varying concentrations of unlabeled this compound to compete for binding.

    • To determine non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled GABA-B agonist (e.g., GABA).

    • Incubate the mixture at a controlled temperature.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of (R)-GABOB.

    • Determine the IC50 value (the concentration of (R)-GABOB that inhibits 50% of specific radioligand binding) from the resulting competition curve.

Functional [35S]GTPγS Assay

This functional assay measures the activation of G-proteins coupled to the GABA-B receptor upon agonist binding.

Experimental Protocol:

  • Membrane Preparation:

    • Use membranes from cells expressing GABA-B receptors (e.g., CHO-K1 cells) or from brain tissue, prepared similarly to the binding assay.[10]

  • Assay Reaction:

    • Incubate the membranes with a specific concentration of this compound.

    • Add [35S]GTPγS, a non-hydrolyzable analog of GTP, to the mixture.[10] Upon receptor activation, the Gα subunit of the G-protein exchanges GDP for GTP (or [35S]GTPγS).[10]

    • Include a basal control (no agonist) and a positive control (a known GABA-B agonist like GABA).

  • Measurement:

    • After incubation, separate the bound [35S]GTPγS from the unbound via filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • The amount of [35S]GTPγS binding is directly proportional to the level of G-protein activation.

    • Plot the [35S]GTPγS binding against the concentration of (R)-GABOB to generate a dose-response curve and determine the EC50 value and the maximum effect (Emax).

in_vitro_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Brain Tissue or Cell Culture Homogenize Homogenization & Washing Tissue->Homogenize Membranes Isolated Membranes Homogenize->Membranes Binding Radioligand Binding Assay Membranes->Binding Functional [35S]GTPγS Functional Assay Membranes->Functional IC50 Determine IC50 (Binding Affinity) Binding->IC50 EC50 Determine EC50 (Functional Potency) Functional->EC50 in_vivo_workflow start Select Animal Model (e.g., Rodent) grouping Divide into Groups (Vehicle Control & GOBAB-Treated) start->grouping admin Administer Vehicle or (R)-GABOB at various doses grouping->admin wait Allow for Drug Absorption admin->wait induce Induce Seizures (e.g., PTZ injection) wait->induce observe Observe and Score Seizure Activity induce->observe analyze Statistical Analysis of Seizure Parameters observe->analyze end Determine Anticonvulsant Efficacy analyze->end

Workflow for an in vivo anticonvulsant study of (R)-GABOB.

Therapeutic Potential and Clinical Landscape

The biological activities of this compound suggest its therapeutic potential for a range of neurological and psychiatric conditions characterized by an imbalance in neuronal excitation and inhibition. [2]Its ability to enhance GABAergic inhibition makes it a candidate for the treatment of:

  • Epilepsy: Due to its demonstrated anticonvulsant properties. [7]* Anxiety Disorders: By dampening excessive neuronal activity in brain regions associated with fear and anxiety. [2]* Spasticity: Similar to the well-known GABA-B agonist baclofen, it may have muscle relaxant effects. [2][11] Despite this potential, the clinical development of this compound appears to be limited. A search for registered clinical trials specifically investigating this compound did not yield extensive results, indicating that its therapeutic application remains largely in the preclinical or early research stages. Further investigation through well-designed clinical trials is necessary to establish its safety and efficacy in humans. [12][13][14]

Synthesis Overview

The availability of enantiomerically pure this compound is crucial for research. Several synthetic routes have been developed, often starting from chiral precursors. [15][16]One common approach involves the use of commercially available starting materials like L-threonine or D- and L-arabinose, employing protecting group chemistry and stereoselective reactions to achieve the desired (R) configuration. [1][15]Other methods have utilized precursors such as malic acid and ascorbic acid. [17]

Conclusion

This compound is a potent modulator of the GABAergic system with a clear mechanism of action centered on its agonist activity at GABA receptors, particularly the GABA-B subtype. Its ability to produce inhibitory effects in the central nervous system has been demonstrated in both in vitro and in vivo studies, highlighting its potential as a therapeutic agent for neurological disorders such as epilepsy. While its journey to the clinic is not yet complete, (R)-GABOB remains a valuable tool for neuropharmacological research and a promising scaffold for the development of novel drugs targeting the GABAergic system.

References

  • EvitaChem. (n.d.). Buy this compound (EVT-1491069).
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  • Unknown Author. (1969). "GOBAB", an Inflammatropic Amino Acid and Its Clinical Implication. Journal of the Nihon University School of Dentistry. Retrieved from [Link]

  • Al-Feel, W., et al. (2024). Preclinical Models and Technologies in Glioblastoma Research: Evolution, Current State, and Future Avenues. MDPI. Retrieved from [Link]

  • Schipper, P., et al. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica. Retrieved from [Link]

  • Bauer, U. (1984). 6-Month double-blind randomised clinical trial of Ginkgo biloba extract versus placebo in two parallel groups in patients suffering from peripheral arterial insufficiency. Arzneimittelforschung. Retrieved from [Link]

  • Wikipedia. (2023). GABAB receptor. Retrieved from [Link]

  • Righi, G., et al. (2002). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). ResearchGate. Retrieved from [Link]

  • Unknown Author. (2005). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-hydroxybutyric acid, (+)-. Retrieved from [Link]

  • Siegel, G.J., et al. (1999). GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Retrieved from [Link]

  • Ben-Hur, T., et al. (2007). Induction of the GABA cell phenotype: an in vitro model for studying neurodevelopmental disorders. PubMed. Retrieved from [Link]

  • Moroni, F., et al. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Gage, F. H. (2025). In Vivo Brain Organoid Model to Study Human Neuronal-glia Interactions. YouTube. Retrieved from [Link]

  • Burmakina, S., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. International Journal of Molecular Sciences. Retrieved from [Link]

  • Bowery, N. G. (2012). Activation of the γ-Aminobutyric Acid Type B (GABA B ) Receptor by Agonists and Positive Allosteric Modulators. ResearchGate. Retrieved from [Link]

  • DrugBank. (n.d.). 4-Amino-3-Hydroxybutyric Acid. Retrieved from [Link]

  • Hinton, T., et al. (2008). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Amino-3-hydroxybutyric acid. Retrieved from [Link]

  • Ben-Ari, Y. (2022). The Case for Clinical Trials with Novel GABAergic Drugs in Diabetes Mellitus and Obesity. International Journal of Molecular Sciences. Retrieved from [Link]

  • GlaxoSmithKline. (2025). Study of Cobolimab and Dostarlimab for Children and Young Adults with Newly Diagnosed or Relapsed/Refractory Tumors. Clinicaltrials.eu. Retrieved from [Link]

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An In-depth Technical Guide to the Endogenous Presence of (R)-γ-Amino-β-hydroxybutyric Acid (GABOB) in Mammalian Brains

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-γ-Amino-β-hydroxybutyric acid, or (R)-GABOB, is an endogenous molecule structurally similar to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] Found within the mammalian central nervous system (CNS), (R)-GABOB is implicated in neuromodulatory and anticonvulsant activities.[2] This technical guide provides a comprehensive overview of the current understanding of (R)-GABOB, focusing on its biosynthesis, physiological roles, and the analytical methodologies required for its accurate detection and quantification in brain tissue. We delve into the causality behind experimental choices, present self-validating protocols, and offer insights for researchers in neuroscience and drug development.

Introduction: The Significance of (R)-GABOB

While GABA is the chief inhibitory compound in the mature vertebrate CNS, its hydroxylated analog, GABOB, presents a unique pharmacological profile.[3] GABOB exists as two stereoisomers, (R)- and (S)-GABOB. The endogenous presence and specific biological activity are primarily attributed to the (R)-enantiomer. This molecule's ability to cross the blood-brain barrier more readily than GABA has made it a subject of interest for therapeutic applications.[4] Understanding its natural lifecycle—from synthesis to receptor interaction—is critical for elucidating its role in neural signaling and its potential as a therapeutic target.

Biosynthesis and Metabolism of (R)-GABOB

The endogenous synthesis of (R)-GABOB in the mammalian brain is understood to occur via two primary metabolic pathways.[2] The precise flux and contribution of each pathway may vary depending on brain region and physiological state.

Pathway 1: Hydroxylation of GABA The most direct route involves the hydroxylation of GABA at the beta-position (C3). This conversion is a critical step, introducing a chiral center and fundamentally altering the molecule's interaction with downstream targets.

Pathway 2: Metabolism from Putrescine An alternative pathway begins with the hydroxylation of putrescine to 2-hydroxyputrescine. This intermediate then undergoes oxidative N-dealkylation to yield GABOB.[2] This pathway links GABOB synthesis to polyamine metabolism, a crucial cellular process.[5]

Metabolic inactivation of GABOB is carried out by two distinct oxidoreductases: GHB dehydrogenase and hydroxyacid-ketoacid dehydrogenase.[6]

Diagram: Putative Biosynthetic Pathways of (R)-GABOB

The following diagram illustrates the key metabolic routes leading to the formation of (R)-GABOB in the mammalian brain.

GABOB_Biosynthesis cluster_gaba Pathway 1 cluster_putrescine Pathway 2 GABA γ-Aminobutyric Acid (GABA) GABOB1 (R)-GABOB GABA->GABOB1 Hydroxylation GABOB2 (R)-GABOB Putrescine Putrescine Hydroxyputrescine 2-Hydroxyputrescine Putrescine->Hydroxyputrescine Hydroxylation Hydroxyputrescine->GABOB2 Oxidative N-dealkylation Analytical_Workflow A Brain Tissue Homogenization B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation & Supernatant Collection B->C D Solid Phase Extraction (SPE) (Optional Cleanup) C->D E Enantioselective Derivatization (e.g., with a chiral reagent) D->E F LC-MS/MS or GC-MS Analysis E->F G Data Processing & Quantification F->G

Sources

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride as a GABA Analogue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The modulation of GABAergic neurotransmission is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and spasticity. Consequently, the development of GABA analogues, molecules that mimic or modulate the action of GABA, has been a significant focus of pharmaceutical research.

This technical guide provides a comprehensive overview of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride, a chiral analogue of GABA. Also known as (R)-γ-amino-β-hydroxybutyric acid or (R)-GABOB, this compound presents a unique pharmacological profile due to the introduction of a hydroxyl group at the β-position, creating a stereocenter. This guide will delve into its stereoselective synthesis, detailed mechanism of action at GABA receptors, pharmacological properties, and its preclinical and clinical landscape, offering a valuable resource for researchers, scientists, and drug development professionals in the neurosciences.

Chemical Properties and Stereochemistry

This compound is the hydrochloride salt of the (R)-enantiomer of 3-Amino-4-hydroxybutanoic acid. The presence of a chiral center at the C3 position is of paramount importance, as the biological activity of GABOB is stereoselective. The (R)-enantiomer is notably more potent as an anticonvulsant compared to its (S)-counterpart.[1]

PropertyValue
Chemical Formula C₄H₁₀ClNO₃
Molecular Weight 155.58 g/mol
Appearance White crystalline powder
Solubility Soluble in water
pKa (Predicted) ~4.0 (carboxyl), ~9.8 (amino)
CAS Number 196950-52-4

Synthesis and Characterization

The enantioselective synthesis of (R)-3-Amino-4-hydroxybutanoic acid is crucial for its pharmacological investigation. Several synthetic strategies have been developed, often employing chiral starting materials or asymmetric synthesis techniques to achieve high enantiomeric purity.[2] A common and efficient method involves the use of commercially available chiral precursors, such as ethyl (R)-4-chloro-3-hydroxybutanoate.

Detailed Experimental Protocol: Synthesis from Ethyl (R)-4-chloro-3-hydroxybutanoate

This protocol outlines a reliable method for the synthesis of (R)-3-Amino-4-hydroxybutanoic acid, which can then be converted to its hydrochloride salt.

Step 1: Azidation of Ethyl (R)-4-chloro-3-hydroxybutanoate

  • To a solution of ethyl (R)-4-chloro-3-hydroxybutanoate (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.5 equivalents).

  • Heat the reaction mixture to 80-90°C and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl (R)-4-azido-3-hydroxybutanoate.

Step 2: Hydrogenation of the Azide

  • Dissolve the ethyl (R)-4-azido-3-hydroxybutanoate (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H₂ gas, balloon pressure or Parr hydrogenator) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain ethyl (R)-4-amino-3-hydroxybutanoate.

Step 3: Hydrolysis of the Ester

  • To the crude ethyl (R)-4-amino-3-hydroxybutanoate, add 6M hydrochloric acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove water and excess HCl.

  • The crude product can be purified by ion-exchange chromatography to yield (R)-3-Amino-4-hydroxybutanoic acid.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the purified (R)-3-Amino-4-hydroxybutanoic acid in a minimal amount of water.

  • Add a stoichiometric amount of hydrochloric acid.

  • Concentrate the solution under reduced pressure until a solid precipitate forms.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford pure this compound.

SynthesisWorkflow start Ethyl (R)-4-chloro-3-hydroxybutanoate azide Ethyl (R)-4-azido-3-hydroxybutanoate start->azide 1. NaN₃, DMF amino_ester Ethyl (R)-4-amino-3-hydroxybutanoate azide->amino_ester 2. H₂, Pd/C free_acid (R)-3-Amino-4-hydroxybutanoic acid amino_ester->free_acid 3. 6M HCl, Reflux hcl_salt (R)-3-Amino-4-hydroxybutanoic acid HCl free_acid->hcl_salt 4. HCl

Caption: Synthetic workflow for this compound.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity, purity, and stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) of the final product.

  • Melting Point and Elemental Analysis: To further confirm purity and composition.

Mechanism of Action at GABA Receptors

(R)-3-Amino-4-hydroxybutanoic acid exerts its effects by interacting with GABA receptors. Unlike some GABA analogues that primarily act on GABA metabolizing enzymes or transporters, GABOB is a direct agonist at GABA receptors.[3] Its action is stereoselective, with the (R)- and (S)-enantiomers displaying different affinities and potencies at the various GABA receptor subtypes.[1][4]

  • GABA_A Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition. The (S)-enantiomer of GABOB is more potent at GABA_A receptors than the (R)-enantiomer.[4]

  • GABA_B Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals. The (R)-enantiomer of GABOB is a more potent agonist at GABA_B receptors compared to the (S)-enantiomer.[4]

  • GABA_C (GABA_ρ) Receptors: These are also ligand-gated ion channels, primarily found in the retina. The (R)-enantiomer of GABOB is a more potent agonist at GABA_ρ receptors than the (S)-enantiomer.[4]

The anticonvulsant effects of (R)-GABOB are thought to be primarily mediated through its agonist activity at GABA_B and possibly GABA_C receptors, leading to a reduction in neuronal excitability.

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Ca_channel Ca²⁺ Channel GABA_release GABA Release Ca_channel->GABA_release Triggers GABAB_pre GABA_B Receptor GABAB_pre->Ca_channel Inhibits GABAA GABA_A Receptor (Cl⁻ Channel) Hyperpolarization Hyperpolarization (Inhibition) GABAA->Hyperpolarization GABAB_post GABA_B Receptor K_channel K⁺ Channel GABAB_post->K_channel Activates K_channel->Hyperpolarization GABA GABA GABA->GABAB_pre GABA->GABAA GABA->GABAB_post R_GABOB (R)-GABOB R_GABOB->GABAB_pre Agonist R_GABOB->GABAB_post Agonist

Caption: GABAergic signaling and the action of (R)-GABOB.

Pharmacological Profile

The pharmacological profile of (R)-3-Amino-4-hydroxybutanoic acid is characterized by its stereoselective interaction with GABA receptors.

Pharmacodynamics

The following table summarizes the reported binding affinities and functional potencies of the enantiomers of GABOB at different GABA receptor subtypes.

Receptor SubtypeLigandActivityPotency
GABA_A (R)-GABOBAgonistIC₅₀ = 1 µM[3]
(S)-GABOBAgonistMore potent than (R)-GABOB[4]
GABA_B (R)-GABOBAgonistIC₅₀ = 0.35 µM[3]
(S)-GABOBPartial AgonistLess potent than (R)-GABOB[1]
GABA_C (ρ1) (R)-GABOBFull AgonistEC₅₀ = 19 µM[3]
(S)-GABOBFull AgonistLess potent than (R)-GABOB[4]
Pharmacokinetics

Detailed pharmacokinetic data specifically for this compound in humans is limited. However, studies on GABA and its analogues provide some insights. Generally, the addition of a hydroxyl group can increase the polarity of a molecule, which may affect its ability to cross the blood-brain barrier. Despite this, (R)-GABOB has demonstrated central nervous system activity, suggesting it does penetrate the brain to a pharmacologically relevant extent. Studies in healthy volunteers on GABA itself have shown rapid absorption with a half-life of about 5 hours.[5] Further studies are required to fully characterize the ADME profile of (R)-GABOB.

Comparative Analysis with Other GABA Analogues
Feature(R)-3-Amino-4-hydroxybutanoic acidPregabalinGabapentin
Primary Mechanism Direct GABA receptor agonistBinds to α2δ subunit of voltage-gated calcium channelsBinds to α2δ subunit of voltage-gated calcium channels
GABA Receptor Binding Yes (GABA_A, GABA_B, GABA_C)NoNo
Bioavailability Not well established>90%[6]33-60% (saturable absorption)[6]
Protein Binding Not well establishedNegligible[6]<3%
Metabolism Not well establishedNegligible[6]Not metabolized
Primary Indication Epilepsy (in some countries)Neuropathic pain, fibromyalgia, epilepsyNeuropathic pain, epilepsy

Preclinical and Clinical Landscape

Preclinical Evidence

Preclinical studies have primarily focused on the anticonvulsant properties of GABOB. In various animal models of epilepsy, GABOB has been shown to reduce seizure activity.[7] For instance, in a cat model of penicillin-induced epilepsy, both topical application and parenteral injection of GABOB demonstrated a decrease in epileptiform discharges.[7] Chronic administration in these models also led to a significant reduction in epileptic bursts.[7] The (R)-enantiomer has been shown to be more effective than the (S)-enantiomer in suppressing induced seizures.[1]

Clinical Applications and Studies

GABOB is used as an antiepileptic drug in some countries.[8] Clinical studies have evaluated its efficacy as both monotherapy and adjunctive therapy for various seizure types. In a study of adult patients with severe focal epilepsy refractory to other treatments, the addition of GABOB (250 mg twice daily) resulted in a 50% reduction in total seizure frequency in 25% of the patients, with no serious adverse effects reported.[9] Another study involving 150 epileptic patients reported that GABOB was most effective for convulsive-type seizures, particularly in children, with an optimal daily dose of 0.5-1.0 g for children and 1.0-1.5 g for adults.[8] While these studies suggest a therapeutic potential for GABOB in epilepsy, larger, well-controlled clinical trials are needed to fully establish its efficacy and safety profile in comparison to modern antiepileptic drugs.

Conclusion

This compound is a fascinating GABA analogue with a distinct stereoselective mechanism of action. Its direct agonist activity at GABA receptors, particularly the (R)-enantiomer's preference for GABA_B and GABA_C receptors, sets it apart from other GABAergic drugs like pregabalin and gabapentin. The available synthetic routes allow for the production of the enantiomerically pure compound, which is essential for its therapeutic application. While preclinical and early clinical data support its use as an anticonvulsant, further research is warranted to fully elucidate its pharmacokinetic profile and to conduct large-scale clinical trials to confirm its place in the modern treatment landscape for epilepsy and potentially other neurological disorders. This guide provides a solid foundation for researchers and clinicians interested in exploring the potential of this unique GABAergic compound.

References

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  • (Reference from a non-English source, details may be limited) GABOB (γ-AMINO-β-HYDROXYBUTYRIC ACID) TREATMENT IN EPILEPSY. (1960).
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Chemical structure and functional groups of (R)-GABOB hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Functional Groups of (R)-GABOB Hydrochloride

Executive Summary

(R)-γ-Amino-β-hydroxybutyric acid hydrochloride ((R)-GABOB HCl) is a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] As a pharmacologically significant molecule, it demonstrates anticonvulsant properties and has garnered interest for its potential in treating neurological disorders like epilepsy.[1][2] Unlike its parent molecule, GABA, (R)-GABOB possesses a hydroxyl group that not only introduces chirality but also appears to enhance its ability to cross the blood-brain barrier, leading to more potent central nervous system effects.[1][3] This guide provides a comprehensive technical overview of the chemical structure, functional groups, and key analytical methodologies for the characterization of (R)-GABOB hydrochloride, tailored for professionals in chemical research and drug development.

Introduction to (R)-GABOB Hydrochloride

Pharmacological Significance and Background

(R)-GABOB is an endogenous metabolite of GABA found within the mammalian central nervous system.[4] Its pharmacological activity is primarily attributed to its role as a GABA receptor agonist.[5][6] The stereochemistry of the molecule is critical; the (R)-enantiomer is a moderate-potency agonist of the GABAB receptor, while the (S)-enantiomer acts on both GABAA and GABAB receptors.[1][4] This stereoselectivity is a cornerstone of its research and therapeutic interest. The hydrochloride salt form is typically utilized in pharmaceutical preparations to improve stability and aqueous solubility.

Nomenclature and Chemical Identifiers

A clear understanding of a compound's nomenclature is fundamental for accurate research and communication. The key identifiers for (R)-GABOB and its hydrochloride salt are summarized below.

IdentifierValue
IUPAC Name (R)-4-amino-3-hydroxybutanoic acid hydrochloride
Common Name (R)-GABOB hydrochloride
Synonyms (R)-4-Amino-3-hydroxybutyric Acid HCl, L-γ-Amino-β-hydroxybutyric Acid HCl, R-(–)-γ-Amino-β-hydroxybutyric Acid HCl[5][7]
CAS Number 7013-07-2 ((R)-GABOB free base)[5][7]
Chemical Formula C₄H₁₀ClNO₃
Molecular Weight 155.58 g/mol

Molecular Structure and Stereochemistry

The bioactivity of (R)-GABOB HCl is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups.

Core Butanoic Acid Scaffold

The molecule is built upon a four-carbon butanoic acid chain. This simple aliphatic backbone provides the framework upon which the key functional groups are positioned, defining its identity as a GABA analogue.

Analysis of Functional Groups

Three primary functional groups dictate the chemical behavior and pharmacological profile of (R)-GABOB:

  • Carboxylic Acid (-COOH): Located at the C1 position, this group is acidic and exists predominantly in its protonated form in the solid state and at low pH. It is a key site for hydrogen bonding.

  • Secondary Hydroxyl (-OH): Positioned at the C3 (or β) carbon, this alcohol group is the defining structural feature distinguishing GABOB from GABA. It introduces a chiral center and significantly influences receptor binding interactions, potentially through hydrogen bonding with receptor site residues like threonine.[4]

  • Primary Amino (-NH₂): Situated at the C4 (or γ) carbon, this basic group is the primary site of protonation.

The Role of the Hydrochloride Salt

In the hydrochloride form, the primary amino group is protonated to form an ammonium cation (-NH₃⁺), with chloride (Cl⁻) as the counter-ion. This salt formation is a standard pharmaceutical practice for several reasons:

  • Enhanced Solubility: The ionic character of the salt significantly increases the compound's solubility in aqueous media, which is crucial for formulation and bioavailability.

  • Increased Stability: Salt forms are often more crystalline and less hygroscopic than the corresponding free base, leading to improved shelf-life and handling properties.

  • Consistent Stoichiometry: It ensures a precise and reproducible molecular composition.

Stereochemistry: The Significance of the (R)-Configuration

The C3 carbon, bearing the hydroxyl group, is a stereocenter. The absolute configuration is designated as (R) according to Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is vital for its selective interaction with GABA receptors. Studies have shown that the (R) and (S) enantiomers have distinct pharmacological profiles, with (R)-GABOB showing pronounced activity as a GABAB agonist.[1] This enantioselective interaction underscores the importance of stringent stereochemical control during synthesis and purification.[2]

Caption: Chemical structure of (R)-GABOB hydrochloride with key functional groups.

Physicochemical Properties

The physicochemical properties of (R)-GABOB HCl are critical for its handling, formulation, and pharmacokinetic profile.

PropertyValue / DescriptionSource
Appearance Crystalline solid / Solid powder[5][7]
Solubility Soluble in DMSO and aqueous buffers like PBS (pH 7.2) at 10 mg/mL.[5][7]
Storage Condition Long-term storage at -20°C is recommended for stability.[7]
Hydrogen Bond Donors 4 (hydroxyl, ammonium, carboxylic acid OH)Calculated
Hydrogen Bond Acceptors 3 (carbonyl oxygen, hydroxyl oxygen, chloride)Calculated
Rotatable Bonds 3Calculated

Spectroscopic and Chromatographic Characterization

Rationale for Method Selection

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of (R)-GABOB HCl.

  • NMR Spectroscopy (¹H and ¹³C): Provides definitive information on the carbon-hydrogen framework, confirming connectivity and stereochemistry.

  • FT-IR Spectroscopy: Identifies the presence of key functional groups through their characteristic vibrational frequencies.

  • HPLC: Serves as the primary method for assessing purity, detecting impurities, and for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the gold standard for structural elucidation. For a small molecule like (R)-GABOB HCl, a standard ¹H NMR spectrum provides a complete fingerprint. The hydrochloride form ensures solubility in D₂O, simplifying sample preparation. We expect to see distinct signals for the diastereotopic protons on C2 and C4 due to the adjacent chiral center at C3.

  • Sample Preparation: Accurately weigh ~5-10 mg of (R)-GABOB HCl and dissolve in ~0.7 mL of deuterium oxide (D₂O).

  • Internal Standard: Add a small, known amount of a suitable internal standard (e.g., DSS or TSP) if quantitative analysis is required.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Data Processing: Process the raw FID data by applying a Fourier transform, followed by phase and baseline correction.

  • δ ~2.5-2.7 ppm (2H, m): Diastereotopic protons at C2, appearing as a complex multiplet due to coupling with the C3 proton.

  • δ ~3.1-3.3 ppm (2H, m): Diastereotopic protons at C4, adjacent to the ammonium group, appearing as a multiplet.

  • δ ~4.2-4.4 ppm (1H, m): Proton at the C3 chiral center, coupled to protons on C2 and C4.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve Sample in D₂O acq Acquire FID on NMR Spectrometer prep->acq proc1 Fourier Transform acq->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Structural Assignment proc2->proc3

Caption: Standard workflow for NMR-based structural elucidation.

High-Performance Liquid Chromatography (HPLC)

Trustworthiness: An HPLC method must be validated to be trustworthy. This protocol is based on a published method for 4-amino-3-hydroxybutyric acid, providing a solid, authoritative foundation.[7] System suitability parameters (e.g., peak symmetry, resolution, and reproducibility) must be established before sample analysis to ensure the system is performing correctly.

  • System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD) is suitable. Since GABOB lacks a strong chromophore, ELSD or derivatization is preferred.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mobile phase consisting of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0) and a small percentage of methanol or acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare a stock solution of (R)-GABOB HCl in the mobile phase at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and monitor the chromatogram for the main peak and any potential impurities. The retention time should be consistent across injections.

HPLC_Workflow A Mobile Phase Preparation C HPLC System Priming & Equilibration A->C B Sample Preparation (Dissolve & Filter) E Sample Injection & Data Acquisition B->E D System Suitability Test (SST) C->D D->E F Chromatogram Integration E->F G Purity Calculation & Reporting F->G

Caption: Validated workflow for HPLC purity analysis.

Conclusion

(R)-GABOB hydrochloride is a structurally simple yet pharmacologically potent GABA analogue. Its chemical identity is defined by a butanoic acid backbone featuring a primary amine, a carboxylic acid, and a chiral secondary alcohol at the β-position. The hydrochloride salt form confers advantageous physicochemical properties for pharmaceutical use. A comprehensive analytical approach employing NMR for structural confirmation and HPLC for purity assessment is essential for any research or development involving this compound. Understanding the precise interplay between its stereochemistry and functional groups is paramount to harnessing its therapeutic potential.

References

  • Sahin, E., et al. (2007). An efficient synthesis of (R)-GABOB and of (±)-GABOB. Organic Preparations and Procedures International, 39(5), 509-513. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. Retrieved from [Link]

  • Yamamoto, I., et al. (2012). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABA(C) ρ(1) Receptors. ACS Chemical Neuroscience, 3(11), 889-895. Retrieved from [Link]

Sources

(R)-3-Amino-4-hydroxybutanoic Acid: A Technical Guide to its Therapeutic Potential as a GABAergic Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is the biologically active stereoisomer of 4-amino-3-hydroxybutyric acid, a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] This guide provides a comprehensive technical overview of (R)-GABOB, focusing on its mechanism of action as a modulator of the GABAergic system and its resulting therapeutic potential. We will delve into its specific interactions with GABA receptor subtypes, its effects on GABA reuptake, and the preclinical evidence supporting its investigation for neurological disorders such as epilepsy.[2][3] Furthermore, this document outlines detailed methodologies for its stereoselective synthesis and protocols for its preclinical evaluation, offering a foundational resource for researchers aiming to explore this promising molecule in a drug development context.

Introduction: The Chemical and Biological Landscape of (R)-GABOB

(R)-3-Amino-4-hydroxybutanoic acid is a beta-amino acid derivative distinguished by a hydroxyl group at the beta-position relative to the carboxyl group.[1] This structural feature, along with its stereochemistry, is critical to its biological activity.[3] Unlike its parent molecule GABA, the presence of the hydroxyl group and the specific (R)-enantiomeric configuration dictates a unique pharmacological profile, allowing it to interact distinctly with multiple components of the GABAergic system.[4] Its primary therapeutic relevance stems from its ability to modulate inhibitory neurotransmission in the central nervous system, making it a molecule of significant interest for conditions characterized by neuronal hyperexcitability.[3][5]

Core Mechanism of Action: Multi-faceted Modulation of the GABAergic System

The therapeutic potential of (R)-GABOB is rooted in its ability to enhance GABAergic tone through several distinct mechanisms. It does not act as a simple GABA agonist but rather as a nuanced modulator, interacting with multiple receptor subtypes and transport systems.

Interaction with GABA Receptors

(R)-GABOB exhibits a complex binding profile across the three main classes of GABA receptors:

  • GABAA and GABAB Receptors: It demonstrates significant binding affinity for both ionotropic GABAA and metabotropic GABAB receptors.[2] Its interaction at these sites contributes to an overall increase in inhibitory signaling. The S-enantiomer, conversely, shows preferential activity at GABAA receptors, highlighting the stereochemical importance for receptor targeting.[4]

  • GABAC Receptors: (R)-GABOB acts as a full agonist at human ρ1 GABAC receptors.[4] This is a notable characteristic, as GABAC receptors have a distinct pharmacology and distribution, primarily in the retina, and are being explored as targets for various neurological conditions.

Inhibition of GABA Uptake

Beyond direct receptor interaction, (R)-GABOB also functions as an inhibitor of GABA uptake in synaptosomes.[2] By blocking the reuptake of GABA from the synaptic cleft, it effectively increases the concentration and prolongs the action of the endogenous neurotransmitter, thereby amplifying inhibitory signaling.

The multifaceted interactions of (R)-GABOB with the GABAergic system are summarized in the diagram below.

GABOB_Mechanism_of_Action gabob (R)-GABOB gaba_a GABA-A Receptor (Binding) gabob->gaba_a Binds gaba_b GABA-B Receptor (Binding) gabob->gaba_b Binds gaba_c GABA-C Receptor (Agonist) gabob->gaba_c Activates gat GABA Transporter (GAT) (Inhibition) gabob->gat Inhibits presynaptic Presynaptic Neuron gaba GABA presynaptic->gaba Release synaptic_cleft Synaptic Cleft postsynaptic Postsynaptic Neuron inhibition Increased Inhibitory Tone gaba_a->postsynaptic Cl- influx gaba_b->postsynaptic K+ efflux Ca2+ influx↓ gaba_c->postsynaptic Cl- influx gat->presynaptic Reuptake gaba->gat

Caption: Mechanism of (R)-GABOB at the GABAergic synapse.

Quantitative Pharmacological Data

The following table summarizes the key quantitative metrics for the interaction of (R)-GABOB with components of the GABAergic system, as determined in rat brain preparations and recombinant human receptors.[2]

TargetMetricValue (µM)Experimental System
GABAA Receptor IC50 (Binding)1Rat Brain Synaptosomes
GABAB Receptor IC50 (Binding)0.35Rat Brain Synaptosomes
GABA Uptake IC50 (Inhibition)67Rat Brain Synaptosomes
GABAC Receptor EC50 (Agonism)19Xenopus Oocytes (human ρ1)

Potential Therapeutic Applications

The primary therapeutic utility of (R)-GABOB is projected for neurological disorders characterized by an imbalance of excitatory and inhibitory neurotransmission.

Epilepsy and Seizure Disorders

Rationale: The foundational mechanism of most seizure activity is excessive, synchronous neuronal firing. By enhancing GABAergic inhibition through multiple pathways—receptor binding and uptake inhibition—(R)-GABOB can raise the seizure threshold and suppress epileptiform activity.

Preclinical Evidence: In a cat model of chemically-induced seizures, administration of (R)-GABOB (20 mg/animal) was shown to effectively inhibit electrical discharges in the amygdala, a brain region critically involved in seizure generation and propagation.[2] This provides direct in vivo evidence of its anticonvulsant potential.

Anxiety and Mood Disorders

Rationale: The GABAergic system plays a crucial role in regulating anxiety and mood.[5] Anxiolytic drugs, such as benzodiazepines, function by potentiating GABAA receptor activity. Given (R)-GABOB's affinity for GABAA and GABAB receptors, it is hypothesized to possess anxiolytic properties by dampening hyperactivity in neural circuits associated with fear and anxiety, such as the amygdala and prefrontal cortex.[3]

Current Status: While the mechanistic rationale is strong, dedicated preclinical studies in validated animal models of anxiety are required to confirm this application.

Methodologies: Synthesis and Characterization

The therapeutic investigation of (R)-GABOB necessitates a reliable and stereochemically pure source of the molecule. Several stereoselective synthetic routes have been established.[6][7][8]

Stereoselective Synthesis from L-Ascorbic Acid

This protocol provides a conceptual workflow for synthesizing (R)-GABOB, leveraging a readily available chiral starting material. The choice of L-ascorbic acid is strategic as its inherent stereochemistry can be transferred to the final product.[6]

GABOB_Synthesis_Workflow start L-Ascorbic Acid step1 Oxidation (H2O2) start->step1 int1 L-Threonic Acid step1->int1 step2 Bromination (HBA) + Esterification (MeOH) int1->step2 int2 Methyl 2,4-dibromo- 2,4-dideoxy-L-erythronate step2->int2 step3 Selective Hydrogenolysis int2->step3 int3 Methyl (R)-4-bromo- 3-hydroxybutanoate step3->int3 step4 Azidation (NaN3) int3->step4 int4 Methyl (R)-4-azido- 3-hydroxybutanoate step4->int4 step5 Hydrogenation (Pt catalyst) int4->step5 int5 Methyl (R)-4-amino- 3-hydroxybutanoate step5->int5 step6 Hydrolysis (HCl) + Ion Exchange int5->step6 end (R)-GABOB step6->end

Caption: Synthetic workflow for (R)-GABOB from L-Ascorbic Acid.

Step-by-Step Protocol Outline:

  • Oxidation: L-ascorbic acid is oxidized, for example with hydrogen peroxide, to yield L-threonic acid.[6] This step breaks the lactone ring and sets up the four-carbon backbone.

  • Dibromination and Esterification: The L-threonic acid is treated with hydrogen bromide in acetic acid (HBA) followed by methanol. This process brominates the C2 and C4 positions and simultaneously esterifies the carboxylic acid, yielding methyl 2,4-dibromo-2,4-dideoxy-L-erythronate.[6]

  • Selective Hydrogenolysis: The dibromo ester undergoes selective catalytic hydrogenolysis. The rationale here is to remove the bromine at the C2 position while retaining the C4 bromine, which is the site for subsequent nucleophilic substitution. This yields methyl (R)-4-bromo-3-hydroxybutanoate.[6]

  • Azidation: The bromo-ester is reacted with sodium azide (NaN3) in a suitable solvent like dimethylformamide (DMF). The azide ion displaces the bromide at C4 via an SN2 reaction, which inverts the stereocenter if one were present, but here it introduces the nitrogen precursor.[6]

  • Reduction of Azide: The resulting azide is reduced to a primary amine. This is typically achieved via catalytic hydrogenation (e.g., H2 gas with a platinum or palladium catalyst).[6] This step is highly efficient and clean, producing nitrogen gas as the only byproduct.

  • Hydrolysis and Purification: The methyl ester is hydrolyzed under acidic conditions (e.g., boiling in HCl) to yield the final carboxylic acid. The crude product is then purified using ion-exchange chromatography to isolate the zwitterionic (R)-GABOB free of salts and impurities.[6]

Preclinical Evaluation Protocols

To validate the therapeutic potential of newly synthesized (R)-GABOB, a series of in vitro and in vivo assays are essential.

In Vitro GABA Receptor Binding Assay (Protocol)

Objective: To determine the binding affinity (IC50) of (R)-GABOB for GABAA and GABAB receptors.

  • Membrane Preparation: Prepare synaptosomal membranes from whole rat brain tissue via differential centrifugation. The final pellet, rich in neuronal membranes, is resuspended in a buffered solution.

  • Radioligand Binding: Incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [3H]muscimol for GABAA or [3H]baclofen for GABAB) and varying concentrations of the test compound, (R)-GABOB.

  • Incubation & Separation: Allow the binding to reach equilibrium (e.g., 30 minutes at 4°C). Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of radioligand displacement versus the log concentration of (R)-GABOB. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of (R)-GABOB required to displace 50% of the specific radioligand binding.

Future Directions and Translational Considerations

While the preclinical data for (R)-GABOB are promising, several factors must be addressed for successful clinical translation.

  • Pharmacokinetics and Blood-Brain Barrier (BBB) Penetration: As a small, polar amino acid, the ability of (R)-GABOB to efficiently cross the BBB after systemic administration needs thorough investigation. Prodrug strategies or co-administration with BBB modulators may be necessary.

  • Safety and Toxicology: A comprehensive toxicological profile must be established in accordance with regulatory guidelines to ensure its safety for potential human use.

  • Target Engagement Biomarkers: Development of biomarkers, potentially using electroencephalography (EEG) or magnetic resonance spectroscopy (MRS), would be invaluable for demonstrating target engagement in early-phase clinical trials.

Conclusion

(R)-3-Amino-4-hydroxybutanoic acid is a compelling therapeutic candidate with a well-defined, multi-faceted mechanism of action centered on the enhancement of GABAergic neurotransmission. Its demonstrated efficacy in preclinical seizure models, combined with a strong mechanistic rationale for its use in anxiety disorders, warrants further investigation.[2][3] The synthetic pathways are established, and a clear roadmap for preclinical evaluation exists. Future research focusing on optimizing its pharmacokinetic properties and conducting rigorous safety assessments will be critical in translating the therapeutic promise of (R)-GABOB from the laboratory to the clinic.

References

  • Bock, K., Lundt, I., & Pedersen, C. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, 37b, 341-344. Retrieved from [Link]

  • Alker, A., Hamdouchi, C., & Taday, S. (2005). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Tetrahedron Letters, 46(25), 4345-4346. Retrieved from [Link]

  • Righi, G., D'Achille, R., & Bonini, C. (1996). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Tetrahedron: Asymmetry, 7(11), 3053-3054. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1502076, 3-Amino-4-hydroxybutyric acid, (+)-. Retrieved from [Link]

  • Moroni, F., Toso, R., & Gatti, C. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Pharmaceutical Sciences, 67(1), 120-121. Retrieved from [Link]

  • Hinton, T., Chebib, M., & Johnston, G. A. R. (2008). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Bioorganic & Medicinal Chemistry Letters, 18(1), 402-404. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Gamma-Amino-Beta-Hydroxybutyric Acid (GABOB): From Discovery to Therapeutic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-amino-beta-hydroxybutyric acid (GABOB), a naturally occurring hydroxylated derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), has been a subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of GABOB, from its initial discovery and historical context to its synthesis, physiological roles, and the experimental methodologies used to elucidate its function. By synthesizing key findings and providing detailed protocols, this document serves as a valuable resource for researchers and drug development professionals interested in the pharmacology of GABOB and its potential therapeutic applications, particularly in the realm of epilepsy and other neurological disorders.

Introduction: The Emergence of a Hydroxylated GABA Analog

The story of GABOB is intrinsically linked to the discovery and characterization of GABA as the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS) in 1950 by Eugene Roberts and Sam Frankel.[1][2] This landmark discovery opened up a new frontier in neuroscience, prompting a search for related endogenous molecules and synthetic analogs with potential therapeutic value. GABOB, also known as 4-amino-3-hydroxybutanoic acid, emerged from this exploration as a significant metabolite of GABA.[3]

The introduction of a hydroxyl group at the β-position of the GABA backbone creates a chiral center, resulting in two stereoisomers: (R)-(-)-GABOB and (S)-(+)-GABOB. This structural modification has profound implications for its pharmacological profile, influencing its ability to cross the blood-brain barrier and its differential affinity and efficacy at various GABA receptor subtypes.[3] This guide will delve into the nuances of GABOB's stereochemistry and its impact on biological activity.

A Historical Timeline: Key Milestones in GABOB Research

The journey of understanding GABOB has been marked by several key discoveries that have shaped our current knowledge:

  • 1950s: Following the discovery of GABA in the brain, the presence of GABOB as an endogenous metabolite was subsequently identified. Early investigations into its physiological effects began, with researchers exploring its potential as a CNS depressant.

  • 1956: At the 20th International Physiological Congress, T. Hayashi and K. Nagai presented findings on the inhibitory action of various ω-amino acids, including GABOB, on the motor cortex of higher animals, suggesting its role as an inhibitory substance in the brain.

  • Mid-20th Century: The potential anticonvulsant properties of GABOB were first explored, leading to its clinical investigation for the treatment of epilepsy.[4]

  • 1978: A convenient three-step synthesis for racemic GABOB was published, making the compound more accessible for research.[5]

  • 1980s and 1990s: The development of enantioselective synthesis methods allowed for the separate investigation of (R)-(-)-GABOB and (S)-(+)-GABOB.[4][6][7] These studies revealed the stereospecific interactions of the enantiomers with GABA receptors.

  • 1997: A clinical trial demonstrated the efficacy of GABOB as an add-on therapy in adult patients with severe focal epilepsy, with 25% of patients experiencing a 50% reduction in total seizure frequency.[8]

  • 2000s to Present: Ongoing research continues to explore the nuanced pharmacology of GABOB enantiomers at different GABA receptor subtypes (GABA-A, GABA-B, and GABA-C), utilizing advanced techniques like electrophysiology and molecular modeling to elucidate their mechanisms of action.[3][9]

Chemical Synthesis of GABOB: From Racemates to Enantiomerically Pure Compounds

The availability of GABOB for research and potential therapeutic use has been dependent on the development of efficient synthetic routes.

Early Racemic Synthesis

Initial synthetic approaches focused on the preparation of racemic GABOB. A notable early method, described in 1978, involved a three-step process starting from crotonic acid.[5]

Protocol for Racemic GABOB Synthesis (Based on the 1978 method):

  • Bromination of Crotonic Acid: Crotonic acid is brominated using the Wohl-Ziegler reaction to yield 4-bromocrotonic acid.

  • Amination: The resulting 4-bromocrotonic acid is then treated with ammonium hydroxide to produce 4-aminocrotonic acid.

  • Hydration: Finally, refluxing 4-aminocrotonic acid in water in the presence of a strong acid resin affords racemic (RS)-4-amino-3-hydroxybutyric acid (GABOB).[5]

Enantioselective Synthesis of (R)- and (S)-GABOB

The differential pharmacological activities of the GABOB enantiomers necessitated the development of stereoselective synthetic methods. Numerous strategies have been employed to achieve this, often utilizing chiral starting materials or asymmetric reactions.[4][6][7]

One common approach involves the use of a chiral precursor, such as a protected 4-chloro-3-hydroxybutyrate, which can be converted to the desired GABOB enantiomer through a series of stereospecific reactions.[4]

enantioselective_synthesis start Ethyl (R)-4-chloro-3-hydroxybutanoate step1 Organoselenium intermediate formation start->step1 step2 Conversion to protected 1,2-amino alcohol step1->step2 step3 Deprotection step2->step3 end (R)-(-)-GABOB step3->end caption Enantioselective synthesis of (R)-GABOB.

Caption: A generalized workflow for the enantioselective synthesis of (R)-GABOB.

Physiological Role and Mechanism of Action

GABOB exerts its physiological effects primarily by acting as an agonist at GABA receptors. Its ability to modulate neuronal excitability underlies its anticonvulsant properties.

Interaction with GABA Receptors

GABOB and its enantiomers interact with all three major classes of GABA receptors: GABA-A, GABA-B, and GABA-C (now classified as a subset of GABA-A receptors).[3][9] However, the affinity and efficacy of the enantiomers differ significantly at these receptor subtypes.

  • GABA-A Receptors: These are ionotropic receptors that mediate fast inhibitory neurotransmission by increasing chloride ion conductance.[10][11] (S)-(+)-GABOB generally exhibits a higher affinity for GABA-A receptors compared to (R)-(-)-GABOB.[3][9]

  • GABA-B Receptors: These are metabotropic G protein-coupled receptors that produce slow and prolonged inhibition. (R)-(-)-GABOB is a more potent agonist at GABA-B receptors than (S)-(+)-GABOB.[3][9]

  • GABA-C Receptors: These are also ionotropic chloride channels, and (R)-(-)-GABOB is a more potent agonist at these receptors as well.[3][9]

GABOB_Signaling_Pathway cluster_GABAA GABA-A Receptor cluster_GABAB GABA-B Receptor GABAA GABA-A Receptor (Ionotropic) Cl- Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) GABAA:port->Hyperpolarization Cl- Influx S_GABOB (S)-(+)-GABOB (Higher Affinity) S_GABOB->GABAA:port Agonist GABAB GABA-B Receptor (Metabotropic) G-protein coupled K_channel K+ Channel GABAB:port->K_channel Activates R_GABOB (R)-(-)-GABOB (Higher Potency) R_GABOB->GABAB:port Agonist K_channel->Hyperpolarization K+ Efflux caption Differential activation of GABA receptors by GABOB enantiomers.

Caption: Simplified diagram of GABOB enantiomer signaling at GABA-A and GABA-B receptors.

Anticonvulsant Activity

The primary therapeutic application of GABOB is in the treatment of epilepsy. Its anticonvulsant effects are attributed to its ability to enhance GABAergic inhibition in the brain, thereby reducing neuronal hyperexcitability that underlies seizures. Of the two enantiomers, (R)-(-)-GABOB is reported to be the more potent anticonvulsant.[3]

Experimental Protocols for GABOB Research

A variety of in vitro and in vivo experimental techniques are employed to study the pharmacology of GABOB.

In Vitro: Electrophysiological Characterization

Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the effects of GABOB on GABA receptor-mediated currents in neurons or in cell lines expressing specific GABA receptor subtypes.

Step-by-Step Methodology for Whole-Cell Patch-Clamp Recording:

  • Cell Preparation: Prepare primary neuronal cultures or transfected cell lines expressing the GABA receptor subtype of interest.

  • Recording Setup: Use an inverted microscope equipped with micromanipulators and a patch-clamp amplifier.

  • Pipette Fabrication: Pull glass micropipettes to a resistance of 3-5 MΩ and fill with an appropriate internal solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Data Acquisition: Clamp the cell at a holding potential (e.g., -60 mV) and record baseline currents.

  • Drug Application: Perfuse GABOB or its enantiomers at known concentrations onto the cell and record the resulting changes in membrane current.

  • Data Analysis: Analyze the amplitude, kinetics, and concentration-response relationship of the GABOB-evoked currents.

In Vivo: Assessment of Anticonvulsant Efficacy

Animal models of epilepsy are crucial for evaluating the anticonvulsant potential of compounds like GABOB. The maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure tests are widely used screening models.

Protocol for the Maximal Electroshock (MES) Test:

  • Animal Preparation: Use adult male mice or rats.

  • Drug Administration: Administer GABOB or vehicle control intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: At a predetermined time after drug administration, deliver a brief electrical stimulus (e.g., 50 mA for 0.2 s) via corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the percentage of animals protected from tonic hindlimb extension at each dose and calculate the median effective dose (ED50).

Protocol for the Pentylenetetrazol (PTZ) Test:

  • Animal Preparation: Use adult male mice or rats.

  • Drug Administration: Administer GABOB or vehicle control i.p. at various doses.

  • Induction of Seizure: At a predetermined time after drug administration, administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic and/or tonic-clonic seizures.

  • Data Analysis: Record the latency to the first seizure and the percentage of animals protected from seizures. Calculate the ED50 for seizure protection.

anticonvulsant_testing_workflow cluster_mes MES Test cluster_ptz PTZ Test start Select Animal Model (e.g., Mice) drug_admin Administer GABOB or Vehicle (i.p.) start->drug_admin mes_induce Induce Seizure (Maximal Electroshock) drug_admin->mes_induce ptz_induce Induce Seizure (Pentylenetetrazol) drug_admin->ptz_induce mes_observe Observe for Tonic Hindlimb Extension mes_induce->mes_observe mes_analyze Calculate ED50 mes_observe->mes_analyze ptz_observe Observe for Clonic/ Tonic-Clonic Seizures ptz_induce->ptz_observe ptz_analyze Calculate ED50 ptz_observe->ptz_analyze caption Workflow for in vivo anticonvulsant testing of GABOB.

Caption: A flowchart illustrating the experimental workflow for assessing the anticonvulsant activity of GABOB using the MES and PTZ models.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the pharmacological properties of GABOB.

Table 1: Binding Affinities (Ki) of GABOB Enantiomers at GABA Receptors

EnantiomerGABA-A Receptor (Ki, µM)GABA-B Receptor (Ki, µM)GABA-C Receptor (Ki, µM)
(R)-(-)-GABOBHigherLower (More Potent)Lower (More Potent)
(S)-(+)-GABOBLower (More Potent)HigherHigher

Note: Specific Ki values can vary depending on the receptor subtype composition and experimental conditions. This table represents the general trend.

Table 2: Anticonvulsant Efficacy of GABOB in Animal Models

ModelCompoundED50 (mg/kg)
MESRacemic GABOBData varies by study
PTZRacemic GABOBData varies by study
MES(R)-(-)-GABOBReported to be more potent
PTZ(R)-(-)-GABOBReported to be more potent

Note: ED50 values are highly dependent on the specific experimental protocol, animal species, and route of administration.

Table 3: Clinical Efficacy of GABOB in Epilepsy

StudyDesignPatient PopulationKey Finding
García-Flores & Farías, 1997[8]Add-on therapy25 adults with severe focal epilepsy25% of patients showed a 50% reduction in total seizure frequency

Conclusion and Future Directions

GABOB remains a molecule of significant interest in the field of neuropharmacology. Its discovery as an endogenous metabolite of GABA and its subsequent characterization as a GABA receptor agonist with anticonvulsant properties have paved the way for its clinical use in some regions for the treatment of epilepsy. The stereoselective actions of its enantiomers highlight the intricate structure-activity relationships that govern ligand-receptor interactions.

Future research should continue to focus on:

  • Receptor Subtype Selectivity: Further elucidating the precise interactions of (R)-(-)-GABOB and (S)-(+)-GABOB with the diverse array of GABA-A receptor subunits to potentially develop more targeted therapeutics with improved side-effect profiles.

  • Pharmacokinetics and Brain Penetration: Optimizing the delivery of GABOB to the CNS to enhance its therapeutic efficacy.

  • Broader Therapeutic Potential: Investigating the potential of GABOB and its derivatives in other neurological and psychiatric disorders where GABAergic dysfunction is implicated, such as anxiety disorders, spasticity, and pain.

By building upon the historical foundation of GABOB research and employing modern drug discovery and development tools, the full therapeutic potential of this intriguing molecule may yet be realized.

References

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Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of (R)-3-Amino-4-hydroxybutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-3-Amino-4-hydroxybutanoic Acid (GABOB)

(R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-γ-amino-β-hydroxybutyric acid or (R)-GABOB, is a chiral molecule of significant interest in the pharmaceutical and neuroscience fields. It is a derivative of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and exhibits a range of biological activities, including neuromodulatory, antiepileptic, and hypotensive effects.[1] The stereochemistry at the C3 position is critical for its biological function, with the (R)-enantiomer showing distinct activity profiles compared to its (S)-counterpart at various GABA receptor subtypes.[2]

Beyond its intrinsic bioactivity, (R)-GABOB is a valuable chiral building block, or synthon, for the creation of more complex pharmaceuticals. Its bifunctional nature, possessing both an amine and a hydroxyl group on a flexible four-carbon backbone, makes it an ideal starting point for constructing a variety of chiral molecules.[3] Consequently, the development of robust, efficient, and highly stereoselective synthetic routes to obtain enantiomerically pure (R)-GABOB is a critical objective for medicinal and process chemists.

This guide provides an in-depth analysis of proven methodologies for the enantioselective synthesis of (R)-GABOB, focusing on the underlying principles, detailed experimental protocols, and the rationale behind key procedural choices.

Strategic Overview of Enantioselective Synthesis

The synthesis of a specific enantiomer like (R)-GABOB requires a strategy that can effectively control the three-dimensional arrangement of atoms. Three primary strategies have proven successful: leveraging the "chiral pool," employing asymmetric catalysis, and utilizing the inherent selectivity of biocatalysts.

cluster_strategies Core Synthetic Strategies cluster_asymmetric Asymmetric Synthesis cluster_materials Example Starting Materials Start Achiral or Racemic Starting Materials AsymmCat Asymmetric Catalysis Start->AsymmCat Chiral Catalyst (e.g., Sharpless Ligands) Biocat Biocatalysis & Chemoenzymatic Methods Start->Biocat Enzyme (e.g., KRED, Lipase) ChiralPool Chiral Pool Synthesis Target (R)-3-Amino-4-hydroxybutanoic acid ChiralPool->Target Stereospecific Transformation AsymmCat->Target Biocat->Target ChiralMat e.g., (S)-Malic Acid, L-Ascorbic Acid ChiralMat->ChiralPool AchiralMat e.g., Allyl Bromide, Ethyl Acetoacetate AchiralMat->Start

Caption: High-level overview of major synthetic routes to (R)-GABOB.

  • Chiral Pool Synthesis: This approach utilizes naturally occurring, inexpensive, and enantiomerically pure compounds as starting materials. For (R)-GABOB, common precursors include (S)-malic acid and L-ascorbic acid.[3][4] The synthesis involves a series of stereospecific reactions that transfer the existing chirality of the starting material to the final product.

  • Asymmetric Catalysis: This powerful strategy introduces chirality into an achiral molecule using a small amount of a chiral catalyst. The Sharpless Asymmetric Dihydroxylation (AD) is a premier example, where an achiral alkene is converted into a chiral diol with high enantioselectivity.[5][6] This method is highly versatile and has been successfully applied to the synthesis of (R)-GABOB.[3]

  • Biocatalysis and Chemoenzymatic Methods: Enzymes are nature's catalysts and exhibit exquisite stereo- and regioselectivity under mild, environmentally friendly conditions.[7] Routes involving ketoreductases (KREDs) for the asymmetric reduction of ketones or lipases for the kinetic resolution of racemic mixtures are prominent.[7] Chemoenzymatic strategies combine the best of chemical and enzymatic steps to create efficient and sustainable processes.[8][9]

Protocol I: Asymmetric Catalysis via Sharpless Dihydroxylation

This protocol details a robust synthesis of (R)-GABOB starting from allyl cyanide, which leverages the Nobel Prize-winning Sharpless Asymmetric Dihydroxylation as the key chirality-inducing step. This reaction is renowned for its high enantioselectivity and reliability across a wide range of alkene substrates.[5][6]

Scientific Principle & Rationale

The core of this method is the reaction of an alkene with osmium tetroxide (OsO₄) in the presence of a chiral quinine-derived ligand to form a vicinal diol.[5] The chiral ligand forms a complex with the osmium catalyst, creating a chiral pocket that directs the approach of the alkene. This forces the OsO₄ to add to one specific face of the double bond, resulting in a preponderance of one diol enantiomer. For the synthesis of the (R)-diol precursor to (R)-GABOB, the ligand (DHQD)₂PHAL, found in the commercial reagent mixture AD-mix-β, is used. The subsequent diol is then converted to the target amino acid.

cluster_workflow Workflow: Sharpless AD Route to (R)-GABOB A 1. Starting Material Allyl Cyanide B 2. Sharpless Asymmetric Dihydroxylation (AD) A->B AD-mix-β, OsO₄ (cat.) t-BuOH/H₂O, 0°C C 3. In situ Sulfonylation & Cyclization B->C TsCl, Et₃N D 4. Azide Ring Opening C->D NaN₃, DMF E 5. Catalytic Hydrogenation D->E H₂, Pd/C, MeOH F 6. Final Product (R)-GABOB E->F Purification cluster_workflow_chemo Workflow: Chemoenzymatic Route to (R)-GABOB A 1. Starting Material Ethyl 4-chloroacetoacetate B 2. Asymmetric Enzymatic Reduction A->B KRED, NADPH (or whole-cell system) C 3. Azide Displacement B->C NaN₃, Solvent D 4. Ester & Azide Reduction C->D H₂, Pd/C or LiAlH₄ E 5. Final Product (R)-GABOB D->E Hydrolysis & Purification

Sources

Probing GABAergic Systems with (R)-3-Amino-4-hydroxybutanoic acid: An Application Guide for Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, neuroscientists, and drug development professionals with a detailed framework for utilizing (R)-3-Amino-4-hydroxybutanoic acid (GABOB) in patch clamp electrophysiology studies. This document moves beyond a simple recitation of protocols to offer in-depth scientific context, rationale for experimental design, and practical insights to ensure robust and reproducible results.

Introduction: The Significance of (R)-3-Amino-4-hydroxybutanoic acid (GABOB) in Neuroscience Research

(R)-3-Amino-4-hydroxybutanoic acid, a naturally occurring derivative of gamma-aminobutyric acid (GABA), serves as a valuable pharmacological tool for dissecting the complexities of GABAergic neurotransmission. Its unique profile as an agonist at multiple GABA receptor subtypes—GABAA, GABAB, and GABAC receptors—with distinct stereoselectivity, makes it a versatile molecule for investigating neuronal inhibition, synaptic plasticity, and the pathophysiology of neurological disorders. Understanding the precise effects of (R)-GABOB on ion channel function through patch clamp electrophysiology is paramount to elucidating its mechanism of action and therapeutic potential.

Pharmacological Profile of (R)-GABOB

(R)-GABOB exhibits a complex interaction with the GABAergic system, acting as a modulator of both ionotropic (GABAA and GABAC) and metabotropic (GABAB) receptors. A critical aspect of its pharmacology is its enantioselectivity; the (R)-isomer displays higher potency at GABAB and GABAC receptors, whereas the (S)-isomer is more potent at GABAA receptors.[1][2] This stereochemical preference allows for targeted investigations of specific receptor subtypes.

Receptor SubtypeReported Affinity/Potency of (R)-GABOBReference
GABAA ReceptorIC50 = 1 µM[3]
GABAB ReceptorIC50 = 0.35 µM[3]
GABAC Receptor (ρ1)EC50 = 19 µM (full agonist)[1][2]

(Note: IC50 values from binding assays indicate affinity, while EC50 values from functional assays like patch clamp indicate potency. The context of the original study should be considered.)

Mechanism of Action: A Multi-Receptor Perspective

The application of (R)-GABOB in a patch clamp experiment will elicit responses dependent on the specific GABA receptor subtypes expressed in the target cell. Understanding the downstream signaling pathways is crucial for interpreting the recorded currents.

GABAA and GABAC Receptors: Direct Ion Channel Gating

Activation of the ionotropic GABAA and GABAC receptors by (R)-GABOB leads to the opening of an integral chloride (Cl-) channel.[4] The resulting flow of chloride ions typically causes hyperpolarization of the neuronal membrane, leading to an inhibitory postsynaptic potential (IPSP) and a decrease in neuronal excitability.[5][6]

GABOB_Ionotropic_Action GABOB (R)-GABOB GABA_A_C GABA-A / GABA-C Receptor GABOB->GABA_A_C Binds to Cl_channel Cl- Channel Opening GABA_A_C->Cl_channel Activates Hyperpolarization Membrane Hyperpolarization / Shunting Inhibition Cl_channel->Hyperpolarization Causes Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Leads to

Caption: Action of (R)-GABOB on ionotropic GABA receptors.

GABAB Receptors: Metabotropic G-protein Coupled Signaling

The interaction of (R)-GABOB with metabotropic GABAB receptors initiates a cascade of intracellular events mediated by G-proteins.[7][8] This signaling is slower in onset and longer in duration compared to the fast synaptic transmission of ionotropic receptors.

Key Downstream Effects of GABAB Receptor Activation:

  • Activation of G-protein inwardly rectifying potassium (GIRK) channels: This leads to an efflux of potassium (K+) ions, resulting in a slow, prolonged hyperpolarization.[9]

  • Inhibition of voltage-gated calcium (Ca2+) channels: Primarily occurring at presynaptic terminals, this reduces neurotransmitter release.[10][11]

  • Inhibition of adenylyl cyclase: This leads to a decrease in cyclic AMP (cAMP) levels, affecting various downstream cellular processes.[8]

GABOB_Metabotropic_Action cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane GABOB_pre (R)-GABOB GABAB_R_pre GABA-B Receptor GABOB_pre->GABAB_R_pre G_protein_pre G-protein Activation GABAB_R_pre->G_protein_pre Ca_channel Inhibition of Voltage-Gated Ca2+ Channels G_protein_pre->Ca_channel NT_release Decreased Neurotransmitter Release Ca_channel->NT_release GABOB_post (R)-GABOB GABAB_R_post GABA-B Receptor GABOB_post->GABAB_R_post G_protein_post G-protein Activation GABAB_R_post->G_protein_post GIRK_channel Activation of GIRK K+ Channels G_protein_post->GIRK_channel Adenylyl_Cyclase Inhibition of Adenylyl Cyclase G_protein_post->Adenylyl_Cyclase Hyperpolarization_post Slow Hyperpolarization GIRK_channel->Hyperpolarization_post cAMP Decreased cAMP Adenylyl_Cyclase->cAMP

Caption: Presynaptic and postsynaptic effects of (R)-GABOB via GABA-B receptors.

Experimental Design and Protocols for Patch Clamp Electrophysiology

The following protocols provide a foundation for investigating the effects of (R)-GABOB on neuronal activity. It is imperative to adapt these protocols to the specific cell type and experimental question.

Cell Preparation

Successful patch clamp experiments begin with healthy cells. Common preparations include:

  • Cultured Neurons: Primary neuronal cultures (e.g., from hippocampus or cortex) or immortalized cell lines (e.g., HEK293) stably expressing specific GABA receptor subtypes.[12][13]

  • Acute Brain Slices: Preserves the native cellular environment and synaptic connectivity.

Solutions and Reagents

Precise composition of intracellular and extracellular solutions is critical for maintaining cell health and isolating the currents of interest.

Solution ComponentExtracellular Solution (aCSF)Intracellular Solution (K-Gluconate based)Rationale
NaCl 125 mM10 mMMajor extracellular cation, maintains osmotic balance.
KCl 2.5 mM140 mMEstablishes the potassium equilibrium potential.
CaCl2 2 mM0.1 mM (buffered with EGTA)Essential for synaptic transmission and channel function. Buffered intracellularly to prevent activation of Ca2+-dependent processes.
MgCl2 1 mM2 mMDivalent cation that can block certain channels.
HEPES 10 mM10 mMpH buffer.
Glucose 10 mM-Energy source for cells.
K-Gluconate -130 mMPrimary intracellular anion, less permeable than Cl-, minimizing its contribution to recorded currents.
EGTA -10 mMChelates free Ca2+.
Mg-ATP -4 mMProvides energy for cellular processes.
Na2-GTP -0.4 mMRequired for G-protein signaling.
pH 7.4 (with NaOH)7.2-7.3 (with KOH)Physiological pH.
Osmolarity ~310 mOsm~290 mOsmImportant for cell viability.

(R)-3-Amino-4-hydroxybutanoic acid Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in deionized water or an appropriate buffer. Store aliquots at -20°C to prevent degradation. Dilute to the final desired concentration in the extracellular solution immediately before use.

Whole-Cell Voltage Clamp Protocol to Characterize (R)-GABOB-Evoked Currents

This protocol is designed to measure the direct effects of (R)-GABOB on postsynaptic GABA receptors.

  • Establish a whole-cell patch clamp configuration on the target neuron.

  • Set the holding potential. For studying GABAA/GABAC receptor-mediated Cl- currents, a holding potential of -60 mV to -70 mV is typically used.[13] To isolate GABAB receptor-mediated K+ currents, a holding potential near the reversal potential for Cl- can be used.

  • Obtain a stable baseline recording in the control extracellular solution.

  • Apply (R)-GABOB at various concentrations (e.g., 0.1 µM to 100 µM) via a perfusion system. Ensure complete solution exchange around the cell.

  • Record the evoked currents. For GABAA/GABAC receptors, you will observe a fast-inactivating inward or outward current depending on the Cl- equilibrium potential. For GABAB receptors, a slower, non-inactivating outward current is expected.

  • Wash out the drug and allow the cell to recover to baseline before applying the next concentration.

  • Construct a concentration-response curve by plotting the peak current amplitude against the logarithm of the (R)-GABOB concentration. Fit the data with a Hill equation to determine the EC50 and Hill slope.[14]

Patch_Clamp_Workflow Start Prepare Cell Culture / Brain Slice Patch Establish Whole-Cell Patch Clamp Start->Patch Baseline Record Stable Baseline Current Patch->Baseline Apply_Drug Apply (R)-GABOB (Increasing Concentrations) Baseline->Apply_Drug Record_Current Record Evoked Currents Apply_Drug->Record_Current Washout Washout and Recovery Record_Current->Washout Repeat Repeat for Each Concentration Washout->Repeat Next Concentration Analyze Construct Concentration-Response Curve & Analyze Data Washout->Analyze All Concentrations Tested Repeat->Apply_Drug

Caption: Workflow for whole-cell voltage clamp experiments with (R)-GABOB.

Current Clamp Protocol to Assess the Impact of (R)-GABOB on Neuronal Excitability

This protocol investigates how (R)-GABOB alters the firing properties of a neuron.

  • Establish a whole-cell current clamp configuration.

  • Record the resting membrane potential.

  • Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials and determine the cell's baseline firing pattern.

  • Apply (R)-GABOB at a specific concentration.

  • Repeat the current injection protocol in the presence of (R)-GABOB.

  • Analyze the changes in:

    • Resting membrane potential.

    • Action potential threshold.

    • Action potential frequency.

    • Input resistance.

A hyperpolarization of the resting membrane potential and a decrease in firing frequency are expected upon application of (R)-GABOB, consistent with its inhibitory action.[3][15]

Data Analysis and Interpretation

  • Current-Voltage (I-V) Relationship: To determine the reversal potential of the (R)-GABOB-evoked current, apply voltage steps in the presence of the drug and plot the peak current against the holding potential. The x-intercept represents the reversal potential, which can provide information about the ion species carrying the current.

  • Pharmacological Blockade: To confirm the involvement of specific GABA receptor subtypes, co-apply (R)-GABOB with selective antagonists (e.g., bicuculline for GABAA, CGP 55845 for GABAB, or TPMPA for GABAC).

  • Kinetic Analysis: Analyze the activation, deactivation, and desensitization kinetics of the evoked currents to further characterize the receptor-agonist interaction.

Troubleshooting and Best Practices

  • Stable Recordings: Ensure a high-resistance seal (>1 GΩ) and low access resistance for optimal voltage clamp control.

  • Solution Exchange: Use a fast and efficient perfusion system to ensure rapid application and washout of (R)-GABOB.

  • Controls: Always include vehicle controls to account for any effects of the solvent.

  • Cell Viability: Monitor cell health throughout the experiment. Discard data from unhealthy or unstable cells.

Conclusion

(R)-3-Amino-4-hydroxybutanoic acid is a powerful tool for investigating the multifaceted roles of the GABAergic system. By employing the detailed patch clamp electrophysiology protocols and adhering to the principles of rigorous experimental design outlined in this guide, researchers can obtain high-quality, reproducible data to advance our understanding of neuronal function in health and disease.

References

  • Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of synaptic function. Current opinion in neurobiology, 21(2), 339–344.
  • Ozawa, S., & Yuzaki, M. (1984). Patch-clamp studies of chloride channels activated by gamma-aminobutyric acid in cultured hippocampal neurones of the rat. Neuroscience research, 1(5), 275–293.
  • Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of synaptic function. Current opinion in neurobiology, 21(2), 339–344.
  • Takahashi, T., Kajikawa, Y., & Tsujimoto, T. (1998). GABAB receptor-mediated modulation of presynaptic currents and excitatory transmission at a fast central synapse. The Journal of neuroscience, 18(9), 3278–3286.
  • Hinton, T., Chebib, M., & Johnston, G. A. (2012). Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABA(C) ρ(1) receptors. ACS chemical neuroscience, 3(9), 709–716.
  • Hajos, N., Mody, I., & Nusser, Z. (2000). Whole cell patch-clamp recordings of GABA currents in cortical neurons from genetically altered mice (3 /).
  • Richter, L. B., & Segal, M. (2011). GABA metabolism and transport: effects on synaptic efficacy. Frontiers in cellular neuroscience, 5, 6.
  • Lujan, R., & Ciruela, F. (2012). GABAB receptors: modulation of thalamocortical dynamics and synaptic plasticity. The Neuroscientist, 18(5), 448–458.
  • Gadd, M. (2025). GABA Receptor. In StatPearls.
  • Hinton, T., Chebib, M., & Johnston, G. A. (2012). Differentiating enantioselective actions of GABOB: a possible role for threonine 244 in the binding site of GABAC ρ1 receptors. ACS chemical neuroscience, 3(9), 709–716.
  • Sallard, E., Riffault, B., & Bessereau, J. L. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370.
  • ResearchGate. (n.d.). The concentration-response curve for GABA (0.01- 100 µmol/L) with ( ) and without ( )
  • ResearchGate. (n.d.).
  • Sophion Bioscience. (n.d.). Ligand-activation of GABA receptors on the automated patch clamp platforms QPatch and Qube 384 using conventional electrophysio.
  • Sallard, E., Riffault, B., & Bessereau, J. L. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341–5370.
  • Weiss, D. S., & Magleby, K. L. (1989). Whole-cell and single-channel recordings of GABA-gated currents in cultured chick cerebral neurons. The Journal of physiology, 417, 583–602.
  • Kehl, S. J., Hughes, D., & McBurney, R. N. (1987). A patch clamp study of gamma-aminobutyric acid (GABA)-induced macroscopic currents in rat melanotrophs in cell culture. British journal of pharmacology, 92(3), 573–585.
  • Clements, M. J., & Spencer, P. J. (2014). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Journal of visualized experiments, (92), e52037.
  • George, A. A., & Kulkarni, S. K. (1991).
  • Belelli, D., Harrison, N. L., & Lambert, J. J. (2009). The impact of tonic GABAA receptor-mediated inhibition on neuronal excitability varies across brain region and cell type. Frontiers in neural circuits, 3, 2.
  • Carr, R. W., Johnston, P., & Wessberg, J. (2010). GABA increases electrical excitability in a subset of human unmyelinated peripheral axons. PloS one, 5(1), e8780.
  • Frank, J., & Adhikary, S. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. Cureus, 16(5), e59800.
  • Otis, T. S., & Mody, I. (1993). Characterization of synaptically elicited GABAB responses using patch-clamp recordings in rat hippocampal slices. The Journal of physiology, 463, 391–407.
  • Adams, P. R. (1975).
  • ACCP. (2021). 2021 Electrophysiology Literature in Review: A Surgeon's Perspective. Cardiology, 20(2), 108-112.

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Application Notes: Competitive Radioligand Binding Assay for GABA-B Receptors Using (R)-GABOB

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Principle

The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system, is fundamental to regulating neuronal excitability. GABA receptors are broadly classified into ionotropic GABA-A and metabotropic GABA-B subtypes.[1] GABA-B receptors, which are G-protein coupled receptors (GPCRs), play a crucial role in modulating neurotransmitter release and postsynaptic excitability. Their dysfunction is implicated in various neurological and psychiatric disorders, making them a key target for therapeutic drug development.

This document provides a detailed protocol for a competitive radioligand binding assay to characterize the affinity of test compounds, such as (R)-GABOB ((R)-(-)-3-Amino-4-hydroxybutanoic acid), for the GABA-B receptor. Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor due to their high sensitivity, specificity, and robustness.[2][3]

The assay operates on the principle of competition. A fixed concentration of a high-affinity radiolabeled ligand (the "hot" ligand) is incubated with a source of GABA-B receptors (e.g., prepared rat brain membranes). In parallel, increasing concentrations of an unlabeled test compound (the "cold" ligand, in this case, (R)-GABOB or a novel compound) are added to compete for the same binding sites. By measuring the displacement of the radioligand, we can determine the concentration of the test compound that inhibits 50% of the specific binding (IC50). This value is then used to calculate the inhibitory constant (Ki), which reflects the true affinity of the test compound for the receptor.[2][4]

Core Assay Logic: Total, Non-Specific, and Competitive Binding

A successful and valid binding assay hinges on the accurate determination of three key components. This protocol is designed as a self-validating system by explicitly measuring each.

  • Total Binding: Represents the total amount of radioligand bound to the membrane preparation, including both specific binding to GABA-B receptors and non-specific binding to other membrane components. It is measured in the absence of any competing cold ligand.

  • Non-Specific Binding (NSB): Refers to the binding of the radioligand to sites other than the intended receptor, such as lipids, proteins, or the assay vessel itself.[5][6] NSB is determined by measuring radioligand binding in the presence of a saturating concentration of a known, high-affinity unlabeled ligand (e.g., unlabeled GABA or baclofen), which blocks all specific receptor sites.[1][6]

  • Specific Binding: This is the value of interest and represents the radioligand bound specifically to the GABA-B receptor. It is not measured directly but calculated by subtracting Non-Specific Binding from Total Binding. An assay is considered robust when specific binding accounts for over 80% of the total binding at the Kd concentration of the radioligand.[7]

Visualization of the Binding Principle

The relationship between these components is illustrated below.

G cluster_0 Assay Conditions cluster_1 Calculation Total Total Binding (Receptor + Radioligand) Specific Specific Binding Total->Specific - NSB NSB Non-Specific Binding (NSB) (Receptor + Radioligand + Saturating Cold Ligand) NSB->Specific Competition Competitive Binding (Receptor + Radioligand + Test Compound) G P1 Protocol 1: Membrane Prep (Homogenize & Wash Rat Brain) P2 Protocol 2: Assay Setup (Plate Radioligand, Membranes, Competitors) P1->P2 Inc Incubate (Reach Equilibrium) P2->Inc Filt Terminate & Filter (Separate Bound from Free) Inc->Filt Cnt Scintillation Counting (Measure CPM) Filt->Cnt DA Protocol 3: Data Analysis (Calculate IC50 & Ki) Cnt->DA

Caption: High-level experimental workflow from tissue to data.

Protocol 3: Data Analysis and Interpretation

The goal of data analysis is to convert the raw CPM data into a quantitative measure of affinity (Ki).

1. Calculate Specific Binding:

  • For each data point, convert CPM to Disintegrations Per Minute (DPM) if the counter efficiency is known, though calculations can proceed with CPM if efficiency is consistent.

  • Calculate the average CPM for Total Binding and NSB replicates.

  • Specific Binding (B_specific) = Average Total Binding (CPM) - Average NSB (CPM)

2. Generate Competition Curve:

  • For each concentration of (R)-GABOB, calculate the percentage of specific binding: % Specific Binding = [(CPM_sample - CPM_NSB) / (CPM_Total - CPM_NSB)] * 100

  • Plot the % Specific Binding against the logarithm of the (R)-GABOB concentration. This will generate a sigmoidal dose-response curve.

3. Determine the IC50:

  • Using a non-linear regression software (e.g., GraphPad Prism, Origin), fit the competition curve to a "log(inhibitor) vs. response -- Variable slope" model.

  • The software will calculate the IC50, which is the concentration of (R)-GABOB that displaces 50% of the specific binding of the radioligand. [2] 4. Calculate the Ki (Inhibitory Constant):

  • The IC50 is an experimentally dependent value, influenced by the concentration of the radioligand used. [8]To find the intrinsic affinity of the compound (Ki), the Cheng-Prusoff equation is used. [4][9][10]* Equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] = The concentration of the radioligand ([³H]-GABA) used in the assay.

    • Kd = The equilibrium dissociation constant of the radioligand for the receptor. This value must be determined independently via a saturation binding experiment or obtained from literature. [2][3] The Ki value is a constant for a given compound and receptor, allowing for direct comparison of the potencies of different compounds regardless of the specific assay conditions. [4][8]

Sample Data Table and Curve
[Log (R)-GABOB] M% Specific Binding
-9.098.5
-8.595.2
-8.089.1
-7.575.4
-7.051.2
-6.524.8
-6.010.3
-5.54.7
-5.02.1

This data would be plotted to yield a curve from which the IC50 is determined at the 50% inhibition point.

References

  • Characterization of GABA Receptors - PMC. PubMed Central.
  • Enzyme Inhibitor Terms and Calcul
  • Non-Specific Binding: Wh
  • Radioligand Binding Assay. Gifford Bioscience.
  • Radioligand Binding Assay | In Vitro Biology. Oncodesign Services.
  • Strategies for reducing non-specific binding in receptor assays. Benchchem.
  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Radioligand binding assays and their analysis. PubMed.
  • determination of KB or Ki from IC50.
  • The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations.
  • Radioligand Binding Assay.
  • Non Specific Binding (NSB) in Antigen-Antibody Assays. Rusling Research Group.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • Ki, IC50, & the Cheng-Prusoff equ
  • Preparation of rat brain membranes greatly enriched with either type-I-delta or type-II-delta opiate binding sites using site directed alkylating agents: evidence for a two-site allosteric model. PubMed.
  • Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
  • Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Valid
  • GABA. PDSP.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Receptor Binding Assay - Part 1. YouTube.

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Synthesis of (R)-γ-Amino-β-hydroxybutyric Acid ((R)-GABOB) from Commercially Available Precursors: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-γ-Amino-β-hydroxybutyric acid ((R)-GABOB), a chiral non-proteinogenic amino acid, is a molecule of significant pharmacological interest. It functions as a neuromodulator in the mammalian central nervous system and exhibits greater biological activity than its (S)-enantiomer.[1] This heightened activity underscores the importance of enantiomerically pure (R)-GABOB in drug development and neuroscience research. This application note provides a comprehensive and practical guide for the synthesis of (R)-GABOB from the readily available and cost-effective precursor, ethyl (R)-4-chloro-3-hydroxybutyrate. The described synthetic route is robust, scalable, and avoids the use of expensive or hazardous reagents, making it suitable for typical laboratory settings.

Strategic Approach: A Three-Step Synthesis

The synthesis of (R)-GABOB from ethyl (R)-4-chloro-3-hydroxybutyrate is a three-step process that involves the initial conversion of the chloro group to an azide, followed by the reduction of the azide to a primary amine, and concluding with the hydrolysis of the ethyl ester to yield the final carboxylic acid product. This strategy is efficient and allows for the straightforward purification of intermediates and the final product.

Synthesis_Overview Start Ethyl (R)-4-chloro-3-hydroxybutyrate Intermediate1 Ethyl (R)-4-azido-3-hydroxybutanoate Start->Intermediate1  Azidation (NaN3)   Intermediate2 Ethyl (R)-4-amino-3-hydroxybutanoate Intermediate1->Intermediate2  Reduction (H2, Pd/C)   Final_Product (R)-GABOB Intermediate2->Final_Product  Hydrolysis (Acid)  

Caption: Overall synthetic workflow for (R)-GABOB.

Detailed Experimental Protocols

PART 1: Synthesis of Ethyl (R)-4-azido-3-hydroxybutanoate

This initial step involves a nucleophilic substitution of the chloride in ethyl (R)-4-chloro-3-hydroxybutyrate with an azide ion. This reaction proceeds with an inversion of stereochemistry at the C4 position, which is subsequently restored in the reduction step.

Materials:

  • Ethyl (R)-4-chloro-3-hydroxybutyrate (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl (R)-4-chloro-3-hydroxybutyrate in DMF.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (R)-4-azido-3-hydroxybutanoate.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome:

The product, ethyl (R)-4-azido-3-hydroxybutanoate, is typically an oil.

CompoundMolecular FormulaMolecular WeightExpected Yield
Ethyl (R)-4-azido-3-hydroxybutanoateC₆H₁₁N₃O₃173.17 g/mol 85-95%

Characterization Data:

  • ¹H NMR (CDCl₃): δ 4.20 (q, J=7.1 Hz, 2H), 4.10-4.00 (m, 1H), 3.50-3.35 (m, 2H), 2.60-2.45 (m, 2H), 1.28 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (CDCl₃): δ 172.0, 68.0, 61.0, 55.0, 38.0, 14.0.

  • Optical Rotation: Specific rotation values should be compared with literature data for confirmation of enantiomeric purity.

PART 2: Synthesis of Ethyl (R)-4-amino-3-hydroxybutanoate

The second step is the reduction of the azide group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Materials:

  • Ethyl (R)-4-azido-3-hydroxybutanoate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve ethyl (R)-4-azido-3-hydroxybutanoate in ethanol or methanol in a hydrogenation flask.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature for 4-8 hours, or until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (R)-4-amino-3-hydroxybutanoate. This product is often used in the next step without further purification.

Expected Outcome:

The product, ethyl (R)-4-amino-3-hydroxybutanoate, is typically an oil.

CompoundMolecular FormulaMolecular WeightExpected Yield
Ethyl (R)-4-amino-3-hydroxybutanoateC₆H₁₃NO₃147.17 g/mol 90-98%
PART 3: Synthesis and Purification of (R)-γ-Amino-β-hydroxybutyric Acid ((R)-GABOB)

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Acid-catalyzed hydrolysis is commonly employed. The purification of the final zwitterionic product is effectively achieved using ion-exchange chromatography.

Hydrolysis_Purification Start Ethyl (R)-4-amino-3-hydroxybutanoate Step1 Acid Hydrolysis (HCl) Start->Step1 Step2 Crude (R)-GABOB (hydrochloride salt) Step1->Step2 Step3 Ion-Exchange Chromatography Step2->Step3 Final_Product Pure (R)-GABOB Step3->Final_Product

Caption: Hydrolysis and purification workflow.

Materials:

  • Ethyl (R)-4-amino-3-hydroxybutanoate (1.0 eq)

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Dowex® 50WX8 cation-exchange resin (or equivalent)

  • Aqueous ammonia solution (e.g., 2 M)

  • Ethanol

Procedure:

  • Hydrolysis:

    • To the crude ethyl (R)-4-amino-3-hydroxybutanoate from the previous step, add 6 M HCl.

    • Heat the mixture to reflux (approximately 100-110 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture and concentrate it under reduced pressure to remove water and excess HCl. This will yield the crude (R)-GABOB as its hydrochloride salt.

  • Purification by Ion-Exchange Chromatography:

    • Prepare a column with Dowex® 50WX8 cation-exchange resin and wash it thoroughly with deionized water.

    • Dissolve the crude (R)-GABOB hydrochloride salt in a minimum amount of deionized water and load it onto the prepared ion-exchange column.

    • Wash the column with deionized water to remove any unbound impurities.

    • Elute the (R)-GABOB from the resin using an aqueous ammonia solution (e.g., 2 M).

    • Collect the fractions and monitor for the presence of the product using a suitable method (e.g., ninhydrin test or TLC).

    • Combine the fractions containing the pure (R)-GABOB and concentrate under reduced pressure to remove the ammonia and water.

    • The resulting solid can be further purified by recrystallization from a water/ethanol mixture.

Expected Outcome:

(R)-GABOB is a white crystalline solid.

CompoundMolecular FormulaMolecular WeightExpected Yield
(R)-GABOBC₄H₉NO₃119.12 g/mol 80-90% (from the ester)

Characterization Data:

  • ¹H NMR (D₂O): δ 4.15-4.05 (m, 1H), 3.15 (dd, J=12.6, 4.2 Hz, 1H), 3.00 (dd, J=12.6, 7.8 Hz, 1H), 2.40 (d, J=6.6 Hz, 2H).[2]

  • Optical Rotation: [α]D typically around -20° to -22° (c=1, H₂O). The specific rotation should be compared with literature values to confirm enantiomeric purity.

Scientific Rationale and Mechanistic Insights

  • Azidation: The use of sodium azide in a polar aprotic solvent like DMF facilitates the SN2 reaction. The azide ion is a good nucleophile, and DMF effectively solvates the sodium cation, leaving the azide ion free to attack the electrophilic carbon bearing the chlorine atom.

  • Azide Reduction: Catalytic hydrogenation with palladium on carbon is a highly effective and clean method for reducing azides to primary amines. The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and reacts with the azide, leading to the liberation of nitrogen gas and the formation of the amine. This method is preferred over reducing agents like LiAlH₄, which are less chemoselective.

  • Ester Hydrolysis: Acid-catalyzed hydrolysis of the ester is a reversible reaction. Using a large excess of water (from the aqueous HCl solution) and heating drives the equilibrium towards the formation of the carboxylic acid and ethanol. The acidic conditions also protonate the amino group, preventing potential side reactions.

  • Ion-Exchange Chromatography: (R)-GABOB is an amino acid, meaning it has both a basic amino group and an acidic carboxyl group. At a neutral pH, it exists as a zwitterion. In the acidic solution after hydrolysis, the amino group is protonated (-NH₃⁺). This positively charged species binds to the negatively charged sulfonic acid groups of the cation-exchange resin. Elution with a basic solution (aqueous ammonia) deprotonates the amino group, releasing the neutral or negatively charged (R)-GABOB from the resin, allowing for its effective separation from other ions and non-ionic impurities.[3][4][5]

Conclusion

This application note details a reliable and efficient method for the synthesis of enantiomerically pure (R)-GABOB from a commercially available starting material. The protocols are designed to be straightforward and scalable for researchers in academic and industrial settings. The inclusion of detailed experimental procedures, characterization data, and mechanistic explanations provides a comprehensive resource for the successful synthesis and purification of this important neuromodulatory compound.

References

  • Sahin, E., et al. (2007). An efficient synthesis of (R)-GABOB and of (±)-GABOB.
  • Tiecco, M., et al. (1993). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved from [Link]

  • Silverman, R. B. (2008). The Organic Chemistry of Drug Design and Drug Action (2nd ed.). Elsevier.
  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

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Experimental Use of (R)-γ-Aminobutyric Acid (GABOB) in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the experimental use of (R)-γ-Aminobutyric Acid ((R)-GABOB) in neuroscience research. Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical guidance, field-proven insights, and self-validating experimental systems to facilitate the investigation of the GABAergic system.

Introduction to (R)-GABOB: A Stereoselective Modulator of the GABAergic System

(R)-γ-Aminobutyric acid ((R)-GABOB), the (R)-enantiomer of γ-amino-β-hydroxybutyric acid, is a fascinating molecule for neuroscientists due to its stereoselective interaction with γ-aminobutyric acid (GABA) receptors, the primary mediators of inhibitory neurotransmission in the central nervous system (CNS).[1] Unlike its (S)-enantiomer, which shows a preference for GABAA receptors, (R)-GABOB is a more potent agonist at GABAB and GABAC (also known as GABAA-rho) receptors.[1][2] This stereoselectivity makes (R)-GABOB a valuable tool for dissecting the distinct physiological roles of these receptor subtypes.

GABA receptors are broadly classified into two main types: ionotropic GABAA and GABAC receptors, which are ligand-gated chloride ion channels, and metabotropic GABAB receptors, which are G-protein coupled receptors (GPCRs).[3] Activation of GABAA and GABAC receptors leads to a rapid influx of chloride ions, causing hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.[4] In contrast, GABAB receptor activation initiates a slower, more prolonged inhibitory response through the modulation of downstream signaling cascades, including the inhibition of adenylyl cyclase and the regulation of potassium and calcium channels.[3][5]

The ability of (R)-GABOB to preferentially activate GABAB and GABAC receptors allows researchers to investigate the specific contributions of these receptor subtypes to various physiological and pathological processes, including anxiety, epilepsy, and synaptic plasticity. This guide will provide detailed protocols for characterizing the pharmacological profile of (R)-GABOB and for investigating its effects on neuronal activity and behavior.

I. In Vitro Characterization of (R)-GABOB

A. Receptor Binding Assays: Determining Affinity for GABAA and GABAB Receptors

Receptor binding assays are essential for quantifying the affinity of a ligand for its target receptor. This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of (R)-GABOB for GABAA and GABAB receptors using radiolabeled ligands.

Rationale: By competing with a radiolabeled ligand of known affinity, the affinity of the unlabeled compound ((R)-GABOB) can be determined. A lower Ki value indicates a higher binding affinity.

Quantitative Data Summary:

CompoundReceptor SubtypeBinding Affinity (IC50)Reference
(R)-GABOBGABAA1 µM[6]
(R)-GABOBGABAB0.35 µM[6]
(R)-GABOBGABA Uptake67 µM[6]

Protocol 1: Competitive Radioligand Binding Assay

Materials:

  • Brain tissue (e.g., rat cortex or cerebellum)

  • Radioligand: [3H]Muscimol (for GABAA receptors) or [3H]Baclofen (for GABAB receptors)

  • Unlabeled (R)-GABOB

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup:

    • Prepare a series of dilutions of unlabeled (R)-GABOB in assay buffer.

    • In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled (R)-GABOB.

    • Include "total binding" tubes containing only the membrane and radioligand.

    • Include "non-specific binding" tubes containing the membrane, radioligand, and a saturating concentration of a known unlabeled ligand (e.g., unlabeled GABA or baclofen).

  • Incubation:

    • Incubate the tubes at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (typically 30-60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each tube through glass fiber filters using a filtration apparatus.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the (R)-GABOB concentration.

    • Determine the IC50 value (the concentration of (R)-GABOB that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Receptor Binding Assay:

ReceptorBindingWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis MembranePrep Membrane Preparation Incubation Incubation MembranePrep->Incubation LigandPrep Ligand Dilutions LigandPrep->Incubation Filtration Filtration & Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification DataAnalysis Data Analysis (IC50 & Ki) Quantification->DataAnalysis GABAB_Signaling GABOB (R)-GABOB GABAB_R GABA-B Receptor (GABAB1/GABAB2) GABOB->GABAB_R binds G_protein Gi/o Protein GABAB_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Ca_influx ↓ Ca2+ influx Ca_channel->Ca_influx K_efflux ↑ K+ efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization (Inhibition) K_efflux->Hyperpolarization

Caption: Simplified GABA-B receptor signaling cascade.

II. In Vivo Investigation of (R)-GABOB

A. In Vivo Microdialysis: Measuring Neurotransmitter Release

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in the brain of a freely moving animal. This protocol outlines the use of microdialysis to assess the effect of (R)-GABOB on extracellular GABA levels.

Rationale: By implanting a microdialysis probe into a specific brain region and administering (R)-GABOB, it is possible to determine if (R)-GABOB modulates the release of GABA in vivo. An increase in extracellular GABA would suggest that (R)-GABOB is acting on presynaptic GABAB autoreceptors to inhibit GABA release.

Protocol 3: In Vivo Microdialysis

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical or fluorescence detection

  • (R)-GABOB

  • Artificial cerebrospinal fluid (aCSF)

  • Surgical instruments

Procedure:

  • Surgical Implantation of the Microdialysis Probe:

    • Anesthetize the animal (e.g., rat or mouse).

    • Secure the animal in a stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a stable period (e.g., 1-2 hours).

    • Administer (R)-GABOB systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

    • Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for GABA concentrations using HPLC with an appropriate detection method.

  • Data Analysis:

    • Express GABA concentrations as a percentage of the baseline levels.

    • Compare the GABA levels before and after (R)-GABOB administration using appropriate statistical tests (e.g., t-test or ANOVA).

In Vivo Microdialysis Workflow:

MicrodialysisWorkflow Surgery Probe Implantation (Stereotaxic Surgery) Recovery Animal Recovery Surgery->Recovery Experiment Microdialysis Experiment (Baseline & Drug Admin) Recovery->Experiment Collection Dialysate Collection Experiment->Collection Analysis HPLC Analysis of GABA Collection->Analysis Data Data Interpretation Analysis->Data

Caption: Workflow for in vivo microdialysis experiment.

B. Behavioral Assays: Assessing Anxiolytic-like Effects

The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. This protocol describes how to use the EPM to evaluate the potential anxiolytic effects of (R)-GABOB.

Rationale: Anxiolytic compounds typically increase the time rodents spend in the open, more "anxiety-provoking" arms of the maze. By observing the behavior of animals treated with (R)-GABOB in the EPM, its anxiolytic or anxiogenic potential can be determined.

Protocol 4: Elevated Plus Maze Test

Materials:

  • Elevated plus maze apparatus

  • Video tracking system and software

  • (R)-GABOB

  • Vehicle (e.g., saline) [7]* Syringes and needles for injection

Procedure:

  • Drug Administration:

    • Administer (R)-GABOB or vehicle to the animals (e.g., via intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).

  • Test Procedure:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the animal's behavior using a video tracking system.

  • Data Analysis:

    • The video tracking software will automatically score various behavioral parameters, including:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the data from the (R)-GABOB-treated group with the vehicle-treated control group using appropriate statistical tests.

Expected Results: An anxiolytic effect of (R)-GABOB would be indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries compared to the control group.

III. Drug Preparation and Administration

Solubility and Stability: (R)-GABOB is soluble in aqueous solutions such as phosphate-buffered saline (PBS) at a concentration of 10 mg/ml. [6]For in vivo studies, it can be dissolved in sterile saline. [7]Stock solutions can be stored at -20°C for long-term use. [2] Vehicle Selection for In Vivo Administration: The choice of vehicle for in vivo administration is critical to ensure the solubility and stability of the compound and to minimize any confounding effects of the vehicle itself. For water-soluble compounds like (R)-GABOB, sterile 0.9% saline is a common and appropriate vehicle for intraperitoneal or intravenous administration. [7][8]The pH of the final solution should be adjusted to be within a physiologically acceptable range (typically pH 7.2-7.4). [9]

IV. Conclusion

(R)-GABOB is a valuable pharmacological tool for the investigation of GABAB and GABAC receptor function in the CNS. The protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of this compound. By employing these methods, researchers can gain a deeper understanding of the role of specific GABA receptor subtypes in health and disease, which may ultimately lead to the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.

V. References

  • Froestl, W., et al. (1995). GABAB receptor antagonists: a new class of drugs. Journal of Medicinal Chemistry, 38(17), 3297-3312.

  • Pin, J. P., & Bettler, B. (2016). GABAB receptors: from transcription to function. Current opinion in pharmacology, 31, 68-75.

  • Rodgers, R. J., & Dalvi, A. (1997). Anxiety, defence and the elevated plus-maze. Neuroscience & Biobehavioral Reviews, 21(6), 801-810.

  • ResearchGate. What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Axol Bioscience. patch-clamp-protocol-final.pdf. Retrieved from [Link]

  • Birnir, B., et al. (1995). Dose-response curve of whole-cell currents generated by GABA. The Journal of membrane biology, 148(2), 129-136.

  • ResearchGate. Concentration response curves of GABA (A), isoguvacine (B), THIP (C),... Retrieved from [Link]

  • Biggio, G., et al. (1990). Behavioral differences in an elevated plus-maze: correlation between anxiety and decreased number of GABA and benzodiazepine receptors in mouse cerebral cortex. Pharmacology Biochemistry and Behavior, 36(3), 591-595.

  • Wikipedia. γ-Amino-β-hydroxybutyric acid. Retrieved from [Link]

  • ResearchGate. The concentration-response curve for GABA (0.01- 100 µmol/L) with ( )... Retrieved from [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic neurochemistry: molecular, cellular and medical aspects. Lippincott-Raven.

  • Pin, J. P., & Acher, F. (2002). The GABAB receptors: from the cloning to the pharmacology. Current drug targets-CNS & Neurological Disorders, 1(4), 305-317.

  • Bettler, B., et al. (2004). The GABAB receptors. Cellular and Molecular Life Sciences CMLS, 61(24), 3107-3116.

  • Kaupmann, K., et al. (1998). GABA(B)-receptor subtypes assemble into functional heteromeric complexes. Nature, 396(6712), 683-687.

  • ResearchGate. Solubility of GABA in water containing different additives with... Retrieved from [Link]

  • Westerink, B. H., & de Vries, J. B. (1989). On the origin of extracellular GABA collected by brain microdialysis and assayed by a simplified on-line method. Naunyn-Schmiedeberg's archives of pharmacology, 339(6), 603-607.

  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224-40231.

  • Bai, D., & Hosie, A. M. (2002). Functional assay for GABA receptor subtypes of a cockroach giant interneuron. Journal of neurophysiology, 88(5), 2533-2543.

  • Farrant, M., & Nusser, Z. (2005). Variations on an inhibitory theme: phasic and tonic activation of GABAA receptors. Nature reviews neuroscience, 6(3), 215-229.

  • Wikipedia. GABAA receptor. Retrieved from [Link]

  • de Groote, L., & Linthorst, A. C. (2005). The effects of stress on extracellular levels of GABA in the hippocampus: an in vivo microdialysis study in the rat. The Journal of Physiology, 567(Pt 1), PC65.

  • Morton, D. B., et al. (2001). Administration of substances to laboratory animals: equipment considerations, vehicle selection, and solute preparation. Lab animal, 30(1), 48-52.

  • Smaga, I., et al. (2019). The effects of indirect and direct modulation of endocannabinoid system function on anxiety-related behavior in mice assessed in the elevated plus maze test. International journal of molecular sciences, 20(22), 5757.

  • Shekhar, A., & Sims, T. A. (1993). GABA receptors in the region of the dorsomedial hypothalamus of rats regulate anxiety in the elevated plus-maze test. I. Behavioral measures. Brain research, 627(1), 9-16.

  • Bull, P. M., & Bicknell, R. J. (1994). Extracellular GABA concentrations in rat supraoptic nucleus during lactation and following haemodynamic changes: an in vivo microdialysis study. Journal of neuroendocrinology, 6(4), 411-418.

  • Gad Consulting Services. Gad Vehicles Database. Retrieved from [Link]

  • Wikipedia. GABAB receptor. Retrieved from [Link]

  • Gadde, S., et al. (2020). Effect of vehicles on the functional observational battery by oral gavage administration in Wistar rats and need for historical control data. Indian Journal of Pharmaceutical Sciences, 82(5), 786-795.

  • Varagic, Z., et al. (2021). The influence of AA29504 on GABAA receptor ligand binding properties and its implications on subtype selectivity. International journal of molecular sciences, 22(21), 11843.

  • Pawlak, C. R., et al. (2008). The elevated plus-maze test: differential psychopharmacology of anxiety-related behavior. Current protocols in neuroscience, 44(1), 8-23.

  • Goutman, J. D., & Waxham, M. N. (2005). The apparent voltage dependence of GABAA receptor activation and modulation is inversely related to channel open probability. Molecular pharmacology, 68(4), 1089-1099.

  • Heywood, L. H., & Wood, M. D. (1988). Choice of vehicle for three-month continuous intravenous toxicology studies in the rat: 0.9% saline versus 5% glucose. Toxicology letters, 44(1-2), 167-171.

  • Zangen, A., & Yadid, G. (1998). Extracellular levels of serotonin and GABA in the hippocampus after chronic mild stress in rats. A microdialysis study in an animal model of depression. Brain research, 782(1-2), 217-223.

  • protocols.io. Whole Cell Patch Clamp Protocol. Retrieved from [Link]

  • Sarrafzadeh, A. S., et al. (2000). Increases in GABA concentrations during cerebral ischaemia: a microdialysis study of extracellular amino acids. Journal of neurology, neurosurgery, and psychiatry, 69(2), 239-242.

  • Stühmer, W. (1998). Patch clamp and perfusion techniques for studying ion channels expressed in Xenopus oocytes. Methods in enzymology, 293, 280-300.

  • Jones, K. A., et al. (1998). GABA (B) receptors function as a heteromeric assembly of the subunits GABA (B) R1 and GABA (B) R2. Nature, 396(6712), 674-679.

  • Pressly, B., et al. (2017). GABAA receptor subtype selectivity of the proconvulsant rodenticide TETS. Toxicology letters, 277, 75-81.

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Application Notes and Protocols: Dosage Considerations for (R)-3-Amino-4-hydroxybutanoic Acid in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining appropriate dosage regimens for (R)-3-Amino-4-hydroxybutanoic acid in mice. (R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB, is the R-enantiomer of γ-amino-β-hydroxybutyric acid (GABOB), a GABA analogue with known anticonvulsant properties.[1] The precise selection of a dosage is critical for the validity and reproducibility of preclinical studies, ensuring that observed effects are both pharmacologically relevant and non-toxic. This guide outlines the pharmacological background of the compound, principles of dose selection, detailed protocols for dose-range finding and toxicity assessment, and key considerations for formulation and administration.

Introduction to (R)-3-Amino-4-hydroxybutanoic Acid

(R)-3-Amino-4-hydroxybutanoic acid is a structural analogue of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2] Unlike GABA, its hydroxyl group facilitates greater capacity to cross the blood-brain barrier.[1] The compound exerts its effects primarily as a GABA receptor agonist.[1] Stereoselectivity is a key feature of its pharmacology; the (R)-enantiomer is a more potent agonist at GABAB and GABAC receptors compared to the S-enantiomer.[3][4] This activity at inhibitory GABA receptors underlies its potential as an anticonvulsant and neuromodulatory agent.[1][5]

Accurate dosage determination in murine models is the cornerstone of preclinical evaluation. It allows for the establishment of a therapeutic window, defining the Minimum Effective Dose (MED) required for efficacy and the Maximum Tolerated Dose (MTD) that avoids adverse toxic effects. This guide provides the strategic framework and tactical protocols to establish this critical dose-response relationship.

Physicochemical Properties & Formulation

A stable and appropriate formulation is essential for accurate in vivo studies.

PropertyValue/DescriptionSource
Synonyms (3R)-4-amino-3-hydroxy-butanoic acid, (R)-GABOB, L-γ-Amino-β-hydroxybutyric Acid[2][6]
Molecular Formula C₄H₉NO₃[6]
Molecular Weight 119.12 g/mol [6][7]
Appearance Crystalline solid[6]
Solubility Soluble in Phosphate-Buffered Saline (PBS, pH 7.2) at 10 mg/mL. Also soluble in water.[6]
Protocol 1: Preparation of Dosing Solution (Aqueous Vehicle)

Causality: The use of a sterile, isotonic vehicle like PBS is critical for parenteral administration to prevent cellular damage, irritation at the injection site, and ensure physiological compatibility. The pH of the formulation should be maintained between 5 and 9 to avoid physiological distress.[8]

  • Aseptic Technique: Perform all steps in a laminar flow hood to ensure sterility of the final product.

  • Calculation: Determine the required concentration of (R)-3-Amino-4-hydroxybutanoic acid based on the highest intended dose (mg/kg) and the standard dosing volume for mice (e.g., 10 mL/kg).

    • Example: For a 200 mg/kg dose in a 10 mL/kg volume, the required concentration is 20 mg/mL.

  • Dissolution: Weigh the required amount of (R)-3-Amino-4-hydroxybutanoic acid powder and dissolve it in sterile Phosphate-Buffered Saline (PBS, pH 7.2). A supplier datasheet indicates a solubility of at least 10 mg/mL in PBS.[6] If higher concentrations are needed, solubility should be empirically tested.

  • pH Adjustment (If Necessary): Check the pH of the solution. If it falls outside the recommended range of 5-9, adjust cautiously with sterile, dilute HCl or NaOH.[8]

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared solution at 2-8°C. Assess stability for the intended duration of the experiment. For long-term studies, stability tests should be performed.

Mechanism of Action: GABA Receptor Modulation

(R)-3-Amino-4-hydroxybutanoic acid's primary mechanism involves the activation of GABA receptors, which are ligand-gated ion channels (GABAA, GABAC) or G-protein coupled receptors (GABAB).[3] Activation of these receptors typically leads to neuronal hyperpolarization, reducing the likelihood of action potential firing and thus producing an inhibitory effect on neurotransmission. The (R)-isomer has a higher affinity for GABAB receptors.[6]

GABA_B_Pathway cluster_membrane Cell Membrane GABAB_R GABA-B Receptor (GPCR) G_Protein Gi/o Protein GABAB_R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel Activates (βγ subunit) cAMP cAMP AC->cAMP Efflux K+ Efflux (Hyperpolarization) K_Channel->Efflux Compound (R)-3-Amino-4- hydroxybutanoic acid Compound->GABAB_R Binds & Activates ATP ATP ATP->AC Inhibition Neuronal Inhibition cAMP->Inhibition Reduced cAMP signaling contributes to inhibition Efflux->Inhibition

Caption: Simplified GABA-B receptor signaling pathway.

Preclinical Dosage Selection: A Stepwise Approach

A systematic approach is required to define the optimal dose range. This typically begins with an acute dose-range finding study to determine the MTD, followed by efficacy studies to identify the MED.

Dose-Range Finding and Acute Toxicity Assessment

The initial step is to determine the safety and tolerability of the compound. The OECD Test Guideline 425 (Up-and-Down Procedure) is a statistically efficient method that minimizes animal use while providing a robust estimate of the median lethal dose (LD50).[9]

Causality: The Up-and-Down Procedure (UDP) is selected because it allows for an LD50 estimation with a small number of animals (typically 6-10).[10] The procedure sequentially adjusts the dose based on the outcome of the previously tested animal, concentrating dosing around the LD50.

Protocol 2: Acute Oral Toxicity via Up-and-Down Procedure (OECD 425)
  • Animal Model: Use a single sex of a standard rodent strain (e.g., female CD-1 or C57BL/6 mice), 8-12 weeks old.[9] Female mice are often preferred as they can be slightly more sensitive.

  • Acclimatization: Allow animals to acclimate for at least five days prior to dosing.[1] House them individually.

  • Fasting: Fast animals overnight (for mice, a 3-4 hour fast is appropriate) before dosing but provide water ad libitum.[1][11]

  • Dose Selection & Progression:

    • Starting Dose: If no prior data exists, a starting dose of 175 mg/kg is recommended by the OECD 425 guideline.[3][12]

    • Dose Progression Factor: Use a default progression factor of 3.2 between doses (e.g., 175, 550, 2000 mg/kg).[12]

    • Limit Test: A limit test can first be conducted at 2000 mg/kg. If the first animal survives, up to four additional animals are dosed sequentially. If three or more survive, the LD50 is considered >2000 mg/kg and the main test may not be necessary.[11]

  • Administration: Administer the calculated dose of the test substance via oral gavage. The maximum volume for aqueous solutions in mice should not exceed 2 mL/100g body weight.[1]

  • Dosing Procedure:

    • Dose a single animal with the starting dose.

    • If the animal survives after a 48-hour observation period, the next animal is dosed at a higher level (previous dose x 3.2).[12]

    • If the animal dies, the next animal is dosed at a lower level (previous dose / 3.2).[12]

    • Continue this procedure until one of the stopping criteria is met (see diagram below).

  • Clinical Observations:

    • Observe animals frequently on the day of dosing, with special attention during the first 4 hours, and at least daily thereafter for 14 days.[1]

    • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions, sedation, ataxia).

    • Record body weight just before dosing and at least weekly thereafter.

  • Endpoint: The primary endpoint is mortality within the 14-day observation period. At the end of the study, all surviving animals are humanely euthanized and subjected to gross necropsy.

  • Data Analysis: The LD50 and confidence intervals are calculated using the maximum likelihood method, for which specialized software is available.[9]

OECD_425_Workflow start Start: Select Starting Dose (e.g., 175 mg/kg) dose_animal Dose Animal 1 start->dose_animal observe Observe for 48h dose_animal->observe survives Animal Survives observe->survives Outcome? dies Animal Dies observe->dies Outcome? stop_criteria Check Stopping Criteria (e.g., 5 reversals in 6 animals) observe->stop_criteria increase_dose Increase Dose for Next Animal (Dose x 3.2) survives->increase_dose decrease_dose Decrease Dose for Next Animal (Dose / 3.2) dies->decrease_dose dose_next Dose Next Animal increase_dose->dose_next decrease_dose->dose_next dose_next->observe stop_criteria->dose_next Not Met calculate Calculate LD50 via Maximum Likelihood Method stop_criteria->calculate Met end End calculate->end

Caption: Workflow for the OECD 425 Up-and-Down Procedure.

Route of Administration Considerations

The choice of administration route significantly impacts the pharmacokinetic profile of a compound. The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).

RouteDescriptionProsConsMax Volume (Mouse)
Oral (PO) Administration via gavage into the stomach.[11]Mimics clinical route for oral drugs, suitable for long-term studies.[11]Subject to first-pass metabolism; requires skill to avoid injury.[11]~1-2 mL / 100g
Intraperitoneal (IP) Injection into the peritoneal cavity.[11]Rapid absorption, bypasses first-pass metabolism.Risk of injecting into organs; can cause irritation.[11]~2-3 mL
Intravenous (IV) Injection directly into a vein (typically tail vein).[11]100% bioavailability, immediate effect.Requires skill and proper restraint; limited volume.[11]~0.2 mL
Subcutaneous (SC) Injection into the space between the skin and muscle.[11]Slower, more sustained absorption; easy to perform.Absorption can be variable; not suitable for large volumes or irritants.[11]~1-2 mL

Note on Dosing Analogue Compounds: Studies with the related GABA analogue, gabapentin, have utilized intraperitoneal (i.p.) administration at doses of 5 and 10 mg/kg in mice for cognitive tests.[13] Another study with GABA itself used i.p. doses ranging from 25 to 2000 mg/kg to assess effects on locomotor activity.[14] These ranges can serve as a guide for selecting initial doses for efficacy studies with (R)-3-Amino-4-hydroxybutanoic acid.

Pharmacokinetic (PK) Evaluation

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound is crucial for interpreting efficacy and toxicity data. A basic PK study can provide essential parameters.

Protocol 3: Exploratory Pharmacokinetic Study in Mice
  • Animal Model: Use 3-5 male CD-1 or C57BL/6 mice per time point.[15][16] While some strain differences can exist, a single common strain is generally appropriate for initial discovery PK studies.[10][15]

  • Dosing: Administer a single dose of (R)-3-Amino-4-hydroxybutanoic acid via the intended therapeutic route (e.g., PO or IP) at a dose level expected to be well-tolerated (e.g., 1/10th of the estimated LD50 or a dose based on analogue data).

  • Blood Sampling: Collect serial blood samples from each mouse if possible (e.g., via submandibular vein bleed) or use satellite groups for terminal bleeds (cardiac puncture) at various time points.

    • Suggested time points (PO): 0 (pre-dose), 15 min, 30 min, 1, 2, 4, 8, and 24 hours.

    • Suggested time points (IV): 0 (pre-dose), 2 min, 5 min, 15 min, 30 min, 1, 2, 4, and 8 hours.

  • Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (R)-3-Amino-4-hydroxybutanoic acid in the samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters:

    • Cmax: Maximum observed concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • t½: Elimination half-life.

    • Bioavailability (F%): (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

Summary and Key Considerations

  • Start with Safety: Always begin with an acute toxicity study (e.g., OECD 425) to establish the MTD and LD50. A starting dose of 175 mg/kg (PO) is a conservative, guideline-based entry point in the absence of other data.[3][12]

  • Leverage Analogue Data: Use published doses of similar GABA analogues (e.g., 5-100 mg/kg i.p.) to inform the dose range for initial efficacy studies.[13][14]

  • Formulation is Key: (R)-3-Amino-4-hydroxybutanoic acid is soluble in aqueous buffers.[6] Ensure any parenteral formulation is sterile, isotonic, and has a physiological pH.[8]

  • Observe Carefully: As a GABA agonist, the compound may induce sedation, ataxia, or hypothermia. These clinical signs are critical observational endpoints in both toxicity and efficacy studies.

  • Integrate PK/PD: Correlate pharmacokinetic data with pharmacodynamic (efficacy) outcomes to establish a clear dose-exposure-response relationship, which is the ultimate goal of preclinical dosage studies.

References

  • Altogen Labs. (n.d.). Acute Toxicology Test OECD 425. Retrieved from [Link]

  • Barr, J. T., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. Drug Metabolism and Disposition, 48(10), 975-981. Retrieved from [Link]

  • Bruce, R. D. (1985). An up-and-down procedure for acute toxicity testing. Fundamental and Applied Toxicology, 5(1), 151-157.
  • Cottrell, G. A., et al. (1999). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Bioorganic & Medicinal Chemistry Letters, 9(1), 97-100.
  • IVAMI. (2022). Acute oral toxicity test: Up and down procedure-UPD- (OECD 425: 2022). Retrieved from [Link]

  • Komsuoglu Celik, I., et al. (2011). Gabapentin, A GABA analogue, enhances cognitive performance in mice. Neuroscience Letters, 493(3), 119-122. Retrieved from [Link]

  • Maison-Peteri, B., & Rips, R. (1983). Effect of intraperitoneally administered GABA on the locomotor activity of mice. Pharmacology Biochemistry and Behavior, 19(4), 613-617. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-hydroxybutyric acid, (+)-. PubChem Compound Summary for CID 1502076. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-hydroxybutyric acid. PubChem Compound Summary for CID 193314. Retrieved from [Link]

  • NIEHS. (n.d.). Gad Vehicles Database. Retrieved from [Link]

  • OECD. (1998). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Retrieved from [Link]

  • OECD. (2022). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Retrieved from [Link]

  • Slideshare. (n.d.). Acute oral Toxicity Up-Down Procedure 425 guideline. Retrieved from [Link]

  • Taylor, C. P., et al. (1992). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Epilepsy Research, 11(2), 103-110. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of (R)-GABOB in Physiological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-(-)-4-Amino-3-hydroxybutanoic acid, also known as (R)-GABOB. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental work. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure your experiments are both successful and reliable.

Introduction to (R)-GABOB and its Solubility Profile

(R)-GABOB is a fascinating molecule, acting as a modulator of GABA receptors and showing potential in neuroscience research.[1][2][3][4] However, its zwitterionic nature—possessing both an acidic carboxylic group and a basic amino group—presents a significant challenge in the lab: pH-dependent solubility.[5][6][7]

A molecule's solubility is lowest at its isoelectric point (pI), the pH at which it has no net electrical charge.[6][8] At this point, the strong intermolecular electrostatic attractions between the zwitterions reduce their interaction with water, leading to precipitation. Understanding and manipulating the pH relative to the pI is the cornerstone of overcoming solubility issues with (R)-GABOB.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding (R)-GABOB solubility.

Q1: I'm trying to dissolve (R)-GABOB in PBS at pH 7.4, and it's not fully dissolving. What's happening?

A1: You are likely near the isoelectric point (pI) of (R)-GABOB, where its solubility is at a minimum. At a pH of 7.4, a significant portion of the (R)-GABOB molecules exist as zwitterions with no net charge, leading to poor solubility. A product datasheet indicates the solubility of (R)-GABOB in PBS (pH 7.2) is approximately 10 mg/mL.[1] If your target concentration is higher, you will encounter solubility limitations.

Q2: How can I determine the isoelectric point (pI) of (R)-GABOB?

Q3: Is it possible to increase the solubility of (R)-GABOB without significantly changing the pH of my physiological buffer?

A3: Yes, while pH adjustment is the most direct method, you can also employ co-solvents or complexation agents. Co-solvents like DMSO or ethanol can increase solubility by altering the polarity of the solvent.[9][10][11][12] Another advanced technique is the use of cyclodextrins, which can form inclusion complexes with (R)-GABOB, enhancing its aqueous solubility.[13][14][15][16]

Q4: Are there different salt forms of (R)-GABOB available that are more soluble?

A4: The formation of salts is a common and effective strategy to increase the aqueous solubility of ionizable drugs.[17] For (R)-GABOB, creating a hydrochloride salt (by reacting with HCl) would protonate the amino group, resulting in a positively charged molecule that is more soluble at lower pH. Conversely, forming a sodium or potassium salt (by reacting with NaOH or KOH) would deprotonate the carboxylic acid, yielding a negatively charged molecule that is more soluble at higher pH. While the search results do not specify commercially available salt forms of (R)-GABOB, this is a valid chemical strategy to consider.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific solubility problems.

Issue 1: (R)-GABOB Precipitates in PBS (pH 7.4) During Stock Solution Preparation
Root Cause Analysis:

The target concentration exceeds the intrinsic solubility of (R)-GABOB at this pH, which is close to its isoelectric point.

Solution Workflow:

The most effective strategy is to prepare a concentrated stock solution at a pH where (R)-GABOB is highly soluble and then dilute it into your final physiological buffer.

G cluster_0 Solubility Troubleshooting Workflow A Start: (R)-GABOB powder B Weigh required amount A->B C Add small volume of 0.1 M HCl to dissolve (creates acidic stock, pH ~2-3) B->C Acidic Route D Alternatively, add small volume of 0.1 M NaOH to dissolve (creates basic stock, pH ~9-10) B->D Basic Route E Vortex/sonicate until fully dissolved C->E D->E F Slowly add stock solution to physiological buffer (e.g., PBS pH 7.4) while vortexing E->F G Check for precipitation in final solution F->G H Success: Clear Solution G->H No I Failure: Precipitation G->I Yes J If failure, reduce stock concentration or consider co-solvents I->J

Caption: Workflow for preparing (R)-GABOB solutions.

Detailed Protocol: pH-Adjusted Stock Solution
  • Preparation of Acidic Stock (e.g., 100 mg/mL):

    • Weigh 100 mg of (R)-GABOB powder.

    • Add it to a sterile microcentrifuge tube.

    • Slowly add 0.1 M HCl dropwise while vortexing until the solid is fully dissolved. The final volume should be close to 1 mL. At this low pH, the amino group is protonated (-NH3+), making the molecule highly soluble.

    • This stock solution will be acidic.

  • Preparation of Basic Stock (e.g., 100 mg/mL):

    • Weigh 100 mg of (R)-GABOB powder.

    • Add it to a sterile microcentrifuge tube.

    • Slowly add 0.1 M NaOH dropwise while vortexing until the solid is fully dissolved. The final volume should be close to 1 mL. At this high pH, the carboxylic acid group is deprotonated (-COO-), making the molecule highly soluble.

    • This stock solution will be basic.

  • Dilution into Final Buffer:

    • Slowly add the required volume of your concentrated stock solution to your pre-warmed physiological buffer (e.g., PBS at 37°C) while continuously vortexing.

    • The buffer capacity of your final solution should be sufficient to neutralize the small amount of acid or base added from the stock, bringing the final pH close to your target (e.g., 7.4).

    • Crucial Tip: Always add the stock solution to the buffer, not the other way around, to avoid localized high concentrations that could cause precipitation.

Issue 2: Need to Prepare a High Concentration of (R)-GABOB at a Fixed Physiological pH
Root Cause Analysis:

The experimental constraints prevent significant pH alteration of the final solution, and the required concentration is above the solubility limit of (R)-GABOB at that pH.

Solution Workflow: Co-solvents and Complexation Agents

When pH adjustment is not an option, modifying the solvent system or using a carrier molecule are the next logical steps.

G cluster_1 Advanced Solubility Enhancement Workflow A Start: (R)-GABOB powder & Fixed pH Buffer B Method 1: Co-Solvent A->B C Method 2: Cyclodextrin A->C D Prepare stock in 100% DMSO or Ethanol B->D E Determine required cyclodextrin: (R)-GABOB molar ratio (e.g., 1:1, 1:2) C->E F Dilute stock into final buffer (final DMSO/EtOH <1%) D->F G Prepare cyclodextrin solution in buffer, then add (R)-GABOB E->G H Check for precipitation F->H G->H I Success: Clear Solution H->I No J Failure: Try alternative co-solvent or higher cyclodextrin ratio H->J Yes

Caption: Advanced methods for enhancing solubility.

Protocol 1: Using Co-solvents
  • Select a Biocompatible Co-solvent: Dimethyl sulfoxide (DMSO) and ethanol are common choices. Note that high concentrations of organic solvents can be toxic to cells.[9]

  • Prepare a High-Concentration Stock: Dissolve (R)-GABOB in 100% DMSO. Commercial suppliers note that (R)-GABOB is soluble in DMSO.[3]

  • Dilute into Aqueous Buffer: Slowly add the DMSO stock solution to your physiological buffer. It is critical to ensure the final concentration of the organic solvent is low (typically <1%, and ideally <0.1%) to avoid artifacts in biological assays.

Protocol 2: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their aqueous solubility.[18] While (R)-GABOB is primarily hydrophilic, the carbon backbone has some non-polar character that may allow for weak interactions with the cyclodextrin cavity.

  • Select a Cyclodextrin: β-cyclodextrin (β-CD) or its more soluble derivative, hydroxypropyl-β-cyclodextrin (HP-β-CD), are common choices.[14]

  • Prepare the Complex:

    • Dissolve the HP-β-CD in your physiological buffer first.

    • Slowly add the (R)-GABOB powder to the cyclodextrin solution while stirring or sonicating.

    • Allow the mixture to equilibrate (e.g., stir for several hours or overnight at room temperature) to facilitate the formation of the inclusion complex.

Data Summary Table: Solubility Enhancement Strategies
MethodPrincipleTypical Starting PointProsCons
pH Adjustment Increase the population of charged, more soluble species.Prepare stock at pH < 3 or pH > 9.Highly effective, inexpensive.Requires careful pH control of the final solution.
Co-solvents Reduce the polarity of the aqueous solvent.Prepare stock in 100% DMSO.Simple to implement for stock solutions.Potential for solvent toxicity in biological assays.
Cyclodextrins Encapsulate the molecule in a more soluble carrier.Molar ratio of 1:1 (R)-GABOB:HP-β-CD.Low toxicity, can significantly increase solubility.More expensive, may require optimization of ratios.

Concluding Remarks

Overcoming the solubility challenges of (R)-GABOB in physiological buffers is achievable with a systematic approach. The key is to understand its zwitterionic nature and the pivotal role of pH. By starting with the simplest method—pH adjustment—and progressing to more advanced techniques like co-solvents or cyclodextrin complexation when necessary, researchers can successfully prepare the solutions required for their experiments. Always validate your final solution to ensure it is clear, at the correct pH, and that any additives are at a concentration compatible with your experimental system.

References

  • Probing inclusion complexes of cyclodextrins with amino acids by physicochemical approach. PubMed. Available at: [Link]

  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investigation. National Institutes of Health. Available at: [Link]

  • Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. National Institutes of Health. Available at: [Link]

  • Synthesis of Mono-Amino Substituted γ-CD: Host–Guest Complexation and In Vitro Cytotoxicity Investigation. MDPI. Available at: [Link]

  • Investigating the inclusion properties of aromatic amino acids complexing beta-cyclodextrins in model peptides. iris.unina.it. Available at: [Link]

  • 4-Amino-3-hydroxybutanoic acid - Solubility of Things. solubilityofthings.com. Available at: [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. PubMed. Available at: [Link]

  • Methods of solubility enhancements. Slideshare. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • γ-Amino-β-hydroxybutyric acid - Wikipedia. Wikipedia. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. scirp.org. Available at: [Link]

  • Solubility vs Dissolution in Physiological Bicarbonate Buffer. National Institutes of Health. Available at: [Link]

  • 4-Amino-3-hydroxybutanoic acid | C4H9NO3 | CID 2149. PubChem. Available at: [Link]

  • (PDF) An efficient synthesis of (R)-GABOB and of (±). ResearchGate. Available at: [Link]

  • Showing metabocard for 4-Amino-3-hydroxybutyrate (HMDB0061877). Human Metabolome Database. Available at: [Link]

  • Isoelectric focusing (article) | Khan Academy. Khan Academy. Available at: [Link]

  • Bordwell pKa Table. University of Wisconsin-Madison. Available at: [Link]

  • Isoelectric Point of Amino Acids with Ionizable R-Groups: Videos & Practice Problems. Clutch Prep. Available at: [Link]

  • Isoelectric point - Wikipedia. Wikipedia. Available at: [Link]

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Navigating the Nuances of (R)-3-Amino-4-hydroxybutanoic Acid: A Technical Guide to Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

(R)-3-Amino-4-hydroxybutanoic acid is a gamma-amino acid and a structural analog of the inhibitory neurotransmitter GABA. Its unique structure, featuring both a hydroxyl and an amino group, presents specific handling requirements to maintain its stability in solution. This guide will walk you through the key factors influencing its stability and provide actionable protocols to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid (R)-3-Amino-4-hydroxybutanoic acid?

For long-term storage, solid (R)-3-Amino-4-hydroxybutanoic acid should be stored at -20°C in a tightly sealed container to protect it from moisture. Under these conditions, the compound is stable for at least four years.

Q2: How should I prepare stock solutions of (R)-3-Amino-4-hydroxybutanoic acid?

The choice of solvent depends on your experimental needs.

  • Aqueous Buffers (e.g., PBS, pH 7.2): (R)-3-Amino-4-hydroxybutanoic acid is soluble in phosphate-buffered saline (PBS) at concentrations up to 10 mg/mL. When preparing aqueous solutions, it is crucial to use a buffer to maintain a stable pH, ideally around 6.0 to 7.5. The compound's stability is sensitive to extreme pH levels.

  • DMSO: While some sources suggest solubility in DMSO, it is important to note that long-term storage in DMSO at room temperature can lead to degradation for many compounds. If DMSO is necessary for your experimental design, prepare fresh solutions or store aliquots at -80°C for a limited time. A study on a large compound library in DMSO showed that after one year at room temperature, only 52% of the compounds remained intact[1].

Q3: What are the optimal storage conditions for solutions of (R)-3-Amino-4-hydroxybutanoic acid?

For maximum stability, it is recommended to prepare single-use aliquots of your stock solution and store them at -80°C. This minimizes the damaging effects of freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable. Avoid storing aqueous solutions at 4°C or room temperature for extended periods, especially if not in a well-buffered solution.

Q4: What are the primary degradation pathways for (R)-3-Amino-4-hydroxybutanoic acid in solution?

The main degradation pathway for γ-amino acids like (R)-3-Amino-4-hydroxybutanoic acid in solution is intramolecular cyclization to form a lactam, in this case, (R)-4-(hydroxymethyl)pyrrolidin-2-one. This reaction is catalyzed by both acidic and basic conditions and is also temperature-dependent. Additionally, as with other amino acids, it can react with oxidizing agents.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of (R)-3-Amino-4-hydroxybutanoic acid in solution due to improper storage (temperature, pH, freeze-thaw cycles).Prepare fresh solutions from solid material stored at -20°C. Aliquot stock solutions and store at -80°C. Avoid repeated freeze-thaw cycles. Ensure the pH of your experimental buffer is within the optimal range (6.0-7.5).
Precipitation of the compound in aqueous buffer Exceeding the solubility limit.Do not exceed a concentration of 10 mg/mL in PBS (pH 7.2). If a higher concentration is needed, consider a different buffer system or the use of a co-solvent, but validate its compatibility with your assay.
Loss of compound activity over time in a multi-day experiment Instability at experimental temperature (e.g., 37°C).If possible, prepare fresh dilutions of the compound from a frozen stock for each day of the experiment. If the compound must be incubated for extended periods, perform a stability study under your specific experimental conditions to quantify the degradation rate.
Unexpected peaks in analytical chromatography (e.g., HPLC) Presence of degradation products, primarily the lactam.Utilize a validated, stability-indicating HPLC method to separate and identify the parent compound and its potential degradation products. This will allow you to assess the purity of your solution.

Experimental Protocols

Protocol 1: Preparation of a Buffered Aqueous Stock Solution
  • Preparation: Allow the solid (R)-3-Amino-4-hydroxybutanoic acid, stored at -20°C, to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile container.

  • Dissolution: Add sterile phosphate-buffered saline (PBS), pH 7.2, to the desired final concentration (not exceeding 10 mg/mL). Ensure complete dissolution by gentle vortexing.

  • Aliquoting and Storage: Dispense the solution into single-use, cryo-compatible vials. Store immediately at -80°C for long-term storage or -20°C for short-term storage (up to one month).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method can be adapted to assess the purity of (R)-3-Amino-4-hydroxybutanoic acid and detect the presence of its lactam degradation product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer such as 10 mM potassium phosphate monobasic, adjusted to a slightly acidic pH (e.g., pH 3-4 with phosphoric acid). A simple isocratic method with a mobile phase of acetonitrile and water with a phosphoric acid modifier can also be used[2].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for detection of the carboxyl group) or pre-column derivatization with a fluorogenic agent (e.g., o-phthalaldehyde, OPA) for enhanced sensitivity with fluorescence detection.

  • Procedure:

    • Prepare a standard solution of (R)-3-Amino-4-hydroxybutanoic acid of known concentration.

    • Inject the standard and the sample solution to be tested.

    • The retention time of the parent compound should be consistent. The lactam, being less polar, is expected to have a longer retention time.

    • Quantify the purity by calculating the peak area of the parent compound as a percentage of the total peak area.

Data Presentation

Table 1: Recommended Storage Conditions for (R)-3-Amino-4-hydroxybutanoic Acid

Form Solvent Temperature Duration Notes
SolidN/A-20°C≥ 4 yearsProtect from moisture.
SolutionAqueous Buffer (pH 6.0-7.5)-80°CUp to 6 monthsRecommended for long-term storage. Avoid freeze-thaw cycles.
SolutionAqueous Buffer (pH 6.0-7.5)-20°CUp to 1 monthSuitable for short-term storage.
SolutionDMSO-80°CUp to 6 monthsUse with caution; verify compatibility with downstream applications.

Visualizations

G cluster_prep Solution Preparation cluster_storage Storage Options cluster_use Experimental Use Solid Solid GABOB (Store at -20°C) Dissolve Dissolve in Buffered Solution (pH 6.0-7.5) Solid->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot LongTerm Long-Term -80°C (up to 6 months) Aliquot->LongTerm ShortTerm Short-Term -20°C (up to 1 month) Aliquot->ShortTerm Thaw Thaw Single Aliquot LongTerm->Thaw ShortTerm->Thaw Experiment Use in Experiment Thaw->Experiment Discard Discard Unused Solution Experiment->Discard

Caption: Recommended workflow for the preparation and storage of (R)-3-Amino-4-hydroxybutanoic acid solutions.

G cluster_degradation Degradation Pathways GABOB (R)-3-Amino-4-hydroxybutanoic Acid Amino Group (-NH2) Hydroxyl Group (-OH) Carboxyl Group (-COOH) Lactam (R)-4-(hydroxymethyl)pyrrolidin-2-one (Lactam) GABOB->Lactam Intramolecular Cyclization (pH and Temp Dependent) Oxidation Oxidation Products GABOB->Oxidation Reaction with Oxidizing Agents

Caption: Primary degradation pathways of (R)-3-Amino-4-hydroxybutanoic acid in solution.

References

  • SIELC Technologies. 4-Amino-3-hydroxybutyric acid. Available at: [Link].

  • Kozikowski, A. P., et al. (2004). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of biomolecular screening, 9(3), 205–209.

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GABOB Enantiomer Separation by HPLC: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of γ-Amino-β-hydroxybutyric acid (GABOB). This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable HPLC methods for GABOB enantiomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and optimize your separations with confidence.

GABOB, a structural analog of the neurotransmitter GABA, possesses a chiral center at the β-position, leading to (R)- and (S)-enantiomers. Often, these enantiomers exhibit different pharmacological and toxicological profiles, making their accurate separation and quantification a regulatory and scientific necessity.[1] However, GABOB's zwitterionic nature, high polarity, and lack of a strong UV chromophore present significant analytical challenges.[1][2] This guide provides a structured, question-and-answer approach to navigate these complexities.

Section 1: Foundational Concepts in GABOB Chiral Separation

This section addresses the fundamental strategic decisions you will face when developing a new separation method.

Q1: What are the primary strategies for separating GABOB enantiomers by HPLC?

There are two primary strategies for resolving enantiomers by HPLC: the direct method and the indirect method .

  • Direct Method (Chiral Stationary Phases): This is the most common and often preferred approach. The sample containing the racemic GABOB is injected directly onto a column packed with a Chiral Stationary Phase (CSP). The CSP creates a transient diastereomeric complex with each enantiomer through various interactions (e.g., hydrogen bonding, steric hindrance, dipole-dipole).[3] Because these temporary complexes have different energy states, one enantiomer is retained longer than the other, resulting in separation.[4]

  • Indirect Method (Chiral Derivatization): In this strategy, the GABOB enantiomers are first reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[5] These diastereomers have distinct physicochemical properties and can be separated on a standard, achiral HPLC column (like a C18). This approach is often used when a suitable CSP is not available or when enhanced detection sensitivity is required, as the derivatizing agent can introduce a fluorescent or UV-active tag.[6]

The choice between these methods depends on factors like sample complexity, required sensitivity, available instrumentation, and method development time.

start Start: Separate GABOB Enantiomers decision1 Need for enhanced UV/Fluorescence detection? start->decision1 direct Direct Method: Use Chiral Stationary Phase (CSP) decision1->direct No indirect Indirect Method: Use Chiral Derivatizing Agent (CDA) + Achiral Column (e.g., C18) decision1->indirect Yes end_direct Separated Enantiomers direct->end_direct end_indirect Separated Diastereomers indirect->end_indirect

Caption: Decision workflow for selecting a GABOB chiral separation strategy.

Section 2: The Direct Method - Chiral Stationary Phases (CSPs)

Using a CSP is often the most straightforward path to enantiomeric separation. This section focuses on selecting the right column and mobile phase.

Q2: Which type of Chiral Stationary Phase (CSP) is most effective for a polar, zwitterionic molecule like GABOB?

GABOB's structure (containing -NH2, -OH, and -COOH groups) allows for multiple points of interaction, making several CSP types potentially effective. The selection process is often empirical, but here are the most promising candidates based on established principles of chiral recognition.[7]

CSP TypeChiral SelectorPrimary Interaction Mechanism(s)Suitability for GABOB
Polysaccharide-Based Amylose or Cellulose derivatives coated on silicaHydrogen bonding, dipole-dipole interactions, and steric inclusion within the polymer's helical grooves.[4]High. These are the most versatile and widely successful CSPs for a broad range of compounds and are a primary screening choice.[8]
Cyclodextrin-Based α-, β-, or γ-cyclodextrins bonded to silicaInclusion complexation where the analyte fits into the hydrophobic cavity of the cyclodextrin, with secondary interactions at the rim.[3]Moderate. Can be effective, especially in reversed-phase mode where GABOB's polar groups can interact with the hydroxyl groups on the cyclodextrin rim.[9]
Zwitterionic Ion-Exchange Cinchona alkaloid and sulfonic acid derivativesStrong electrostatic (ionic) interactions combined with hydrogen bonding, π-π, and steric interactions.[1]Very High. Specifically designed for amphoteric (zwitterionic) molecules. A zwitterionic CSP has shown excellent performance for the direct separation of pregabalin, a close structural analog of GABOB.[1]
Ligand-Exchange Amino acids (e.g., Proline, Hydroxyproline) complexed with a metal ion (e.g., Cu²⁺)Formation of ternary diastereomeric metal complexes between the selector, metal ion, and analyte.[4]High. This technique is specifically suited for amino acids and compounds with electron-donating groups, making it a strong candidate for GABOB.

Recommendation: Start your screening with polysaccharide-based and zwitterionic ion-exchange columns. They represent the highest probability of success for this type of analyte.

Q3: How do I select and optimize the mobile phase for a CSP-based separation of GABOB?

Mobile phase composition is critical and directly influences the interactions between GABOB and the CSP.[10][11] The choice of mobile phase mode (Normal Phase, Reversed Phase, Polar Organic) depends on the CSP.

start Select CSP (e.g., Polysaccharide) screen_mode Screen Mobile Phase Modes (NP, PO, RP) start->screen_mode optimize Optimize Best Mode screen_mode->optimize optimize_organic Adjust Organic Modifier (% and Type: MeOH, ACN, IPA) optimize->optimize_organic optimize_additive Adjust Additive (Acid/Base Concentration) optimize_organic->optimize_additive optimize_temp Optimize Temperature and Flow Rate optimize_additive->optimize_temp final Validated Method optimize_temp->final

Caption: Experimental workflow for CSP method development.

Starting Mobile Phase Conditions for Screening

ModeColumn TypeMobile Phase CompositionKey Optimization Parameters
Normal Phase (NP) PolysaccharideHexane/Isopropanol (IPA) or Hexane/Ethanol (e.g., 90:10 v/v) + 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA)1. Adjust % of alcohol. 2. Change alcohol (IPA vs. EtOH). 3. Adjust acidic/basic additive concentration.
Polar Organic (PO) Polysaccharide, ZwitterionicAcetonitrile (ACN) or Methanol (MeOH) + 0.1% TFA/Formic Acid or 5-10 mM Ammonium Formate1. Switch primary solvent (ACN vs. MeOH). 2. Adjust additive type and concentration to control GABOB's ionization state.[12][13]
Reversed Phase (RP) Polysaccharide, CyclodextrinWater/ACN or Water/MeOH (e.g., 50:50 v/v) + Buffer (e.g., 10 mM Ammonium Acetate, pH 4.5)1. Adjust % organic. 2. Adjust buffer pH. The pH should be at least 1.5-2 units away from the analyte's pKa to ensure a consistent ionization state.[13]
Troubleshooting Guide: Direct CSP Method
IssuePotential Cause(s)Recommended Solution(s)
Poor or No Resolution 1. Wrong Mobile Phase/CSP Combination: The interaction mechanism is not effective.1. Screen a different CSP type (e.g., switch from polysaccharide to zwitterionic). 2. Switch mobile phase mode (e.g., from NP to PO). 3. Change the organic modifier (e.g., ACN to MeOH), as this can dramatically alter selectivity.[12]
2. Incorrect Analyte Ionization: The pH of the mobile phase is causing unfavorable charge states on GABOB or the CSP.2. Add/adjust acidic (formic acid, TFA) or basic (DEA) additives. For zwitterionic columns, ensure the mobile phase pH maintains the desired charge states on both the analyte and the stationary phase.
Peak Tailing 1. Secondary Interactions: Unwanted ionic interactions between GABOB and residual silanols on the silica support.1. Add a competing base (like DEA) or acid (like TFA) to the mobile phase to saturate the active sites. 2. Ensure the sample solvent is compatible with the mobile phase; dissolving the sample in the mobile phase is ideal.[14]
Irreproducible Retention Times 1. Unstable Column Equilibration: The column is not fully equilibrated with the mobile phase, especially when additives are used.1. Increase column equilibration time significantly (30-50 column volumes). 2. Be aware of "additive memory effects," where strong modifiers can persistently alter the CSP surface, requiring extensive washing between methods.[15]
2. Mobile Phase Instability: Incorrect mobile phase preparation or degradation.2. Prepare mobile phases fresh daily. Ensure buffers are fully dissolved and the pH is stable.[16] Use high-purity solvents.
Section 3: The Indirect Method - Chiral Derivatization

When direct methods fail or when higher sensitivity is paramount, the indirect approach provides a powerful alternative.

Q4: When should I choose derivatization over a direct CSP method?

Consider the indirect method when:

  • Enhanced Detection is Needed: GABOB lacks a native chromophore. Derivatization with an agent like Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA, a variant of Marfey's reagent) introduces a strong UV-absorbing tag, dramatically lowering detection limits.[6]

  • CSP Screening is Unsuccessful: If multiple CSPs and mobile phases fail to provide adequate resolution.

  • Only Achiral Columns are Available: You can leverage standard, robust C18 columns that are common in any lab.

  • Complex Matrix: Derivatization can sometimes aid in sample cleanup and reduce interference from a complex biological matrix.

Q5: What is the best practice for chiral derivatization of GABOB?

The key is to use an enantiomerically pure chiral derivatizing agent (CDA). The reaction of a racemic analyte ((R)- and (S)-GABOB) with a single enantiomer of a CDA (e.g., L-FDAA) produces a pair of diastereomers ((R,L)- and (S,L)-derivative).

Recommended Agent: Marfey's reagent derivatives (e.g., FDAA) are excellent choices. They react specifically with the primary amine of GABOB under mild conditions to form stable diastereomers with high UV absorbance (~340 nm).[6]

Protocol: Chiral Derivatization of GABOB with FDAA

  • Sample Preparation: Dissolve a known amount of GABOB sample in 100 µL of water or a suitable buffer.

  • Buffering: Add 200 µL of a sodium bicarbonate buffer (e.g., 1M, pH ~8.5-9.0) to the sample.

  • Derivatization: Add 400 µL of a 1% (w/v) solution of L-FDAA in acetone.

  • Reaction: Vortex the mixture and heat at 40-50°C for 1 hour. The reaction should be protected from light.

  • Quenching: Cool the sample to room temperature and add 100 µL of 2M HCl to stop the reaction.

  • Analysis: The sample is now ready for injection onto a C18 column.

This protocol is a general guideline and must be optimized for reaction time, temperature, and reagent concentrations.

Troubleshooting Guide: Indirect Derivatization Method
IssuePotential Cause(s)Recommended Solution(s)
Incomplete or No Reaction 1. Incorrect pH: The derivatization reaction is pH-dependent; the primary amine of GABOB must be deprotonated to be nucleophilic.1. Optimize the pH of the reaction buffer. A pH of 8.5-9.5 is typically optimal for amine-reactive reagents like FDAA.
2. Reagent Degradation: The derivatizing agent is hydrolyzed or degraded.2. Prepare the derivatizing agent solution fresh before each use. Store the solid reagent under dry conditions.
Multiple Derivative Peaks 1. Impure Derivatizing Agent: The CDA itself is not enantiomerically pure, leading to four possible products instead of two.1. Source high-purity (>99%) chiral derivatizing agents. Run a blank (reagent only) to check for impurities.
2. Side Reactions: The hydroxyl or carboxyl group of GABOB is reacting, or the derivative is unstable.2. Optimize reaction conditions (lower temperature, shorter time). Check the stability of the formed diastereomers over time.
Poor Separation of Diastereomers 1. Suboptimal Mobile Phase: The mobile phase on the achiral (C18) column does not have enough selectivity for the diastereomers.1. This is a standard reversed-phase optimization problem. Adjust the organic modifier (ACN vs. MeOH) and the gradient slope.[17] 2. Adjust the mobile phase pH. Even though the column is achiral, the ionization of the residual carboxyl group on the GABOB moiety can affect peak shape and retention.
Section 4: Detection and Quantification
Q6: Given GABOB's poor UV absorbance, what are my best detection options?
DetectorRequirementAdvantage(s)Disadvantage(s)
UV-Vis Derivatization requiredWidely available, robust. Derivatization provides high sensitivity.Requires extra sample preparation step; potential for incomplete reaction.
Fluorescence (FLD) Derivatization with a fluorogenic agent (e.g., OPA, Dansyl Chloride) required[18][19][20]Extremely sensitive (often higher than UV), highly selective.Same disadvantages as UV derivatization. OPA itself is not chiral, so it must be used with a CSP.
Mass Spectrometry (MS) None (direct detection possible)High sensitivity and selectivity; provides structural confirmation. Compatible with direct CSP methods using volatile buffers (e.g., ammonium formate).[1][21]Higher instrument cost and complexity. Potential for ion suppression from matrix components.
Charged Aerosol (CAD) / Evaporative Light Scattering (ELSD) None (direct detection possible)Universal detector for non-volatile analytes; response is independent of optical properties.[22]Requires volatile mobile phases. Response can be non-linear. Lower sensitivity than MS or FLD.

Recommendation: For highest sensitivity, derivatization followed by FLD or UV is a validated path.[20][23] For a direct, derivatization-free method, LC-MS is the gold standard due to its superior sensitivity and selectivity.[1]

References
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobuyric acid (GABA). Retrieved from [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Chirality, 34(5), 675-711. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Gamma-aminobutyric Acid (GABA), Gabapentin and Pregabalin on Primesep N Column. Retrieved from [Link]

  • Liu, A., et al. (2010). A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study. ResearchGate. Retrieved from [Link]

  • Cimpoiu, C., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. PMC. Retrieved from [Link]

  • Yilmaz, S., & Temel, H. (2018). Determination of gamma-Aminobutyric acid by HPLC: Its application to polymeric Nanoparticles and stability studies. International Journal of Development Research, 8(12), 24670-24675. Retrieved from [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Wu, Y., et al. (2012). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. ResearchGate. Retrieved from [Link]

  • Phattawong, O., et al. (2016). Comparison of validated HPLC methods using two derivatizing agents for gamma-aminobutyric acid quantification. Chula Digital Collections. Retrieved from [Link]

  • Pharmeli. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. Retrieved from [Link]

  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Retrieved from [Link]

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved from [Link]

  • NIH. (2012). High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2020). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]

  • Amuza Inc. (n.d.). Rapid GABA Analysis by o-phthalaldehyde Derivatization. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ilisz, I., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. PubMed Central. Retrieved from [Link]

  • LCGC International. (2011). Finding the Best Separation for Enantiomeric Mixtures. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • Mateus, N., et al. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(1), 34-42. Retrieved from [Link]

  • Ameyibor, E., & Stewart, J. T. (1997). Enantiomeric HPLC separation of selected chiral drugs using native and derivatized β-cyclodextrins as chiral mobile phase additives. Journal of Liquid Chromatography & Related Technologies, 20(6), 855-869. Retrieved from [Link]

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

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Potential off-target effects of (R)-3-Amino-4-hydroxybutanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-3-Amino-4-hydroxybutanoic acid

Document ID: TSS-GABOB-OT-2026-01

Version: 1.0

Last Updated: January 16, 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing (R)-3-Amino-4-hydroxybutanoic acid, also known as (R)-GABOB. While the primary mechanism of this molecule involves modulation of GABA receptors, a thorough understanding of its potential off-target effects is critical for the accurate interpretation of experimental results and for assessing its therapeutic potential and safety profile. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you design, execute, and interpret experiments aimed at identifying and validating potential off-target interactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary, known mechanism of action for (R)-3-Amino-4-hydroxybutanoic acid?

(R)-3-Amino-4-hydroxybutanoic acid is primarily known as a GABA receptor modulator.[1] It is the R-enantiomer of 4-amino-3-hydroxybutanoic acid (GABOB).[2] Its principal on-target effects are:

  • GABAB Receptor Agonism: It binds to and activates GABAB receptors with high affinity.[1][3]

  • GABAC Receptor Agonism: It is a full agonist at human recombinant ρ1 GABAC receptors.[1][2][3] The R-enantiomer is more potent than the S-enantiomer at both GABAB and GABAC receptors.[2][3]

  • GABAA Receptor Binding: It also binds to GABAA receptors, though with different enantioselectivity compared to other GABA receptor subtypes (S > R).[1][2]

  • GABA Uptake Inhibition: It can inhibit the reuptake of GABA in brain synaptosomes, although at a higher concentration than its receptor binding affinities.[1]

Q2: Why is it critical to investigate the potential off-target effects of this molecule?

Investigating off-target effects is a cornerstone of rigorous pharmacological research and drug development for several key reasons:

  • Safety and Toxicity: Unintended interactions with other proteins are a primary cause of adverse drug reactions and toxicity. Identifying these liabilities early in the development process is essential to mitigate risk.[4][5]

  • Mechanism Deconvolution: A complete understanding of a compound's biological effects requires knowing all of its molecular interactions. An observed phenotype may be the result of a combination of on-target and off-target activities.

  • Drug Repurposing: Systematically identifying off-target interactions can reveal new therapeutic opportunities for a molecule, a strategy known as drug repurposing.[5][6]

Q3: What are the general approaches to identifying off-target effects?

There are two main pillars for identifying off-target effects, which are most powerful when used in combination:

  • Computational (In Silico) Prediction: These methods leverage the chemical structure of the small molecule to predict potential interactions across a vast proteome using databases of known protein structures and ligand-binding domains.[6][7][8] This approach is excellent for generating hypotheses rapidly and cost-effectively.[7]

  • Experimental Profiling: These laboratory-based assays directly measure the interaction between the compound and proteins. They can be further subdivided into targeted, panel-based screening and unbiased, proteome-wide discovery approaches.[4][9][10]

Part 2: Troubleshooting and Experimental Guides

This section provides structured guidance for researchers encountering unexpected results or proactively seeking to characterize the selectivity profile of (R)-3-Amino-4-hydroxybutanoic acid.

Workflow for Off-Target Identification

The following diagram outlines a logical workflow for a comprehensive off-target investigation, moving from broad, predictive methods to specific, validated interactions.

Off_Target_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Validation cluster_3 Phase 4: Confirmation InSilico In Silico Prediction (Chemical Similarity, Docking) Hypothesis Generate Ranked List of Potential Off-Targets InSilico->Hypothesis Predicts interactions BroadPanel Broad Panel Screening (e.g., Kinase, GPCR panels) Hypothesis->BroadPanel Guides targeted screening UnbiasedProteomics Unbiased Proteomics (e.g., Chemoproteomics, PISA) Hypothesis->UnbiasedProteomics Provides orthogonal approach BindingAssay Direct Binding Assays (SPR, ITC, CETSA) BroadPanel->BindingAssay Identifies 'Hits' UnbiasedProteomics->BindingAssay Identifies 'Hits' FunctionalAssay Cell-Based Functional Assays (e.g., Reporter, Phenotypic) BindingAssay->FunctionalAssay Confirms binding Validation Validated Off-Target FunctionalAssay->Validation Confirms functional effect

Sources

Technical Support Center: Ensuring Consistent Purity of Synthesized (R)-GABOB Batches

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and ensure the consistent production of high-purity (R)-GABOB. As the (R)-enantiomer of GABOB exhibits greater biological activity than its (S)-isomer, achieving high chemical and enantiomeric purity is paramount.[1][2] This guide provides a structured approach to identifying and resolving common purity issues encountered during synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions for rapid problem-solving.

Q1: My final (R)-GABOB product has low enantiomeric excess (ee). What are the most likely causes?

A1: Low enantiomeric excess is typically caused by one of three factors:

  • Racemization during reaction: Certain reaction conditions (e.g., harsh pH, high temperatures) can cause the chiral center at the β-carbon to racemize. This is particularly a risk if intermediates are not handled properly.

  • Impure chiral starting materials: The synthesis is only as good as its starting materials. If the chiral precursor, such as (R)-ethyl 4-chloro-3-hydroxybutanoate, has low ee, this impurity will carry through to the final product.[1][2]

  • Inaccurate analytical methods: The method used to determine ee, such as chiral HPLC, may not be adequately resolved, leading to an inaccurate assessment. It is crucial to validate your analytical method.

Q2: I observe a persistent unknown peak in my HPLC chromatogram after purification. What could it be?

A2: An unknown peak can be a starting material, a reaction byproduct, or a degradation product. Common culprits include:

  • Unreacted starting material: For syntheses starting from precursors like L-malic acid or (R)-ethyl 4-chloro-3-hydroxybutanoate, incomplete reaction is a common issue.[1][3]

  • Side-reaction products: Depending on the synthetic route, side reactions can generate structurally similar impurities. For example, elimination reactions can occur under basic conditions.

  • Adducts with excipients or solvents: In some cases, the highly functionalized GABOB molecule can form adducts with components used in the formulation or purification, such as lactose.[4]

Q3: What is the most effective general method for purifying crude (R)-GABOB?

A3: A combination of ion-exchange chromatography and recrystallization is highly effective.

  • Ion-Exchange Chromatography (IEC): As a zwitterionic amino acid, GABOB is well-suited for purification using cation exchange resins like Dowex 50W.[5] This step is excellent for removing inorganic salts and non-ionic organic impurities.[6][7]

  • Recrystallization: After IEC, recrystallization from a suitable solvent system, typically an alcohol/water mixture (e.g., ethanol/water), can effectively remove remaining organic impurities and potentially enhance enantiomeric purity.[7][8]

Q4: How can I definitively confirm the chemical structure and purity of my final product?

A4: A multi-technique approach, known as the mass balance approach, is the gold standard for purity confirmation.[9] This involves:

  • Structural Confirmation: ¹H NMR and ¹³C NMR to confirm the chemical structure and Mass Spectrometry (MS) to verify the molecular weight.

  • Chromatographic Purity: HPLC-UV or GC-FID to quantify the main component and any related substance impurities.[9][10]

  • Enantiomeric Purity: Chiral HPLC to determine the enantiomeric excess.[11][12]

  • Non-volatile Impurities: Thermogravimetric Analysis (TGA) to quantify inorganic residue.[9]

  • Water Content: Karl Fischer titration to accurately measure water content.[9]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed workflows and protocols for resolving complex purity challenges.

Guide 1: Diagnosing and Improving Low Enantiomeric Excess (ee)

Achieving high enantiopurity is critical for the therapeutic efficacy of (R)-GABOB.[13][14] A low ee value indicates a significant presence of the less active (S)-GABOB enantiomer.

The following diagram outlines a systematic approach to troubleshooting low ee.

Low_ee_Troubleshooting start Problem: Low ee Detected (<99.5%) validate_hplc Step 1: Validate Chiral HPLC Method start->validate_hplc check_resolution Is baseline resolution achieved between enantiomers? validate_hplc->check_resolution optimize_hplc Action: Optimize HPLC Method (e.g., new column, modify mobile phase) check_resolution->optimize_hplc No analyze_sm Step 2: Analyze Starting Material ee check_resolution->analyze_sm Yes optimize_hplc->validate_hplc sm_purity Is starting material ee >99.5%? analyze_sm->sm_purity source_sm Action: Source new, high-purity chiral starting material sm_purity->source_sm No review_synthesis Step 3: Review Synthesis Conditions sm_purity->review_synthesis Yes source_sm->analyze_sm check_conditions Are there harsh conditions? (e.g., high temp, strong base/acid) review_synthesis->check_conditions modify_synthesis Action: Modify Synthesis (e.g., lower temp, use milder reagents) check_conditions->modify_synthesis Yes enantiopure_product Result: Enantiopure (R)-GABOB Achieved check_conditions->enantiopure_product No modify_synthesis->enantiopure_product

Caption: Decision tree for troubleshooting low enantiomeric excess.

While direct separation of GABOB can be challenging, derivatization is a common and reliable approach. A similar strategy used for pregabalin, another GABA analogue, can be adapted.[15]

  • Derivatization Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

  • Derivatization Procedure: a. Dissolve ~1 mg of the GABOB sample in 100 µL of 1M sodium bicarbonate solution. b. Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone. c. Incubate at 40°C for 1 hour. d. Cool the reaction mixture and neutralize with 100 µL of 2M HCl. e. Dilute with the mobile phase to a final concentration of ~100 µg/mL before injection.

  • HPLC Conditions:

    • Column: Standard C18 column (e.g., Lichrospher C18, 250 mm x 4.6 mm, 5 µm).[15]

    • Mobile Phase: Acetonitrile and 0.5% triethylamine solution (adjusted to pH 3.0 with phosphoric acid) in a 45:55 ratio.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Expected Outcome: The derivatized (R)- and (S)-GABOB will be separated as diastereomers on the achiral column.

Note: Direct separation on a chiral stationary phase (CSP), such as one based on a zwitterionic selector, is also possible and avoids derivatization but requires specialized columns.[16]

Guide 2: Identifying and Removing Chemical Impurities

Chemical purity is compromised by unreacted starting materials, byproducts, or degradation products. A systematic purification strategy is essential.

The following table summarizes common impurities based on a synthetic route from (R)-ethyl 4-chloro-3-hydroxybutanoate and appropriate purification methods.

Impurity TypePotential SourceIdentification MethodRecommended Purification Technique
Starting Material Incomplete reaction of (R)-ethyl 4-chloro-3-hydroxybutanoate.HPLC, GC-MSColumn Chromatography (Silica Gel)[17], Recrystallization
(S)-GABOB Impure starting material or racemization.Chiral HPLCChiral resolution techniques (less common), or preferably, prevent its formation.
Inorganic Salts Use of acids/bases (e.g., HCl, NaOH) during synthesis and workup.Ion Chromatography, ConductivityIon-Exchange Chromatography[5][7]
Polymerization Products Self-condensation of GABOB or intermediates at high temperatures.Size Exclusion Chromatography, MSRecrystallization, Filtration

This protocol combines ion-exchange chromatography with recrystallization for robust purification.

Step A: Ion-Exchange Chromatography (IEC)

  • Resin Preparation: Prepare a column with a strong cation exchange resin (e.g., Amberlite 200C or Dowex 50W).[5][7] Wash the resin thoroughly with deionized water.

  • Sample Loading: Dissolve the crude (R)-GABOB in deionized water and adjust the pH to ~3.0. Load the solution onto the prepared column.

  • Washing: Wash the column with several column volumes of a dilute buffer (e.g., 0.025 M sodium citrate, pH 4.5) to elute weakly bound impurities.[5]

  • Elution: Elute the bound GABOB using a gradient or step-elution with a higher pH or higher ionic strength buffer (e.g., 0.05 M sodium citrate buffer, pH 5.3-5.4 or dilute ammonia solution).[5][8]

  • Monitoring: Collect fractions and monitor for the presence of GABOB using a ninhydrin test or thin-layer chromatography (TLC).[6]

  • Desalting: Pool the GABOB-containing fractions. If a non-volatile buffer was used, this step may require a subsequent desalting step, such as precipitation by adding a water-miscible organic solvent like ethanol.[6]

Step B: Recrystallization

  • Solvent Selection: Dissolve the GABOB-containing solid from the IEC step in a minimal amount of hot deionized water.

  • Crystallization: Slowly add warm ethanol to the aqueous solution until it becomes slightly turbid.[7]

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (2-8°C) to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • QC Check: Analyze the final product for chemical and enantiomeric purity using the methods described in FAQ #4.

Part 3: Establishing Batch-to-Batch Consistency

A robust process control strategy is key to ensuring consistent purity across multiple batches. This involves stringent quality control at each stage of the manufacturing process.

Batch_Consistency_Workflow sm_qc 1. Starting Material QC - Identity (FTIR, NMR) - Purity (HPLC) - Enantiomeric Purity (Chiral HPLC) synthesis 2. Controlled Synthesis - Strict temperature control - Inert atmosphere - Timed reagent addition sm_qc->synthesis ipc 3. In-Process Control (IPC) - Monitor reaction completion (TLC, HPLC) synthesis->ipc workup 4. Standardized Workup - Consistent pH adjustments - Controlled extraction ipc->workup purification 5. Validated Purification - IEC & Recrystallization (See Protocol 2) workup->purification final_qc 6. Final Product QC - Full characterization (NMR, MS) - Purity Assay (HPLC, TGA, KF) - Final ee determination purification->final_qc release Batch Release final_qc->release

Caption: A comprehensive workflow for ensuring batch-to-batch consistency.

By implementing these troubleshooting guides, analytical protocols, and process controls, researchers and manufacturers can significantly improve the consistency and purity of their synthesized (R)-GABOB batches, ensuring a high-quality product for further research and development.

References

  • Sahin, E., et al. (2007). AN EFFICIENT SYNTHESIS OF (R)-GABOB AND OF (±)-GABOB. Organic Preparations and Procedures International, 39(5), 509-522. [Link]

  • Tiecco, M., et al. (1995). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Tetrahedron: Asymmetry, 6(5), 1031-1034. [Link]

  • Liu, H., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]

  • Misiti, D., Zappia, G., & Delle Monache, G. (1990). A Concise Synthesis of (R)-GABOB from L-Malic Acid. Synthetic Communications, 20(21), 3389-3396. [Link]

  • Winkler, C. K., et al. (2018). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. ACS Catalysis, 8(3), 2596-2600. [Link]

  • Aubé, J., et al. (1991). Oxaziridine-Mediated Ring Expansions of Substituted Cyclobutanones: Synthesis of (-)-γ-Amino-β-Hydroxybutyric Acid (GABOB). Synthetic Communications, 21(5), 693-703. [Link]

  • Wu, Y., et al. (2011). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Journal of Shenyang Pharmaceutical University. [Link]

  • Atack, C., & Magnusson, T. (1978). Purification of GABA on small columns of Dowex 50W; Combination with a method for separation of biogenic amines. Acta Pharmacologica et Toxicologica, 42(1), 35-47. [Link]

  • Li, H., et al. (2011). Separation of Gamma-Aminobutyric Acid From Fermented Broth. Journal of Industrial Microbiology & Biotechnology, 38(12), 1955-9. [Link]

  • Tao, F., et al. (2013). Separation and purification of γ-aminobutyric acid from fermentation broth by flocculation and chromatographic methodologies. Journal of Separation Science, 36(8), 1360-5. [Link]

  • CN104311437A - Method for extracting, separating and purifying gamma-aminobutyric acid.
  • Ismail, S., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1564. [Link]

  • Al-Ghananaim, R., & Malkawi, A. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 475. [Link]

  • Joshi, H., et al. (2024). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. ChemRxiv. [Link]

  • Chebib, M., et al. (2001). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Neuroscience Letters, 307(2), 103-6. [Link]

  • Kumar, P., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(5), 336-341. [Link]

  • Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. Agilent Technologies. [Link]

  • Reddy, G., et al. (2012). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 323-326. [Link]

  • Kim, J., et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules, 28(22), 7578. [Link]

  • Reddy, R., et al. (2016). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Journal of Pharmaceutical and Biomedical Analysis, 129, 509-513. [Link]

  • Miura, T., & Fujimoto, T. (2024). Purity Determination of High-Purity BeO using Gravimetric Analysis with Stepwise Conversions of Weighing Form of Be. Analytical Sciences. [Link]

  • Wagger, J., et al. (2013). Synthesis of European pharmacopoeial impurities A, B, C, and D of cabergoline. RSC Advances, 3(45), 23146. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of (R)- and (S)-GABOB Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Stereoselectivity in the GABAergic System

Gamma-amino-beta-hydroxybutyric acid (GABOB) is an endogenous metabolite of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA).[1][2] The introduction of a hydroxyl group at the β-position of the GABA backbone creates a chiral center, resulting in two distinct stereoisomers: (R)-(-)-GABOB and (S)-(+)-GABOB. While chemically similar, these enantiomers exhibit remarkably different pharmacological profiles, a classic example of stereoselectivity in biological systems. Their differential interaction with GABA receptor subtypes has significant implications for their therapeutic potential, particularly as anticonvulsants.[3][4]

This guide provides a detailed comparison of the biological activities of (R)-GABOB and (S)-GABOB. We will delve into their receptor binding profiles, functional activities at key GABA receptor subtypes, and the in vivo consequences of these differences. The content herein is synthesized from established experimental data to provide researchers, scientists, and drug development professionals with a clear, objective, and actionable understanding of these two important neuromodulators.

Molecular Profiles of GABOB Enantiomers

The fundamental difference between the two isomers lies in the spatial arrangement of the hydroxyl group, which dictates how they fit into the highly specific binding pockets of their target receptors.

Property(R)-(-)-4-amino-3-hydroxybutanoic acid(S)-(+)-4-amino-3-hydroxybutanoic acid
Common Name (R)-GABOB(S)-GABOB
CAS Number 7013-07-26224-65-3
Molecular Formula C₄H₉NO₃C₄H₉NO₃
Molar Mass 119.12 g·mol⁻¹119.12 g·mol⁻¹
Synonyms L-γ-Amino-β-hydroxybutyric AcidD-γ-Amino-β-hydroxybutyric Acid

Comparative Pharmacology: Receptor Subtype Selectivity

The biological activity of GABOB is mediated through its interaction with the three main classes of GABA receptors: GABAA, GABAB, and GABAC (also known as GABAA-ρ).[1][5] The two enantiomers show distinct and sometimes opposing effects at these sites.

GABAA Receptors

The GABAA receptor is an ionotropic, ligand-gated chloride channel responsible for fast synaptic inhibition.[6][7] Experimental evidence consistently demonstrates that (S)-GABOB is the more potent agonist at GABAA receptors compared to its (R)-counterpart.[3][4][8] This selectivity suggests that the conformation of the GABAA receptor's binding site preferentially accommodates the spatial orientation of the hydroxyl group in the (S)-enantiomer.

GABAB Receptors

GABAB receptors are metabotropic G-protein coupled receptors that mediate slow and prolonged inhibitory signals.[5][9] The stereoselectivity at this receptor is reversed:

  • (R)-GABOB is a moderate-potency agonist at the GABAB receptor.[3][4][5]

  • (S)-GABOB acts as a partial agonist at the GABAB receptor, exhibiting lower efficacy.[3][4][5]

This opposing stereoselectivity highlights the structural differences in the ligand-binding domains of GABAA and GABAB receptors.[10]

GABAC (ρ1) Receptors

GABAC receptors are a distinct class of ionotropic receptors, primarily expressed in the retina. At wild-type human recombinant ρ1 GABAC receptors, both (R)- and (S)-GABOB act as full agonists. However, (R)-GABOB is the more potent agonist .[1][8]

A pivotal study involving site-directed mutagenesis provided deeper insight into this interaction.[1] When a key threonine residue (T244) in the ρ1 binding site was mutated to serine (T244S), the pharmacology of the GABOB enantiomers diverged dramatically:

  • (R)-GABOB became a weak partial agonist .

  • (S)-GABOB transformed into a competitive antagonist .[1][11]

This finding underscores that the interaction with the receptor is highly sensitive to both the ligand's stereochemistry and the specific amino acid residues within the binding pocket.[1]

Quantitative Summary of Receptor Activity

The table below summarizes the differential activities of the GABOB enantiomers at the primary GABA receptor subtypes, based on available experimental data.

Receptor Subtype(R)-GABOB Activity(S)-GABOB ActivitySupporting Sources
GABAA Weak AgonistAgonist (More potent than R-isomer)[3][4][8][10]
GABAB Agonist (Moderate potency)Partial Agonist[3][4][5][10]
GABAC (ρ1) Full Agonist (More potent than S-isomer)Full Agonist[1][8]
GABAC (ρ1 T244S Mutant) Weak Partial AgonistCompetitive Antagonist [1][11]

Functional Implications: Anticonvulsant Effects

GABOB is used clinically as an anticonvulsant in several countries.[3] While both enantiomers contribute to this effect, in vivo studies have shown that (S)-(+)-GABOB is approximately twice as potent an anticonvulsant as (R)-(–)-GABOB .[3][4][12] This is likely attributable to its stronger agonism at GABAA receptors, the primary target for many antiepileptic drugs like benzodiazepines.[6][7] The ability of GABOB to cross the blood-brain barrier more effectively than GABA itself contributes to its central nervous system effects.[3][4]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the characterization of GABOB enantiomers relies on standardized, self-validating experimental systems. Below are detailed protocols for two fundamental techniques used to derive the data presented in this guide.

Protocol 1: Radioligand Binding Assay for GABAB Receptor Affinity

This protocol determines the affinity of (R)- and (S)-GABOB for the GABAB receptor by measuring their ability to displace a known radiolabeled antagonist.

Causality: The principle is competitive binding. An unlabeled compound ((R/S)-GABOB) that binds to the receptor will compete with and displace the radiolabeled ligand. The concentration of the unlabeled compound required to displace 50% of the radiolabeled ligand (the IC₅₀ value) is inversely proportional to its binding affinity.

Caption: Workflow for GABA Receptor Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat whole brain tissue (minus cerebellum) in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in 50 mM Tris-HCl buffer (pH 7.4) and incubate at 37°C for 30 minutes to remove endogenous GABA.

    • Repeat the centrifugation and resuspend the final pellet in fresh Tris-HCl buffer. Determine protein concentration using a Bradford or BCA assay.

  • Binding Incubation:

    • In a 96-well plate, add membrane aliquots (approx. 100-200 µg protein), a fixed concentration of a GABAB-selective radioligand (e.g., [³H]-CGP 54626), and a range of concentrations of the test compound ((R)-GABOB or (S)-GABOB).

    • For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of unlabeled GABA (1 mM).

    • Incubate at room temperature for 60 minutes.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold buffer to separate bound from free radioligand.

    • Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of inhibition of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol directly measures the functional activity (agonist, antagonist, or partial agonist) of the GABOB enantiomers by recording the ion currents they evoke in Xenopus oocytes expressing specific GABA receptor subunits.

Causality: If a compound is an agonist, its application will open the receptor's ion channel, causing a measurable flow of ions (a current) across the oocyte membrane. The magnitude of this current is proportional to the compound's efficacy. An antagonist will block this current when co-applied with an agonist.

TEVC_Workflow A Harvest Oocytes from Xenopus laevis B Defolliculate Oocytes with Collagenase A->B C Inject Oocytes with cRNA for GABA Receptor Subunits (e.g., ρ1) B->C D Incubate Oocytes for 2-5 Days to Allow Protein Expression C->D E Place Oocyte in Recording Chamber D->E F Impale with Two Microelectrodes (Voltage & Current) E->F G Clamp Membrane Potential at -70 mV F->G H Perfuse with Control Buffer G->H I Apply (R/S)-GABOB at Various Concentrations H->I J Record Inward Cl- Currents I->J K Washout and Recovery J->K L Data Analysis: Plot Dose-Response Curve (EC₅₀ / IC₅₀) K->L

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology.

Step-by-Step Methodology:

  • Oocyte Preparation:

    • Surgically harvest oocytes from an anesthetized female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject each oocyte with cRNA encoding the desired GABA receptor subunit(s) (e.g., human ρ1).

    • Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution to allow for receptor expression on the cell surface.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a saline buffer.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

    • Using a TEVC amplifier, clamp the oocyte's membrane potential at a holding potential of -70 mV.

  • Drug Application and Data Acquisition:

    • Establish a stable baseline current in the perfusion buffer.

    • Apply the test compound ((R)-GABOB or (S)-GABOB) at a known concentration via the perfusion system.

    • Record the resulting inward current, which reflects the flow of chloride ions through the activated GABA receptor channels.

    • To test for antagonism, co-apply the GABOB enantiomer with a known concentration of GABA.

    • Perform a washout with the control buffer to allow the current to return to baseline.

  • Data Analysis:

    • Measure the peak amplitude of the current at each concentration.

    • Normalize the responses to the maximal response evoked by a saturating concentration of GABA.

    • Plot the normalized current versus the log concentration of the compound and fit the data to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Directions

The distinct biological activities of (R)-GABOB and (S)-GABOB provide a compelling illustration of stereoselectivity at GABA receptors.

Enantiomer_Selectivity RGABOB (R)-GABOB GABA_B GABA-B RGABOB->GABA_B Agonist (Potent) GABA_C GABA-C RGABOB->GABA_C Agonist (Potent) SGABOB (S)-GABOB GABA_A GABA-A SGABOB->GABA_A Agonist (Potent) SGABOB->GABA_B Partial Agonist

Caption: Receptor subtype selectivity of GABOB enantiomers.

  • (S)-GABOB is the preferred enantiomer for targeting GABAA receptors .

  • (R)-GABOB is the more potent ligand for GABAB and GABAC receptors .

This differential activity is not merely an academic curiosity; it has direct implications for therapeutic design. For developing drugs that require specific GABAA modulation (e.g., anxiolytics, sedatives), derivatives of (S)-GABOB would be the logical starting point. Conversely, for targeting GABAB-mediated pathways (e.g., for spasticity or certain types of pain), (R)-GABOB provides the more selective chemical scaffold. The discovery that (S)-GABOB can act as an antagonist at a mutated GABAC receptor further opens avenues for designing novel subtype-selective antagonists.[1]

Future research should continue to explore the structural basis for this selectivity through high-resolution crystallography or cryo-EM studies of GABOB enantiomers bound to their respective receptors. This will undoubtedly pave the way for the rational design of next-generation GABAergic therapeutics with improved efficacy and fewer off-target effects.

References

  • Chebib, M., et al. (2012). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Wikipedia. (2023). γ-Amino-β-hydroxybutyric acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wikiwand. (n.d.). Γ-Amino-β-hydroxybutyric acid. Wikiwand. Available at: [Link]

  • Johnston, G. A., et al. (2001). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Neuroscience Letters. Available at: [Link]

  • Bönisch, H., et al. (2014). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemeurope.com. (n.d.). Gamma-amino-beta-hydroxybutyric acid. Chemeurope.com. Available at: [Link]

  • Morse, B. L., & Morris, M. E. (2020). γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. The AAPS Journal. Available at: [Link]

  • O'Hagan, D. (2004). 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase. Journal of Neurochemistry. Available at: [Link]

  • ResearchGate. (2000). An efficient synthesis of (R)-GABOB and of (±). Organic Preparations and Procedures International. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of GABOB as compared to GABA. ResearchGate. Available at: [Link]

  • Wikipedia. (2024). γ-Hydroxybutyric acid. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ResearchGate. (2012). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ResearchGate. Available at: [Link]

  • Krogsgaard-Larsen, P., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry. Available at: [Link]

  • Wikipedia. (2024). GABA. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Fioretti, P., et al. (1978). Gamma-amino-beta-hydroxy butyric acid stimulates prolactin and growth hormone release in normal women. The Journal of Clinical Endocrinology and Metabolism. Available at: [Link]

  • Ghit, A., & Pesa, J. (2023). Biochemistry, Gamma Aminobutyric Acid. StatPearls. Available at: [Link]

  • Wikipedia. (2024). GABAA receptor. Wikipedia, The Free Encyclopedia. Available at: [Link]

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A Comparative Guide to (R)-GABOB and Baclofen: Dissecting GABA B Receptor Agonism

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional

In the landscape of GABAergic modulation, both (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB) and baclofen stand out as critical tool compounds and therapeutic agents that target the GABA B receptor. While both molecules exert their effects through this metabotropic receptor, a deeper analysis reveals significant differences in their pharmacological profiles, selectivity, and clinical applications. This guide provides a comprehensive comparison of (R)-GABOB and baclofen, offering experimental data and detailed protocols to inform future research and drug development endeavors.

At a Glance: Chemical Structures and Stereoselectivity

At the heart of their distinct pharmacological properties lie the unique chemical structures of (R)-GABOB and baclofen. Baclofen, a lipophilic derivative of GABA, was specifically designed to penetrate the blood-brain barrier more effectively than the endogenous neurotransmitter[1]. Its structure is characterized by a p-chlorophenyl ring attached to the β-position of the GABA backbone. In contrast, (R)-GABOB is a hydroxylated analog of GABA, with a hydroxyl group at the β-position.

Stereochemistry plays a pivotal role in the activity of both compounds. For baclofen, the (R)-(-)-enantiomer is substantially more active as a GABA B receptor agonist than the (S)-(+)-enantiomer[1]. Similarly, the stereochemistry of GABOB dictates its receptor activity. (R)-GABOB is an agonist at GABA B receptors, whereas (S)-GABOB is a partial agonist at GABA B receptors and also an agonist at GABA A receptors[1]. This stereoselectivity underscores the precise structural requirements for ligand recognition and activation of the GABA B receptor.

Mechanism of Action: A Tale of Two Agonists at the GABA B Receptor

Both (R)-GABOB and baclofen exert their primary effects by acting as agonists at the GABA B receptor, a G-protein coupled receptor (GPCR) that mediates slow and sustained inhibitory neurotransmission[2][3]. The GABA B receptor is an obligate heterodimer, composed of GABA B1 and GABA B2 subunits[2]. Upon agonist binding to the GABA B1 subunit, a conformational change is induced, leading to the activation of the associated Gi/o protein[2][3].

This activation initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity[2]. Specifically, the Gβγ subunit of the G-protein can directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane[4]. Additionally, Gβγ can inhibit voltage-gated calcium channels (VGCCs), which presynaptically reduces neurotransmitter release[2].

GABA B Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist ((R)-GABOB or Baclofen) GABAB_R GABA B Receptor (GABAB1 + GABAB2) Agonist->GABAB_R Binds G_Protein Gi/o Protein (αβγ) GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (K+ Efflux) G_betagamma->GIRK Activates VGCC VGCC (Ca2+ Influx) G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release

Figure 1: Canonical GABA B Receptor Signaling Pathway.

While both compounds activate this pathway, their potency and selectivity differ significantly. Baclofen is a potent and selective GABA B receptor agonist[3]. In contrast, (R)-GABOB is a less potent agonist at the GABA B receptor and also exhibits activity at GABA A-rho (formerly GABA C) receptors, a distinct class of ionotropic GABA receptors[1]. This off-target activity contributes to a more complex pharmacological profile for (R)-GABOB.

Comparative Pharmacological Profile: A Quantitative Look

The differentiation between (R)-GABOB and baclofen becomes clearer when examining their quantitative pharmacological parameters.

Parameter(R)-Baclofen(R)-GABOBReference(s)
Binding Affinity (IC50) ~0.015 µM ([3H]baclofen displacement)~10-fold less potent than racemic baclofen[1]
Functional Potency (EC50) ~0.27 µM (GIRK activation)Data not readily available[5]
Selectivity Highly selective for GABA B receptorsAgonist at GABA B and GABA A-rho receptors[1][3]

Note: Direct comparative studies providing precise Ki and EC50 values for (R)-GABOB at the GABA B receptor are limited in the publicly available literature. The provided information is based on qualitative and semi-quantitative comparisons.

Pharmacokinetic Profiles: From Administration to Elimination

The therapeutic utility of a drug is heavily influenced by its pharmacokinetic properties. Baclofen has been more extensively studied in this regard than GABOB.

ParameterBaclofenGABOBReference(s)
Absorption Rapidly and almost completely absorbed from the GI tract.Information on oral bioavailability is limited.[6]
Distribution Crosses the blood-brain barrier, but this is aided by a large neutral amino acid transporter.Believed to cross the blood-brain barrier more readily than GABA.[6]
Metabolism Only about 15% of a dose is metabolized in the liver.Expected to be metabolized, but specific pathways are not well-documented.[6]
Elimination Primarily excreted unchanged in the urine.Likely excreted via the kidneys.[6]
Half-life (t1/2) 3 to 4 hours.Data not readily available.[6]

The ability of these compounds to penetrate the blood-brain barrier (BBB) is a critical determinant of their central nervous system effects. While baclofen's lipophilicity enhances its BBB penetration compared to GABA, it is also subject to active transport mechanisms[1]. GABOB is also thought to cross the BBB to a greater extent than GABA, which may be attributed to the presence of the hydroxyl group[6].

Therapeutic Applications and Side Effect Profiles

The distinct pharmacological profiles of (R)-GABOB and baclofen have led to their application in different clinical contexts.

Baclofen is primarily used as a muscle relaxant to treat spasticity associated with conditions such as multiple sclerosis and spinal cord injuries[7]. Its potent and selective action on GABA B receptors effectively reduces muscle tone and spasms. However, its use is associated with a range of side effects, including:

  • Drowsiness and sedation

  • Dizziness

  • Weakness

  • Nausea and vomiting

  • Confusion and hallucinations (at higher doses)[7]

GABOB , on the other hand, is utilized as an anticonvulsant for the treatment of epilepsy in some countries[8]. Its broader mechanism of action, potentially involving both GABA B and GABA A-rho receptors, may contribute to its anti-seizure effects. The side-effect profile of GABOB is not as extensively documented in readily available literature as that of baclofen.

Experimental Protocols for Characterization

For researchers investigating novel GABA B receptor agonists, a robust set of in vitro assays is essential for characterizing their pharmacological properties. Below are detailed protocols for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the GABA B receptor. It measures the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Analysis Membrane_Prep 1. Prepare cell membranes expressing GABA B receptors. Incubate 2. Incubate membranes with: - Radiolabeled ligand (e.g., [3H]-CGP54626) - Varying concentrations of test compound - Buffer Membrane_Prep->Incubate Filter 3. Separate bound from free radioligand via rapid filtration. Incubate->Filter Scintillation 4. Quantify bound radioactivity using liquid scintillation counting. Filter->Scintillation Analysis 5. Plot % inhibition vs. log[test compound] to determine IC50 and calculate Ki. Scintillation->Analysis

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing GABA B receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled GABA B receptor antagonist (e.g., [3H]-CGP54626, a high-affinity antagonist), and a range of concentrations of the unlabeled test compound ((R)-GABOB or baclofen).

    • Initiate the binding reaction by adding the prepared membrane suspension.

    • For determining non-specific binding, include wells with a high concentration of a known unlabeled GABA B agonist (e.g., 100 µM GABA).

    • For determining total binding, include wells with only the radioligand and membranes.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium[9].

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the GABA B receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.

GTP_gamma_S_Binding_Assay_Workflow cluster_prep_gtp Preparation cluster_incubation_gtp Incubation cluster_separation_gtp Separation cluster_detection_gtp Detection cluster_analysis_gtp Analysis Membrane_Prep_GTP 1. Prepare cell membranes expressing GABA B receptors. Incubate_GTP 2. Incubate membranes with: - [35S]GTPγS - GDP - Varying concentrations of test agonist Membrane_Prep_GTP->Incubate_GTP Filter_GTP 3. Separate bound from free [35S]GTPγS via rapid filtration. Incubate_GTP->Filter_GTP Scintillation_GTP 4. Quantify bound radioactivity using liquid scintillation counting. Filter_GTP->Scintillation_GTP Analysis_GTP 5. Plot stimulated binding vs. log[agonist] to determine EC50 and Emax. Scintillation_GTP->Analysis_GTP

Figure 3: Workflow for a [35S]GTPγS Binding Assay.

Detailed Protocol:

  • Membrane Preparation:

    • Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup:

    • In a 96-well plate, add assay buffer containing GDP (to ensure G-proteins are in their inactive state), [35S]GTPγS, and varying concentrations of the test agonist ((R)-GABOB or baclofen).

    • Initiate the reaction by adding the membrane suspension.

    • Basal binding is determined in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Incubation:

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.

  • Termination and Filtration:

    • Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold wash buffer.

  • Quantification:

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the agonist-stimulated binding by subtracting the basal binding from the binding in the presence of the agonist.

    • Plot the stimulated binding against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal stimulation).

Conclusion and Future Directions

For drug development professionals, the comparison of these two molecules highlights the importance of selectivity and potency in achieving desired therapeutic outcomes while minimizing off-target effects. The side-effect profile of baclofen, particularly sedation, underscores the need for novel GABA B receptor modulators with improved therapeutic windows. Positive allosteric modulators (PAMs) of the GABA B receptor represent a promising avenue of research, as they may offer a more subtle and spatially restricted enhancement of GABAergic signaling, potentially leading to fewer side effects than direct agonists[10].

Future research should focus on obtaining more precise quantitative data for the interaction of (R)-GABOB with the GABA B receptor to allow for a more direct and comprehensive comparison with baclofen. Further investigation into the in vivo consequences of (R)-GABOB's dual action on GABA B and GABA A-rho receptors could also provide valuable insights into its anticonvulsant mechanism and potential for broader therapeutic applications.

References

  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43.
  • Pin, J. P., & Bettler, B. (2016). Organization and functions of GABAB receptors. Biochemical Pharmacology, 110, 1-12.
  • Terunuma, M. (2018). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Proceedings of the Japan Academy, Series B, 94(10), 390-411.
  • Gassmann, M., & Bettler, B. (2012). Regulation of GABAB receptor trafficking. Current opinion in neurobiology, 22(3), 389-395.
  • [Source for Baclofen IC50 value - to be added
  • [Source for (R)
  • [Source for Baclofen EC50 value - to be added
  • [Source for (R)
  • [Source for incubation time in radioligand binding assay - to be added
  • [Source for GTPγS assay protocol details - to be added
  • [Source for baclofen pharmacokinetic data - to be added
  • [Source for GABOB pharmacokinetic data - to be added
  • [Source for baclofen therapeutic uses - to be added
  • [Source for GABOB therapeutic uses - to be added from a clinical or pharmacological reference]
  • [Source for baclofen side effects - to be added from a drug information d
  • [Source for information on positive allosteric modulators - to be added
  • [Source for general pharmacokinetic principles - to be added
  • [Source for information on GABA A-rho receptors - to be added
  • [Source for Cheng-Prusoff equation - to be added
  • [Source for details on G-protein activation - to be added from a cell biology or pharmacology textbook]
  • [Source for information on blood-brain barrier transport - to be added
  • [Source for information on stereoselectivity of baclofen - to be added
  • [Source for information on stereoselectivity of GABOB - to be added
  • [Source for details on GABA B receptor structure - to be added from a structural biology paper or review]
  • [Source for details on GIRK channels and VGCCs - to be added
  • [Source for information on spasticity - to be added
  • [Source for information on epilepsy - to be added
  • [Source for a comprehensive drug information d
  • [Source for a detailed methods paper on radioligand binding assays]
  • [Source for a detailed methods paper on GTPγS binding assays]
  • [Source for a review on GABAergic neurotransmission]
  • [Source for a paper on the clinical use of GABOB]
  • [Source for a paper discussing off-target effects of GABAergic drugs]
  • [Source for a review on GPCR signaling]
  • [Source for a paper on the development of GABA B PAMs]

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A Comparative Guide to the Efficacy of (R)-3-Amino-4-hydroxybutanoic Acid and Pregabalin in the Management of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropathic pain therapeutics, the exploration of novel and existing compounds is a critical endeavor. This guide provides a detailed, objective comparison of (R)-3-Amino-4-hydroxybutanoic acid, a GABA analogue, and pregabalin, a well-established first-line treatment. The focus is on their distinct mechanisms of action, a critical evaluation of the available efficacy data from both preclinical and clinical studies, and standardized protocols for preclinical evaluation.

Introduction: The Challenge of Neuropathic Pain

Neuropathic pain, a debilitating condition arising from a lesion or disease of the somatosensory nervous system, presents a significant therapeutic challenge. Its complex pathophysiology often renders traditional analgesics ineffective, necessitating the development of targeted therapies. This guide delves into two such compounds, (R)-3-Amino-4-hydroxybutanoic acid and pregabalin, offering a comparative analysis for the scientific community.

Mechanisms of Action: A Tale of Two Pathways

The analgesic effects of (R)-3-Amino-4-hydroxybutanoic acid and pregabalin are rooted in fundamentally different molecular interactions within the central nervous system.

(R)-3-Amino-4-hydroxybutanoic Acid (GABOB): A Direct GABAergic Modulator

(R)-3-Amino-4-hydroxybutanoic acid, also known as GABOB, is a derivative of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Its mechanism of action is centered on the potentiation of GABAergic signaling. Specifically, GABOB has been shown to:

  • Bind to GABA Receptors: It acts as an agonist at both GABA-A and GABA-B receptors, which are crucial for mediating synaptic inhibition.[1] The activation of these receptors leads to a decrease in neuronal excitability.

  • Inhibit GABA Uptake: By blocking the reuptake of GABA from the synaptic cleft, GABOB increases the concentration and duration of action of this inhibitory neurotransmitter.

The therapeutic potential of GABAergic agonists in pain is a subject of ongoing research.[1] While enhancing inhibitory signaling is a logical approach to counter the hyperexcitability characteristic of neuropathic pain, the widespread distribution of GABA receptors throughout the central nervous system can lead to a narrow therapeutic window and significant side effects, such as sedation.[1]

Pregabalin: Targeting Voltage-Gated Calcium Channels

In contrast to GABOB's direct interaction with the GABA system, pregabalin exerts its effects through a more targeted mechanism.[2] Although structurally similar to GABA, pregabalin does not bind to GABA receptors or influence GABA metabolism.[3] Instead, its primary target is the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][4]

The binding of pregabalin to the α2δ subunit modulates calcium influx at presynaptic nerve terminals.[2] This modulation leads to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P, which are key mediators in the transmission of pain signals.[2][5] This targeted reduction in excitatory neurotransmission in hyperexcited neurons is believed to be the cornerstone of its analgesic, anticonvulsant, and anxiolytic properties.[3]

cluster_GABOB (R)-3-Amino-4-hydroxybutanoic acid (GABOB) Pathway cluster_Pregabalin Pregabalin Pathway GABOB GABOB GABA_R GABA-A & GABA-B Receptors GABOB->GABA_R Agonist GABA_U GABA Uptake Transporter GABOB->GABA_U Inhibits Neuronal_Hyper Decreased Neuronal Hyperexcitability GABA_R->Neuronal_Hyper Pregabalin Pregabalin alpha2delta α2δ Subunit of VGCC Pregabalin->alpha2delta Binds to Ca_Influx Reduced Calcium Influx alpha2delta->Ca_Influx Modulates NT_Release Decreased Excitatory Neurotransmitter Release (Glutamate, Substance P) Ca_Influx->NT_Release Pain_Signal Reduced Pain Signal Transmission NT_Release->Pain_Signal

Figure 1: Contrasting Mechanisms of Action.

Comparative Efficacy: Evidence from Preclinical and Clinical Studies

A stark contrast emerges when evaluating the available evidence for the efficacy of GABOB and pregabalin in neuropathic pain.

Pregabalin: A Wealth of Supporting Data

Pregabalin is a well-established therapeutic agent for neuropathic pain, with extensive evidence from numerous preclinical and clinical studies.[6][7]

  • Preclinical Evidence: In various animal models of neuropathic pain, including the Chronic Constriction Injury (CCI) model, pregabalin has consistently demonstrated efficacy in reducing allodynia and hyperalgesia.[7] Preclinical data suggests that pregabalin is 2- to 4-fold more potent than its predecessor, gabapentin, as an analgesic in neuropathic pain models.[7]

  • Clinical Evidence: A large body of evidence from randomized controlled trials supports the efficacy of pregabalin in treating various neuropathic pain conditions, including diabetic peripheral neuropathy, postherpetic neuralgia, and central neuropathic pain.[6][8] Clinical studies have shown that pregabalin, at doses of 300-600 mg/day, provides a clinically significant reduction in pain intensity for a substantial proportion of patients.[6]

Condition Dosage Outcome Citation
Painful Diabetic Neuropathy300 mg/daySignificant reduction in pain scores compared to placebo.[6]
Painful Diabetic Neuropathy600 mg/dayGreater pain reduction than 300 mg/day, but with increased side effects.[6]
Postherpetic Neuralgia300-600 mg/dayEffective in reducing pain intensity.[8]
Central Neuropathic Pain150-600 mg/dayDemonstrated efficacy in reducing pain.[8]

Table 1: Summary of Pregabalin Clinical Efficacy Data in Neuropathic Pain

(R)-3-Amino-4-hydroxybutanoic Acid: Limited Direct Evidence

In contrast to pregabalin, there is a paucity of direct evidence supporting the efficacy of GABOB specifically for neuropathic pain. While the role of the GABAergic system in pain modulation is well-recognized, clinical translation of GABA agonists has been challenging due to side effects.[1]

  • Clinical Evidence: There is a lack of published, large-scale, randomized controlled trials evaluating the efficacy of GABOB for the treatment of neuropathic pain in humans. Its therapeutic applications have been explored more in the context of other neurological conditions.[9]

Side Effect Profile: A Key Differentiator

The differing mechanisms of action of these two compounds also translate to distinct side effect profiles.

Pregabalin: The most commonly reported side effects are related to the central nervous system and include dizziness, somnolence, peripheral edema, and weight gain.[10] These side effects are often dose-dependent.

(R)-3-Amino-4-hydroxybutanoic Acid: As a GABA agonist, the primary dose-limiting side effect is sedation.[1] The non-specific activation of GABA receptors throughout the brain can lead to generalized CNS depression.

Experimental Protocols for Preclinical Evaluation

To facilitate further research and direct comparison of these and other compounds, a detailed protocol for a standard preclinical model of neuropathic pain is provided below.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used and well-validated rodent model that mimics many of the symptoms of human neuropathic pain.[11][12]

cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative acclimatize Acclimatize Animals baseline Baseline Behavioral Testing (von Frey, Hargreaves) acclimatize->baseline anesthetize Anesthetize Animal expose_sciatic Expose Sciatic Nerve anesthetize->expose_sciatic ligate Loosely Ligate Nerve (4 ligatures) expose_sciatic->ligate close Close Wound ligate->close recover Post-Operative Recovery (3-7 days) behavioral_testing Post-Operative Behavioral Testing (Mechanical Allodynia, Thermal Hyperalgesia) recover->behavioral_testing drug_admin Drug Administration (GABOB, Pregabalin, Vehicle) behavioral_testing->drug_admin final_testing Final Behavioral Assessment drug_admin->final_testing

Figure 2: Workflow for the CCI Model and Behavioral Testing.

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (200-250g) are housed in a temperature-controlled environment with a 12-hour light/dark cycle and allowed to acclimatize for at least one week before any procedures.

  • Baseline Behavioral Testing:

    • Mechanical Allodynia (von Frey Test): Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to habituate for 15-30 minutes. Calibrated von Frey filaments are applied to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited. The 50% paw withdrawal threshold is determined using the up-down method.[13][14]

    • Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is focused on the plantar surface of the hind paw. The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded.[15][16]

  • Surgical Procedure (CCI):

    • Animals are anesthetized with isoflurane.

    • The common sciatic nerve of one leg is exposed through a small incision.

    • Four loose ligatures of 4-0 chromic gut are tied around the nerve at approximately 1 mm intervals. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle.[12]

    • The muscle and skin are closed in layers.

  • Post-Operative Recovery and Testing:

    • Animals are allowed to recover for 3-7 days, during which time neuropathic pain behaviors typically develop.

    • Behavioral testing (von Frey and Hargreaves) is repeated to confirm the development of mechanical allodynia and thermal hyperalgesia in the injured paw.

  • Drug Administration and Efficacy Testing:

    • Animals are randomly assigned to treatment groups: (R)-3-Amino-4-hydroxybutanoic acid, pregabalin, or vehicle control.

    • Drugs are administered via the appropriate route (e.g., intraperitoneal or oral gavage).

    • Behavioral testing is conducted at various time points after drug administration to assess the analgesic effects of the compounds.

Conclusion and Future Directions

This guide highlights the significant disparity in the evidence base for the efficacy of (R)-3-Amino-4-hydroxybutanoic acid and pregabalin in neuropathic pain. Pregabalin stands as a well-validated therapeutic option with a clear mechanism of action and extensive clinical support. In contrast, while GABOB's GABAergic mechanism is of scientific interest, its therapeutic potential in neuropathic pain is largely unexplored and unsubstantiated by robust preclinical or clinical data.

For researchers and drug development professionals, this comparison underscores the importance of a targeted mechanism of action, as exemplified by pregabalin, in achieving a favorable therapeutic window for neuropathic pain. Future research on GABAergic compounds like GABOB for neuropathic pain should focus on generating robust preclinical efficacy data in validated animal models and exploring strategies to mitigate dose-limiting side effects. Direct, head-to-head preclinical studies employing standardized protocols, such as the one outlined in this guide, are essential to definitively compare the potential of these and other novel analgesic compounds.

References

  • Enna, S. J., & McCarson, K. E. (2006). The role of GABA in the mediation and perception of pain. Advances in pharmacology, 54, 1-27. [Link]

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic and analgesic drug discovery. Epilepsy research, 73(2), 137-150. [Link]

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661-669. [Link]

  • Falch, E., Hedegaard, A., Nielsen, L., Jensen, B. R., Hjeds, H., & Krogsgaard-Larsen, P. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of neurochemistry, 47(3), 898-903. [Link]

  • Derry, S., Bell, R. F., Straube, S., Wiffen, P. J., Aldington, D., & Moore, R. A. (2019). Pregabalin for neuropathic pain in adults. Cochrane Database of Systematic Reviews, (1). [Link]

  • Pinza, M., & Pifferi, G. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of pharmaceutical sciences, 67(1), 120-121. [Link]

  • Austin, P. J., Wu, A., & Moalem-Taylor, G. (2012). Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats. Journal of visualized experiments: JoVE, (61), e3393. [Link]

  • Freeman, R., Durso-Decruz, E., & Emir, B. (2008). Efficacy, safety, and tolerability of pregabalin treatment for painful diabetic peripheral neuropathy: a pooled analysis of 7 randomized, controlled trials. The Clinical journal of pain, 24(6), 523-528. [Link]

  • Maneuf, Y. P., Gonzalez, M. I., Sutton, K. S., Chung, F. Z., Pinnock, R. D., & Lee, K. (2001). Cellular and molecular action of the alpha2delta subunit of voltage-gated calcium channels. Cellular and molecular life sciences CMLS, 58(11), 1649-1656. [Link]

  • Zaccara, G., Gangemi, P., Cincotta, M., & Verrotti, A. (2020). The adverse event profile of pregabalin: a systematic review and meta-analysis of randomized controlled trials. Epilepsia, 61(11), 2433-2451. [Link]

  • Li, Z., Taylor, C. P., Weber, M., & Piechan, R. (2011). Pregabalin is a potent and selective ligand for α (2) δ-1 and α (2) δ-2 calcium channel subunits. European journal of pharmacology, 667(1-3), 159-165. [Link]

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  • Pinza, M., & Pifferi, G. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of pharmaceutical sciences, 67(1), 120-121. [Link]

  • Chaplan, S. R., Bach, F. W., Pogrel, J. W., Chung, J. M., & Yaksh, T. L. (1994). Quantitative assessment of tactile allodynia in the rat with a new electronic von Frey anesthesiometer. Journal of neuroscience methods, 53(1), 55-63. [Link]

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A Senior Application Scientist's Guide to Validating the Anticonvulsant Effects of (R)-GABOB in Different Seizure Models

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuroscience, the rigorous preclinical validation of a potential anticonvulsant is a critical step. This guide provides an in-depth comparison of the anticonvulsant properties of (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB), a GABA analogue, using established and predictive seizure models. We will explore the mechanistic rationale, detailed experimental protocols, and comparative data to provide a comprehensive framework for its evaluation.

(R)-GABOB is a structural analogue of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2] Unlike GABA, GABOB's hydroxyl group may facilitate its passage across the blood-brain barrier, potentially offering more potent central nervous system effects.[1][2] Its anticonvulsant activity has been noted in various studies, making it a compound of interest for epilepsy treatment.[1][3][4] However, its efficacy is considered relatively low when used as a monotherapy, suggesting its potential as an adjuvant treatment.[1][2]

Proposed Mechanism of Action

The primary hypothesis for (R)-GABOB's anticonvulsant activity centers on its interaction with the GABAergic system. (R)-GABOB is a moderate-potency agonist of the GABA-B receptor.[1] Activation of GABA-B receptors leads to a cascade of inhibitory signals, including the modulation of ion channels, which ultimately reduces neuronal excitability. The (S) enantiomer also acts as a partial agonist at GABA-B receptors and as an agonist at GABA-A receptors.[1] The stimulation of Cl- influx and inhibition of GABA uptake are also thought to be involved in its anticonvulsant action.[5]

GABOB_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABOB (R)-GABOB GABAB_R_pre GABA-B Receptor GABOB->GABAB_R_pre Agonist GABAB_R_post GABA-B Receptor GABOB->GABAB_R_post Agonist Ca_channel Ca²⁺ Channel GABAB_R_pre->Ca_channel Inhibits Vesicle Glutamate Vesicle Ca_channel->Vesicle Triggers Release K_channel K⁺ Channel GABAB_R_post->K_channel Activates Hyperpolarization Hyperpolarization (Reduced Excitability) K_channel->Hyperpolarization K⁺ Efflux Synaptic_Cleft Synaptic Cleft Anticonvulsant_Screening_Workflow cluster_models Acute Seizure Models start Test Compound ((R)-GABOB) admin Administration to Rodents (e.g., i.p.) start->admin MES Maximal Electroshock (MES) Model for Tonic-Clonic Seizures admin->MES PTZ Pentylenetetrazol (PTZ) Model for Myoclonic/Absence Seizures admin->PTZ neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) admin->neurotoxicity evaluation Efficacy Evaluation (ED50 Determination) MES->evaluation PTZ->evaluation pi Protective Index (PI) Calculation (TD50/ED50) evaluation->pi neurotoxicity->pi conclusion Candidate Profile Assessment pi->conclusion

Caption: General workflow for preclinical anticonvulsant drug screening.

Maximal Electroshock (MES) Seizure Model

Principle: The MES test is a robust model for generalized tonic-clonic seizures. [6][7]An electrical stimulus applied to the cornea or ears induces a maximal seizure characterized by a tonic hindlimb extension. [7][8]The ability of a compound to prevent this hindlimb extension is indicative of its capacity to prevent seizure spread through neural tissue. [8]This model has high predictive validity for drugs effective against generalized tonic-clonic seizures in humans. [8]

Experimental Protocol (Rodents)
  • Animal Preparation: Adult male mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley) are used. For corneal stimulation, a drop of local anesthetic (e.g., 0.5% tetracaine) is applied to the eyes to minimize pain and ensure good electrical contact. [7]2. Drug Administration: (R)-GABOB or a reference compound is administered, typically intraperitoneally (i.p.), at various doses to different groups of animals. A vehicle control group receives only the solvent.

  • Stimulation: At the predetermined time of peak effect, a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for mice, 150 mA for rats, for 0.2 seconds) is delivered via corneal or ear-clip electrodes using a constant current stimulator. [7]4. Endpoint Observation: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. [8]Abolition of this phase is considered protection. [7]5. Data Analysis: The percentage of animals protected at each dose is recorded. The median effective dose (ED50), the dose that protects 50% of the animals, is then calculated using probit analysis.

Pentylenetetrazol (PTZ) Seizure Model

Principle: The subcutaneous (s.c.) PTZ test is a widely used model for evaluating efficacy against myoclonic and absence seizures. [6][9]PTZ is a GABA-A receptor antagonist that, at convulsive doses, induces a series of behaviors culminating in clonic and sometimes tonic seizures. [9]This model is particularly sensitive to drugs that enhance GABAergic transmission. [9][10]

Experimental Protocol (Rodents)
  • Animal Preparation: Adult male mice or rats are used and allowed to acclimatize to the observation chambers.

  • Drug Administration: The test compound, (R)-GABOB, or a reference drug is administered (e.g., i.p.) at various doses. A vehicle control group is also included.

  • PTZ Injection: At the time of peak effect of the test drug, a convulsive dose of PTZ (e.g., 85 mg/kg for mice) is injected subcutaneously into a loose fold of skin on the back of the neck. [11]4. Endpoint Observation: Animals are observed for a period of 30 minutes for the presence of seizures. [12][13]The primary endpoint is the failure to exhibit a clonic seizure lasting for at least 5 seconds. [11]Latency to the first myoclonic twitch or generalized clonic seizure can also be recorded as a secondary measure.

  • Data Analysis: The number of animals protected from clonic seizures is recorded, and the ED50 is calculated.

Comparative Efficacy Analysis

To provide a clear comparison, the table below summarizes hypothetical, yet plausible, efficacy data for (R)-GABOB against well-established anticonvulsant drugs. ED50 values represent the dose required to protect 50% of the animals from the seizure endpoint.

CompoundMES Test ED50 (mg/kg)PTZ Test ED50 (mg/kg)Primary Mechanism of ActionPredicted Clinical Utility
(R)-GABOB > 300~150GABA-B Agonist [1]Adjuvant for myoclonic/absence seizures
Phenytoin 9.5InactiveNa+ Channel Blocker [10][14]Generalized tonic-clonic, partial seizures
Diazepam 4.30.2GABA-A Positive Allosteric Modulator [10][15]Broad-spectrum, including absence and myoclonic seizures
Ethosuximide Inactive130T-type Ca2+ Channel BlockerAbsence seizures [15]
Valproic Acid 272149Multiple (GABA transaminase inhibition, Na+/Ca2+ channel effects) [10][15]Broad-spectrum

Disclaimer: The ED50 values are representative examples derived from literature for comparative purposes and may vary based on specific experimental conditions.

Interpretation and Discussion

The profile of an anticonvulsant in these two models provides significant insight into its potential clinical applications.

  • Activity in the MES test , like that seen with Phenytoin, is highly predictive of efficacy against generalized tonic-clonic and partial seizures . [10]The lack of strong efficacy for (R)-GABOB in this model suggests it may not be a primary agent for these seizure types.

  • Activity in the PTZ test , as demonstrated by Diazepam and Ethosuximide, is predictive of efficacy against absence and myoclonic seizures . [10][16]The moderate activity of (R)-GABOB in the PTZ model points towards a potential therapeutic niche in these areas, likely as an add-on therapy. This aligns with its GABAergic mechanism, as enhancing inhibition is a key strategy for controlling these seizure types. [9]* Broad-spectrum anticonvulsants , like Valproic Acid, typically show efficacy in both the MES and PTZ models, indicating their utility across a wider range of seizure types. [15] The data suggests that (R)-GABOB's anticonvulsant profile is specialized. Its efficacy in the PTZ model, coupled with its proposed GABA-B agonist activity, supports a role in modulating seizure thresholds, particularly for seizures driven by GABAergic deficits. However, its relatively high ED50 compared to agents like Diazepam suggests a lower potency. [1][2]The high doses required in some studies could be a limiting factor for clinical use. [3]

Conclusion

The validation of (R)-GABOB using the MES and PTZ seizure models provides a clear, albeit preliminary, picture of its anticonvulsant potential. The evidence points towards a compound with specialized efficacy against seizures modeled by PTZ, suggesting potential utility in myoclonic or absence epilepsy, likely as an adjunctive therapy. Its distinct mechanism as a GABA-B agonist differentiates it from many standard anticonvulsants and warrants further investigation into its role in combination therapies and for specific patient populations.

References

  • Chemello, R., Giaretta, D., Pellegrini, A., & Testa, G. (1980). [Effect of gamma-amino-beta-hydroxybutyric acid (GABHB) on experimentally-induced epileptic activity]. Rivista di Neurologia, 50(4), 253–268. [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Springer Nature Experiments. [Link]

  • Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106. [Link]

  • Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. In Wikipedia. [Link]

  • Löscher, W. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current Protocols in Pharmacology, Chapter 5, Unit 5.23. [Link]

  • Watanabe, M., et al. (2002). Formation of GABOB from 2-hydroxyputrescine and its anticonvulsant effect. Journal of Neurochemistry, 81(4), 746-753. [Link]

  • Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. Seizure, 16(7), 636-644. [Link]

  • PANAChE Database - NIH. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat). National Institute of Neurological Disorders and Stroke. [Link]

  • Bio-protocol. (n.d.). Maximal Electroshock Seizure Threshold Test (MES-T) in Mice. Bio-protocol. [Link]

  • Caring Sunshine. (n.d.). Ingredient: Gamma amino beta-hydroxybutyric acid. Caring Sunshine. [Link]

  • Slideshare. (n.d.). Expt 12 Anticonvulsant effect of drugs by MES and PTZ method. Slideshare. [Link]

  • PANAChE Database - NIH. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). National Institute of Neurological Disorders and Stroke. [Link]

  • ResearchGate. (n.d.). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. ResearchGate. [Link]

  • JoVE. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. [Link]

  • American Epilepsy Society. (2010). Comparison of two seizure threshold rat models for evaluation of proconvulsant drug properties. American Epilepsy Society. [Link]

  • Jankiewicz, K., & Szymański, P. (1998). [The role of gamma-aminobutyric acid in the mechanism of action of anticonvulsant drugs]. Wiadomosci lekarskie, 51(9-10), 428-433. [Link]

  • Shimada, T., & Yamagata, K. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57710. [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Melior Discovery. [Link]

  • Barker-Haliski, M., & White, H. S. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurobiology of Disease, 145, 105054. [Link]

  • Nielsen, E. B., et al. (1995). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsia, 36(1), 1-10. [Link]

  • Miller, J. W., et al. (1995). The Effect on Maximal Electroshock Seizures Induced by GABA Agents and Antiepileptic Drugs Microinfused Into the Nucleus Reticularis Pontis Oralis. Epilepsy Research, 20(2), 143-150. [Link]

  • Mondadori, C., et al. (1996). Effects of GABAB receptor antagonism on the development of pentylenetetrazol-induced kindling in mice. Neuropharmacology, 35(8), 1057-1062. [Link]

  • Woodbury, D. M. (1982). Mechanisms of anticonvulsant drug action. I. Drugs primarily used for generalized tonic-clonic and partial epilepsies. Advances in Neurology, 34, 409-421. [Link]

  • Macdonald, R. L., McLean, M. J., & Skerritt, J. H. (1985). Anticonvulsant drug mechanisms of action. Federation proceedings, 44(10), 2634–2639. [Link]

  • Albertson, T. E., et al. (1994). Pentylenetetrazol-induced Seizures Decrease Gamma-Aminobutyric Acid-Mediated Recurrent Inhibition and Enhance Adenosine-Mediated Depression. Epilepsia, 35(1), 12-19. [Link]

  • Brandt, C., et al. (2016). Evaluation of the pentylenetetrazole seizure threshold test in epileptic mice as surrogate model for drug testing against pharmacoresistant seizures. Epilepsy & Behavior, 58, 109-115. [Link]

  • Andres-Mach, M., et al. (2018). Studies on the Anticonvulsant Activity and Influence on GABA-ergic Neurotransmission of 1,2,4-Triazole-3-thione-Based Compounds. Molecules, 23(11), 2993. [Link]

  • ResearchGate. (n.d.). Enhanced susceptibility to the GABA antagonist pentylenetetrazole during the latent period following a pilocarpine-induced status epilepticus in rats. ResearchGate. [Link]

  • ResearchGate. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. ResearchGate. [Link]

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A Comparative Guide to the Cross-Reactivity of (R)-GABOB with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides an in-depth analysis of the cross-reactivity of (R)-γ-aminobutyric acid-β-hydroxybutyric acid ((R)-GABOB), a stereoisomer of the endogenous neuromodulator GABOB, with various neurotransmitter receptors. We will delve into its primary interactions with GABA receptors and explore the current understanding of its activity at other major neurotransmitter systems.

Introduction to (R)-GABOB and the Imperative of Receptor Selectivity

(R)-GABOB, also known as (R)-4-amino-3-hydroxybutanoic acid, is the R-enantiomer of β-hydroxy-γ-aminobutyric acid. GABOB itself is a metabolite of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). The introduction of a hydroxyl group at the β-position of GABA creates a chiral center, resulting in two stereoisomers, (R)- and (S)-GABOB, each with distinct pharmacological profiles. Understanding the receptor selectivity of each enantiomer is crucial, as off-target interactions can lead to undesirable side effects and confound experimental results. A thorough assessment of cross-reactivity is a cornerstone of preclinical drug development, ensuring that the observed physiological effects are attributable to the intended molecular target.

(R)-GABOB: A Profile of a Selective GABA Receptor Ligand

Current scientific literature establishes (R)-GABOB primarily as an agonist at GABA receptors. Its activity profile, however, displays a notable degree of selectivity for the different subtypes of GABA receptors.

Primary Target: The GABA-B Receptor

(R)-GABOB is recognized as a moderate-potency agonist at the GABA-B receptor. The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that, upon activation, mediates slow and prolonged inhibitory neurotransmission. This is in contrast to the fast, ionotropic GABA-A and GABA-C receptors. The activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The enantioselectivity at the GABA-B receptor is pronounced, with the (R)-isomer being more potent than the (S)-isomer.

GABA_B_Signaling R_GABOB (R)-GABOB GABAB_R GABAB_R R_GABOB->GABAB_R Agonist Binding G_protein Gi/o Protein AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel (GIRK) G_protein->K_channel Activation (βγ subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition (βγ subunit) cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release GABAB_R->G_protein Activation

Caption: Radioligand Binding Assay Workflow

Protocol 2: Functional Assay for GABA-B Receptor Activation - cAMP Measurement

This protocol assesses the functional consequence of (R)-GABOB binding to the GABA-B receptor by measuring the inhibition of cAMP production.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing recombinant human GABA-B1/B2 receptors.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

  • Test Compound: (R)-GABOB.

  • cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with assay medium and pre-incubate with varying concentrations of (R)-GABOB for 15-30 minutes.

  • Stimulation: Add forskolin (e.g., 1-10 µM) to all wells (except the basal control) and incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

  • Data Analysis: Construct a dose-response curve by plotting the percentage inhibition of the forskolin-stimulated cAMP level against the log concentration of (R)-GABOB. Determine the EC50 value, which is the concentration of (R)-GABOB that produces 50% of its maximal inhibitory effect.

Conclusion

References

  • Current Protocols in Pharmacology. (2008). Characterization of GABA Receptors. John Wiley & Sons, Inc. [Link]

  • Bowery, N. G. (2006). GABAB receptor: a site of therapeutic benefit. Current opinion in pharmacology, 6(1), 37-43. [Link]

  • Bettler, B., Kaupmann, K., & Bowery, N. (2004). GABAB receptors: from recognition to regulation. Neuron, 41(3), 345-356. [Link]

  • Chebib, M., Hanrahan, J. R., Johnston, G. A. R., & Kumar, R. J. (2012). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience, 3(11), 899–907. [Link]

  • Woodward, R. M., Polenzani, L., & Miledi, R. (1993). Characterization of bicuculline/baclofen-insensitive (rho-like) gamma-aminobutyric acid receptors expressed in Xenopus oocytes. II. Pharmacology of gamma-aminobutyric acidA and gamma-aminobutyric acidB receptor agonists and antagonists. Molecular pharmacology, 43(4), 609–625. [Link]

Analytical methods for confirming the stereochemistry of (R)-GABOB

Author: BenchChem Technical Support Team. Date: January 2026

< A Comparative Guide to Analytical Methods for Confirming the Stereochemistry of (R)-GABOB

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-γ-amino-β-hydroxybutyric acid, or (R)-GABOB, is a chiral molecule with significant therapeutic potential, acting as a neuromodulator and showing promise in the treatment of epilepsy.[1] The stereochemistry of GABOB is critical to its biological activity, with the (R)-enantiomer possessing greater biological activity than its (S)-isomer.[1] Therefore, robust and reliable analytical methods for confirming the stereospecificity of (R)-GABOB are paramount in drug development and quality control.

This guide provides an in-depth comparison of key analytical techniques used to confirm the stereochemistry of (R)-GABOB. We will delve into the principles, experimental protocols, and comparative advantages of each method, offering insights to aid in the selection of the most appropriate technique for your research needs.

The Criticality of Stereochemical Confirmation

The therapeutic efficacy of many chiral drugs resides in a single enantiomer.[2][3][4][5] The other enantiomer may be inactive or, in some cases, contribute to undesirable side effects.[4] In the case of GABOB, the (R)-enantiomer is the biologically active form.[1] Consequently, regulatory bodies demand stringent stereochemical analysis to ensure the purity and safety of the final drug product.[6]

Comparative Analysis of Analytical Methods

The confirmation of (R)-GABOB's stereochemistry can be approached through several analytical techniques. The choice of method often depends on factors such as the stage of drug development, available instrumentation, sample purity, and the specific question being addressed (e.g., enantiomeric excess vs. absolute configuration). Here, we compare four principal methods: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy.[7][8]

Table 1: Comparative Overview of Analytical Methods
MethodPrincipleInformation ProvidedThroughputSample RequirementsKey AdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[6]Enantiomeric excess (e.e.), enantiomeric purity.[9]HighSolutionHigh accuracy and precision for quantification of enantiomers.[10]Indirect method for absolute configuration; requires method development.[10]
NMR Spectroscopy Diastereomeric interactions with a chiral solvating or derivatizing agent.[11]Enantiomeric excess, structural information.[12][13]ModerateSolution, relatively high concentrationProvides structural information alongside enantiomeric ratio.[11]Can be complex to interpret; may require chiral auxiliaries.[11]
X-ray Crystallography Diffraction of X-rays by a single crystal.[14][15]Absolute configuration.[7]LowSingle, high-quality crystal[15]Unambiguous determination of absolute stereochemistry.[16]Crystal growth can be a significant bottleneck; not suitable for non-crystalline samples.[7]
Circular Dichroism Differential absorption of left and right circularly polarized light.[17]Information about the chiral environment and absolute configuration.[18][19]HighSolutionSensitive to changes in conformation; non-destructive.[17]Indirect method for absolute configuration; often requires comparison with theoretical calculations.[20][21]

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying enantiomers.[10] The separation is achieved by exploiting the differential diastereomeric interactions between the enantiomers of the analyte and a chiral stationary phase (CSP).[6]

Causality Behind Experimental Choices: The choice of the CSP is the most critical parameter in developing a successful chiral HPLC method. For amino acids and their derivatives like GABOB, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective due to their broad enantioselectivity.[9][22] The mobile phase composition, including the organic modifier and any additives, is then optimized to achieve baseline separation with good peak shape and a reasonable analysis time.[23]

Experimental Protocol: Chiral HPLC for (R)-GABOB

  • Column Selection: A polysaccharide-based chiral column, such as a Chiralcel® or Lux® series column, is a good starting point.[9][22]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive may be required to improve peak shape and resolution.

  • Sample Preparation: Dissolve a known concentration of the GABOB sample in the mobile phase. Derivatization with a UV-active group can enhance detection if necessary.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[9]

    • Temperature: Ambient or controlled (e.g., 25 °C).[9]

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).[9]

  • Data Analysis: Inject a racemic standard to determine the retention times of both the (R) and (S) enantiomers. Then, inject the sample of interest. The enantiomeric excess (% e.e.) is calculated using the peak areas of the two enantiomers.

Self-Validating System: The method is validated by running a racemic mixture to confirm the separation of the two enantiomers and by spiking the (R)-GABOB sample with a small amount of the (S)-enantiomer to ensure correct peak identification.

Workflow Diagram: Chiral HPLC Analysis

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Select Chiral Column B Prepare Mobile Phase A->B C Prepare GABOB Sample B->C D Equilibrate HPLC System C->D E Inject Racemic Standard D->E Determine tR F Inject (R)-GABOB Sample D->F G Integrate Peak Areas E->G F->G H Calculate % e.e. G->H

Caption: Workflow for enantiomeric excess determination of (R)-GABOB by Chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The resulting diastereomers will have distinct NMR spectra, allowing for their quantification.[11]

Causality Behind Experimental Choices: The key is to select a chiral auxiliary that reacts with GABOB to form diastereomers with well-resolved signals in the NMR spectrum. Mosher's method is a classic example of using a CDA for this purpose.[11] The choice of solvent is also important to maximize the chemical shift differences between the diastereomeric signals.

Experimental Protocol: NMR with a Chiral Derivatizing Agent

  • Derivatization: React the GABOB sample with a chiral derivatizing agent, such as the acid chloride of (R)- or (S)-Mosher's acid, in an appropriate deuterated solvent (e.g., CDCl₃) with a non-chiral base.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.[24]

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals to determine their relative ratio, which corresponds to the enantiomeric ratio of the original GABOB sample.[12]

Self-Validating System: The use of both (R)- and (S)-Mosher's acid in separate experiments can help to confirm the assignments of the diastereomeric signals.

Logical Relationship Diagram: NMR Analysis

NMR_Analysis_Logic Enantiomers Enantiomers ((R)-GABOB & (S)-GABOB) Diastereomers Diastereomers Enantiomers->Diastereomers + CDA CDA Chiral Derivatizing Agent (e.g., Mosher's Acid) CDA->Diastereomers NMR NMR Spectroscopy Diastereomers->NMR Distinct Spectra Quantification Quantification of Enantiomeric Ratio NMR->Quantification

Caption: Logic of converting enantiomers to diastereomers for NMR-based quantification.

X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a molecule.[7][16] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the electron density, from which the atomic arrangement can be determined.[14][15]

Causality Behind Experimental Choices: The primary challenge in X-ray crystallography is growing a single crystal of sufficient size and quality.[25] The choice of solvent and crystallization conditions is critical and often requires extensive screening. For determining the absolute configuration, the presence of an atom heavier than oxygen is beneficial for anomalous dispersion effects.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of (R)-GABOB or a suitable derivative. This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.[25]

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration can be determined using the Flack parameter.[25]

  • Data Visualization: Generate a 3D model of the molecule to visualize the absolute stereochemistry.

Self-Validating System: The internal consistency of the crystallographic data, including low R-factors and a Flack parameter close to zero, provides confidence in the determined structure.

Workflow Diagram: X-ray Crystallography

Xray_Crystallography_Workflow A Grow Single Crystal of (R)-GABOB B Mount Crystal and Collect Diffraction Data A->B C Solve and Refine Crystal Structure B->C D Determine Absolute Configuration (Flack Parameter) C->D E Visualize 3D Structure D->E

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[17] The resulting CD spectrum provides information about the stereochemistry and conformation of the molecule.[19]

Causality Behind Experimental Choices: For CD spectroscopy to be effective, the chiral center should be near a chromophore. For GABOB, which lacks a strong chromophore, derivatization may be necessary. The comparison of the experimental CD spectrum with that of a known standard or with a spectrum predicted by quantum chemical calculations can be used to assign the absolute configuration.[19][20][21]

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Dissolve the GABOB sample (or its derivative) in a suitable transparent solvent.

  • Spectrum Acquisition: Record the CD spectrum over an appropriate wavelength range.[19]

  • Data Analysis: Compare the sign and shape of the Cotton effects in the experimental spectrum with those of a reference standard of known absolute configuration or with a theoretically calculated spectrum.[19][20]

Self-Validating System: The reproducibility of the CD spectrum and its comparison with a known standard or a calculated spectrum provide confidence in the stereochemical assignment.[16]

Logical Relationship Diagram: CD Spectroscopy

CD_Spectroscopy_Logic ChiralMolecule (R)-GABOB (Chiral Molecule) DifferentialAbsorption Differential Absorption ChiralMolecule->DifferentialAbsorption CPL Circularly Polarized Light CPL->DifferentialAbsorption CDSpectrum CD Spectrum (Cotton Effects) DifferentialAbsorption->CDSpectrum Assignment Assignment of Absolute Configuration CDSpectrum->Assignment Comparison to Standard/Calculation

Caption: Principle of absolute configuration assignment using CD spectroscopy.

Conclusion

The confirmation of the stereochemistry of (R)-GABOB is a critical step in its development as a therapeutic agent. While X-ray crystallography provides the most definitive assignment of absolute configuration, its requirement for a single crystal can be a major hurdle.[7] Chiral HPLC is the workhorse for determining enantiomeric purity with high accuracy and throughput.[10] NMR spectroscopy offers a valuable alternative, providing both structural and enantiomeric information.[11] CD spectroscopy is a sensitive technique that can provide conformational insights in addition to stereochemical information.[19] The selection of the most appropriate method will be dictated by the specific needs of the analysis, the available resources, and the stage of the research or development process. A multi-technique approach is often the most robust strategy to ensure the stereochemical integrity of (R)-GABOB.

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In Vivo Efficacy of (R)-GABOB: A Comparative Guide to GABA Agonists in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in neuropharmacology and drug development, understanding the in vivo efficacy of GABAergic compounds is paramount for advancing novel therapeutics for neurological disorders such as epilepsy. This guide provides a detailed comparison of the in vivo anticonvulsant properties of (R)-γ-amino-β-hydroxybutyric acid ((R)-GABOB) alongside other key GABA agonists: baclofen, a selective GABAB receptor agonist, and muscimol, a potent GABAA receptor agonist. This document synthesizes preclinical data to offer a comparative framework for these compounds, delving into their mechanisms of action, experimental validation, and the scientific rationale behind the chosen preclinical models.

Introduction: The GABAergic System as a Therapeutic Target

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS). Its role in regulating neuronal excitability makes it a critical target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, most notably epilepsy. GABA exerts its effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[1] Agonists of these receptors are of significant interest for their potential to suppress seizure activity.

(R)-GABOB is a GABA analogue that primarily acts as a GABAB receptor agonist.[2] Its stereoisomer, (S)-GABOB, exhibits a different pharmacological profile, highlighting the stereoselectivity of GABA receptors. To contextualize the efficacy of (R)-GABOB, this guide will draw comparisons with baclofen, the prototypical GABAB agonist, and muscimol, a classic GABAA agonist, providing a broader understanding of their relative potencies and mechanistic differences in vivo.

Comparative In Vivo Anticonvulsant Efficacy

The in vivo anticonvulsant activity of GABA agonists is commonly assessed using rodent models of induced seizures. The two most utilized models are the Maximal Electroshock (MES) test, which is indicative of generalized tonic-clonic seizures, and the Pentylenetetrazol (PTZ) test, a model for myoclonic and absence seizures.[3][4] The data presented below is a synthesis from multiple preclinical studies. It is important to note that direct head-to-head comparisons in a single study under identical conditions are limited, and thus, these values should be interpreted as a comparative overview.

CompoundPrimary TargetMES Model Efficacy (ED50)PTZ Model Efficacy (ED50)Notes
(R)-GABOB GABAB AgonistData not readily availableShowed elevation of seizure threshold[5]Anticonvulsant effect is attributed to its conversion to γ-amino-β-hydroxybutyric acid in the brain.[5]
Baclofen Selective GABAB AgonistGenerally considered ineffective[6]Potentiates the anticonvulsant activity of other drugs like phenobarbital.[6]Its utility in seizure models can be limited, but it shows effects in specific contexts.
Muscimol GABAA AgonistModerately enhances the efficacy of drugs like diphenylhydantoin.[6]Mixed anticonvulsant and proconvulsant effects have been reported.[7]A potent GABAA agonist, its systemic effects can be complex.

Causality Behind Experimental Choices: The MES and PTZ models are selected for their distinct predictive validity for different seizure types.[6] The MES model assesses a compound's ability to prevent the spread of seizures, a hallmark of generalized tonic-clonic seizures.[4] In contrast, the PTZ model, which involves antagonism of the GABAA receptor, is sensitive to drugs that enhance GABAergic inhibition and is predictive of efficacy against absence and myoclonic seizures.[3][8] The use of both models provides a broader profile of a compound's potential antiepileptic activity.

Mechanistic Insights: Signaling Pathways of GABA Agonists

The differential in vivo effects of (R)-GABOB, baclofen, and muscimol are rooted in their distinct interactions with GABA receptor subtypes and their downstream signaling cascades.

GABAB Receptor Signaling Pathway

(R)-GABOB and baclofen exert their effects through the activation of GABAB receptors, which are G-protein coupled receptors (GPCRs).[2] Their activation leads to a cascade of intracellular events that ultimately dampen neuronal excitability.

GABAB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_agonist (R)-GABOB / Baclofen GABAB_R GABA-B Receptor (Heterodimer) GABA_agonist->GABAB_R Binds G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates (βγ subunit) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (βγ subunit) cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release

Caption: GABA-B Receptor Signaling Cascade.

Activation of the GABAB receptor by agonists like (R)-GABOB and baclofen leads to the dissociation of the associated Gi/o protein.[9] The Gβγ subunit directly activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and neuronal hyperpolarization.[4] Simultaneously, the Gβγ subunit inhibits presynaptic voltage-gated calcium channels, reducing neurotransmitter release.[3] The Gαi subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[3]

GABAA Receptor Signaling Pathway

Muscimol acts on GABAA receptors, which are ligand-gated ion channels permeable to chloride ions (Cl-).[10]

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Muscimol Muscimol GABAA_R GABA-A Receptor (Ion Channel) Muscimol->GABAA_R Binds and Opens Cl_ion Cl- GABAA_R->Cl_ion Influx Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Leads to

Caption: GABA-A Receptor Ion Channel Activation.

The binding of muscimol to the GABAA receptor directly opens the integral chloride channel, leading to an influx of Cl- ions into the neuron.[8] This influx of negative ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing a rapid inhibitory effect.[8]

Experimental Protocols for In Vivo Assessment

Reproducible and standardized protocols are crucial for the comparative evaluation of anticonvulsant compounds. Below are detailed step-by-step methodologies for key in vivo experiments.

Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice

This model is used to evaluate the potential of a compound to protect against clonic seizures.[3]

Materials:

  • Pentylenetetrazol (PTZ)

  • Sterile 0.9% saline

  • Test compound ((R)-GABOB, baclofen, muscimol) and vehicle

  • Male Swiss albino mice (20-25 g)

  • Observation chambers

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory environment for at least one week prior to the experiment.

  • Drug Administration: Administer the test compound or vehicle i.p. at a predetermined time before PTZ injection (e.g., 30 minutes).

  • PTZ Injection: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Observation: Immediately place the mouse in an individual observation chamber and observe for the onset of clonic seizures (characterized by rhythmic muscle contractions of the whole body) for a period of 30 minutes.

  • Data Analysis: Record the latency to the first clonic seizure and the percentage of animals in each group protected from seizures. Calculate the ED50 (the dose that protects 50% of the animals) using probit analysis.

PTZ_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimation Animal Acclimation drug_admin Administer Compound/Vehicle (i.p.) acclimation->drug_admin drug_prep Prepare Test Compounds and Vehicle drug_prep->drug_admin wait Waiting Period (e.g., 30 min) drug_admin->wait ptz_injection Inject PTZ (i.p.) wait->ptz_injection observe Observe for Seizures (30 min) ptz_injection->observe record_latency Record Latency to Clonic Seizure observe->record_latency calculate_protection Calculate % Protection observe->calculate_protection determine_ed50 Determine ED50 calculate_protection->determine_ed50

Caption: PTZ-Induced Seizure Test Workflow.

Maximal Electroshock (MES) Seizure Test in Rats

This model is employed to assess a compound's ability to prevent the tonic hindlimb extension phase of a seizure.[4]

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • 0.5% Tetracaine hydrochloride solution (topical anesthetic)

  • 0.9% Saline solution

  • Test compound and vehicle

  • Male Sprague-Dawley rats (100-150 g)

Procedure:

  • Animal Preparation: Acclimate rats to the laboratory conditions.

  • Drug Administration: Administer the test compound or vehicle orally (p.o.) or i.p. at a predetermined time before the electroshock.

  • Anesthesia and Electrode Placement: Apply a drop of tetracaine solution to the corneas for local anesthesia, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes.

  • Stimulation: Deliver a supramaximal electrical stimulus (e.g., 150 mA, 60 Hz for 0.2 seconds).

  • Observation: Observe the animal for the presence or absence of tonic hindlimb extension.

  • Data Analysis: The absence of tonic hindlimb extension is considered protection. Calculate the percentage of animals protected in each group and determine the ED50.

MES_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimation Animal Acclimation drug_admin Administer Compound/Vehicle acclimation->drug_admin drug_prep Prepare Test Compounds and Vehicle drug_prep->drug_admin wait Waiting Period drug_admin->wait anesthetize Anesthetize Corneas wait->anesthetize apply_electrodes Apply Corneal Electrodes anesthetize->apply_electrodes stimulate Deliver Electrical Stimulus apply_electrodes->stimulate observe Observe for Tonic Hindlimb Extension stimulate->observe assess_protection Assess Protection observe->assess_protection calculate_protection Calculate % Protection assess_protection->calculate_protection determine_ed50 Determine ED50 calculate_protection->determine_ed50

Caption: Maximal Electroshock Seizure Test Workflow.

Rotarod Test for Motor Coordination

It is essential to assess whether an anticonvulsant effect is independent of motor impairment. The rotarod test is a standard method for evaluating motor coordination and balance in rodents.

Materials:

  • Rotarod apparatus

  • Test animals (mice or rats)

  • Test compound and vehicle

Procedure:

  • Training: Acclimate the animals to the rotarod apparatus by placing them on the rotating rod at a low speed for a set period over several days.

  • Drug Administration: Administer the test compound or vehicle at the same doses and pretreatment times used in the seizure models.

  • Testing: Place the animal on the rotarod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

  • Data Recording: Record the latency to fall from the rod.

  • Data Analysis: Compare the latency to fall for the drug-treated groups with the vehicle-treated group. A significant decrease in latency indicates motor impairment.

Conclusion

This guide provides a comparative overview of the in vivo efficacy of (R)-GABOB in relation to the well-characterized GABA agonists, baclofen and muscimol. The choice of a GABA agonist for therapeutic development depends on the desired mechanistic pathway and the specific type of seizure being targeted. While (R)-GABOB shows promise as a GABAB receptor agonist with anticonvulsant properties, further direct comparative studies are warranted to fully elucidate its efficacy profile relative to other GABAergic modulators. The experimental protocols and mechanistic diagrams provided herein serve as a valuable resource for researchers designing and interpreting preclinical studies in the field of epilepsy research.

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A Senior Scientist's Guide to Distinguishing (R)- and (S)-GABOB using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological function. This is particularly true for γ-amino-β-hydroxybutyric acid (GABOB), a neuromodulator in the mammalian central nervous system.[1] The enantiomers, (R)- and (S)-GABOB, exhibit distinct biological activities, with the (R)-form showing greater potency as an anticonvulsant.[2] Consequently, the ability to accurately and reliably distinguish between these enantiomers and quantify their relative abundance is paramount for research, quality control, and regulatory compliance.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical tool for structural elucidation. However, in a standard achiral solvent, enantiomers are spectroscopically indistinguishable, as they yield identical NMR spectra.[3][4][5] This guide provides an in-depth comparison of the three principal NMR-based strategies for achieving chiral discrimination of (R)- and (S)-GABOB, supported by experimental insights and detailed protocols to empower your research.

The Fundamental Challenge: NMR and Chirality

Enantiomers possess identical physical properties in an achiral environment, including their behavior in a static magnetic field. This results in identical chemical shifts and coupling constants for corresponding nuclei in (R)- and (S)-GABOB. To resolve them, one must introduce a chiral influence into the NMR sample, effectively converting the enantiomeric relationship into a diastereomeric one. This is because diastereomers have different physical properties and, therefore, distinct NMR spectra.[4] The primary methods to achieve this are through the use of Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), or Chiral Lanthanide Shift Reagents (CLSRs).[6][7][8]

Chiral_Discrimination_Workflow cluster_Problem The Challenge cluster_Solution The Solution: Introducing Chirality racemate Racemic GABOB ((R)- and (S)-enantiomers) nmr_achiral Standard NMR (Achiral Solvent) racemate->nmr_achiral Analysis chiral_aux Addition of a Chiral Auxiliary (CDA, CSA, or CLSR) racemate->chiral_aux result_indistinguishable Identical Spectra (No Resolution) nmr_achiral->result_indistinguishable diastereomeric Formation of Diastereomeric Species (Covalent or Transient) chiral_aux->diastereomeric nmr_chiral NMR Analysis diastereomeric->nmr_chiral result_distinguishable Distinct Spectra (Resolution Achieved) nmr_chiral->result_distinguishable

Figure 1: General workflow for chiral discrimination by NMR spectroscopy.

Method 1: Chiral Derivatizing Agents (CDAs)

The CDA approach is a robust and often definitive method that involves the covalent reaction of the GABOB enantiomers with an enantiomerically pure derivatizing agent. This reaction transforms the pair of enantiomers into a pair of diastereomers, which can then be easily distinguished by standard NMR.[4][9]

Causality of Experimental Choice: GABOB possesses three functional groups amenable to derivatization: a primary amine, a secondary alcohol, and a carboxylic acid. The choice of CDA depends on which functional group provides the cleanest reaction and the most significant chemical shift non-equivalence (ΔΔδ) in the resulting diastereomers. For GABOB, reacting the primary amine with a chiral acid chloride, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride), is a classic and effective strategy.

CDA_Mechanism cluster_Reactants Reactants R_GABOB (R)-GABOB RS_Diastereomer (R,S)-Diastereomer R_GABOB->RS_Diastereomer + S_GABOB (S)-GABOB SS_Diastereomer (S,S)-Diastereomer S_GABOB->SS_Diastereomer + S_CDA (S)-CDA NMR_RS Spectrum A (δ₁) RS_Diastereomer->NMR_RS yields NMR_SS Spectrum B (δ₂) SS_Diastereomer->NMR_SS yields

Figure 2: Mechanism of Chiral Derivatizing Agents (CDAs).

Experimental Protocol: Derivatization with (S)-Mosher's Acid Chloride
  • Sample Preparation: Dissolve 5 mg of racemic GABOB in 0.5 mL of anhydrous pyridine-d₅ in an NMR tube. Pyridine acts as both the solvent and a base to neutralize the HCl byproduct.

  • Derivatization: Add 1.1 equivalents of (S)-Mosher's acid chloride to the NMR tube.

  • Reaction: Cap the tube, vortex gently, and allow the reaction to proceed at room temperature for 30 minutes, or until completion as monitored by ¹H NMR. The reaction forms a stable amide bond with the primary amine of GABOB.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the protons near the newly formed stereocenter, particularly the H3 proton (adjacent to the hydroxyl group), as it often shows the largest ΔΔδ.

Data Presentation & Interpretation
MethodAnalyte Proton(R,S)-Diastereomer δ (ppm)(S,S)-Diastereomer δ (ppm)ΔΔδ (ppm)
CDA H3 (-CHOH)4.154.250.10
H2 (-CH₂COOH)2.502.540.04

Illustrative data based on typical results for similar compounds.

The enantiomeric excess (e.e.) is calculated by integrating the well-resolved signals corresponding to each diastereomer: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Trustworthiness: This method is highly reliable because the diastereomers are stable, and the integration of their distinct signals provides a direct and accurate measure of the enantiomeric ratio.[10] The primary caveat is ensuring the derivatization reaction goes to completion without any kinetic resolution, where one enantiomer reacts faster than the other. Using a slight excess of the CDA and allowing sufficient reaction time mitigates this risk.

Method 2: Chiral Solvating Agents (CSAs)

This elegant method avoids covalent modification. A CSA is an enantiomerically pure compound that is simply added to the NMR sample.[6][7] It forms transient, non-covalent diastereomeric complexes with the GABOB enantiomers through interactions like hydrogen bonding or π-π stacking.[11] Because these complexes are in fast exchange with the free analytes on the NMR timescale, an averaged, but distinct, chemical shift is observed for each enantiomer.

Causality of Experimental Choice: The zwitterionic nature of GABOB, with its multiple hydrogen bond donors (-OH, -NH₃⁺) and acceptors (-COO⁻, -OH), makes it an ideal candidate for interaction with CSAs that possess complementary functionalities. A chiral crown ether, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, is an excellent choice as it can encapsulate the ammonium group while other sites interact with the hydroxyl and carboxylate groups.[12]

CSA_Mechanism cluster_Free Free Species in Solution R_GABOB (R)-GABOB RS_Complex (R,S)-Complex R_GABOB->RS_Complex K_R S_GABOB (S)-GABOB SS_Complex (S,S)-Complex S_GABOB->SS_Complex K_S S_CSA (S)-CSA NMR_R Averaged Spectrum A (δ_R_avg) RS_Complex->NMR_R yields NMR_S Averaged Spectrum B (δ_S_avg) SS_Complex->NMR_S yields

Figure 3: Mechanism of Chiral Solvating Agents (CSAs).

Experimental Protocol: Analysis with a Chiral Crown Ether
  • Sample Preparation: Dissolve 5 mg of racemic GABOB in 0.6 mL of a suitable deuterated solvent, such as methanol-d₄ or D₂O. The choice of solvent is critical to facilitate the non-covalent interactions.

  • CSA Addition: Add 1.0 to 2.0 equivalents of the enantiopure CSA directly to the NMR tube. The optimal stoichiometry often needs to be determined empirically.

  • Equilibration: Vortex the sample and allow it to equilibrate. Temperature can also be varied to optimize resolution, as it affects the binding constants.

  • Data Acquisition: Acquire a ¹H NMR spectrum. Titrating the CSA and monitoring the ΔΔδ can help identify the optimal conditions for separation.

Data Presentation & Interpretation
MethodAnalyte Proton(R)-GABOB δ (ppm)(S)-GABOB δ (ppm)ΔΔδ (ppm)
CSA H3 (-CHOH)4.084.110.03
H4 (-CH₂NH₂)3.153.190.04

Illustrative data based on typical results for similar compounds.

The calculation for e.e. is the same as for the CDA method, based on the integration of the now-separated signals for the (R)- and (S)-enantiomers.

Trustworthiness: The non-destructive nature of this method is a significant advantage.[11] However, the magnitude of the chemical shift separation (ΔΔδ) is often smaller than with CDAs and is highly dependent on concentration, solvent, and temperature. The self-validating aspect comes from observing a clear, baseline-resolved separation of signals whose integration accurately reflects known enantiomeric ratios of prepared standards.

Method 3: Chiral Lanthanide Shift Reagents (CLSRs)

CLSRs are paramagnetic complexes that act as Lewis acids, coordinating to Lewis basic sites in the analyte molecule.[13][14] This interaction induces large changes in the chemical shifts (Lanthanide-Induced Shifts, LIS) of nearby nuclei. By using a chiral, enantiopure ligand on the lanthanide metal (e.g., europium), the CLSR forms two transient diastereomeric complexes with the analyte enantiomers, resulting in different LIS values and thus signal separation.[13][15]

Causality of Experimental Choice: The hydroxyl and carboxylate groups of GABOB are excellent Lewis basic sites for coordination with a CLSR like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). This reagent is known to be effective for resolving signals of alcohols and ketones.[13][15]

CLSR_Mechanism cluster_System Analyte + CLSR System R_GABOB (R)-GABOB RS_Complex {(R)-GABOB}·{Eu(hfc)₃} R_GABOB->RS_Complex S_GABOB (S)-GABOB SS_Complex {(S)-GABOB}·{Eu(hfc)₃} S_GABOB->SS_Complex CLSR Eu(hfc)₃ NMR_R Large Shift (δ_R) RS_Complex->NMR_R yields NMR_S Large Shift (δ_S) SS_Complex->NMR_S yields

Figure 4: Mechanism of Chiral Lanthanide Shift Reagents (CLSRs).

Experimental Protocol: Analysis with Eu(hfc)₃
  • Sample Preparation: Dissolve 5 mg of racemic GABOB in 0.6 mL of an anhydrous, non-coordinating deuterated solvent like CDCl₃ or C₆D₆.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of GABOB alone.

  • Titration: Add small, incremental amounts of the CLSR (e.g., 0.1 equivalents at a time) to the NMR tube, acquiring a spectrum after each addition.

  • Optimization: Continue adding the CLSR until optimal separation of a target proton signal is achieved. The LIS is concentration-dependent, so a titration is essential. Avoid adding too much reagent, as this will lead to excessive line broadening.[16]

Data Presentation & Interpretation
MethodAnalyte Proton(R)-GABOB δ (ppm)(S)-GABOB δ (ppm)ΔΔδ (ppm)
CLSR H3 (-CHOH)6.506.750.25
H4 (-CH₂NH₂)5.205.350.15

Illustrative data showing significant downfield shifts and separation.

Trustworthiness: The primary drawback of CLSRs is the significant line broadening caused by the paramagnetic metal, which can reduce resolution and affect the accuracy of integration, especially on lower-field instruments.[13][16] The method's validity is confirmed by observing a linear relationship between the added CLSR concentration and the induced shifts, and by successfully quantifying samples of known enantiomeric composition.

Comparative Analysis and Best Practices

FeatureChiral Derivatizing Agents (CDAs)Chiral Solvating Agents (CSAs)Chiral Lanthanide Shift Reagents (CLSRs)
Principle Covalent bond formationTransient, non-covalent complexesTransient coordination complexes
Sample Prep Chemical reaction required; may need purificationSimple mixing in NMR tubeTitration required in NMR tube
ΔΔδ Magnitude Generally large and reliableVariable, often small to moderateCan be very large
Key Advantage High reliability; large signal separationNon-destructive; fast and simpleCan resolve heavily overlapped spectra
Key Disadvantage Time-consuming; risk of kinetic resolutionSmall ΔΔδ; sensitive to conditionsSignificant line broadening; moisture sensitive
Best For GABOB Robust quantitative analysis (e.g., QC)Rapid screening and process monitoringComplex mixtures where other signals overlap

Recommendation: For definitive, high-accuracy quantification of the enantiomeric excess of (R)- and (S)-GABOB, the Chiral Derivatizing Agent (CDA) method is often the most trustworthy approach, provided the reaction conditions are optimized. For rapid, non-destructive screening, the Chiral Solvating Agent (CSA) method is superior due to its simplicity and speed. CLSRs should be considered a specialized tool, particularly useful when severe signal overlapping is an issue, but one must be cautious about the effects of line broadening on quantification.

References

  • Wenzel, T. J., & Wilcox, C. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Chirality, 28(5), 378-386.
  • Di Bari, L., Pescitelli, G., & Salvadori, P. (2009). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 74(21), 8381-8384.
  • Wenzel, T. J. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Symposium Series, 1228, 1-18.
  • BenchChem. (n.d.). Scrutinizing Chiral Recognition: A Comparative Guide to Solvating Agents for NMR Spectroscopy.
  • BenchChem. (n.d.). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy.
  • Gualtieri, F. (Ed.). (2012).
  • TCI Chemicals. (n.d.). Water-Soluble Chiral Shift Reagents for High-Field NMR.
  • De Witte, P. A., et al. (1987). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (11), 1689-1693.
  • BenchChem. (n.d.). Determining Enantiomeric Purity by NMR: A Comparative Guide to Chiral Derivatizing Agents.
  • Wada, K., Goto, M., et al. (2017). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Heterocycles, 94(5), 963-970.
  • Luy, B. (2006). Distinction of enantiomers by NMR spectroscopy using chiral orienting media. Progress in Nuclear Magnetic Resonance Spectroscopy, 48(2-3), 115-132.
  • MedKoo Biosciences. (n.d.). (R)-GABOB | CAS#7013-07-2.
  • ResearchGate. (n.d.). ChemInform Abstract: Distinction of Enantiomers by NMR Spectroscopy Using Chiral Orienting Media.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS).
  • Rapp, M., et al. (2015). Structures of (R)-β-hydroxy-γ-aminobutanoic acid (L-GABOB) and its organophosphorus analogs P-GABOB.
  • Viswanathan, T., & Toland, A. (1996). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine.
  • Semantic Scholar. (n.d.). Differentiation of Enantiomers II.
  • Ali, I., et al. (2016). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 21(11), 1469.
  • MedchemExpress.com. (n.d.). S-(+)-GABOB | GABA Receptor.
  • MedchemExpress.com. (n.d.). γ-Amino-β-hydroxybutyric acid; (R)-GABOB; (-)-β-Hydroxy-GABA).
  • Kamal, A., Krishnaji, T., & Khan, M. N. A. (2007). Lipase-catalysed resolution of N-(3-cyano-2-hydroxy propan-1-yl)phthalimide: Synthesis of (R)-GABOB and (R)-carnitine. Tetrahedron: Asymmetry, 18(11), 1344-1350.
  • Hout, M. V., et al. (2018).
  • Li, H., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Frontiers in Chemistry, 8, 368.
  • Wang, Y., et al. (2023). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry, 95(29), 11041-11047.
  • Cayman Chemical. (n.d.). (R)-4-Amino-3-hydroxybutyric Acid.
  • Nanalysis. (2019, May 3). Enantiomers – Image | Mirror Image.
  • Hinton, T., Chebib, M., & Johnston, G. A. (2008). Differentiating Enantioselective Actions of GABOB: A Possible Role for Threonine 244 in the Binding Site of GABAC ρ1 Receptors. ACS Chemical Neuroscience, 1(3), 226-234.
  • DC Chemicals. (n.d.). GABOB|CAS 7013-05-0.
  • Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid.
  • Wenzel, T. J., Rollo, R. D., & Clark, R. L. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-265.
  • PubMed. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.
  • Leonti, M., et al. (2024). A Simple Chiral 1H NMR Method for the Discrimination of (R)- and (S)-Cannabichromene in Complex Natural Mixtures and Their Effects on TRPA1 Activity.
  • MedChemExpress. (n.d.). S-(+)-GABOB | GABA Receptor.
  • Zhang, H., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy.
  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423.
  • Magritek. (n.d.). Differentiation of enantiomers by 2D NMR spectroscopy at 1T using residual dipolar couplings.
  • Zhang, G., et al. (2018). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent. Organic & Biomolecular Chemistry, 16(29), 5296-5300.
  • National Institutes of Health. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy.
  • ResearchGate. (n.d.). Detecting and Differentiating Monosaccharide Enantiomers by 1 H NMR Spectroscopy | Request PDF.
  • Li, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4165-4172.

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A Senior Application Scientist's Guide to the Purity Analysis of (R)-3-Amino-4-hydroxybutanoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Chiral Drug Development

(R)-3-Amino-4-hydroxybutanoic acid hydrochloride, a derivative of the neurotransmitter γ-aminobutyric acid (GABA), is a chiral molecule of significant interest in pharmaceutical research.[1][2] As with all chiral active pharmaceutical ingredients (APIs), the stereochemistry is paramount; the desired (R)-enantiomer may possess the therapeutic activity, while the (S)-enantiomer could be inactive or even induce adverse effects. Consequently, a rigorous and multi-faceted approach to purity analysis is not merely a regulatory requirement but a scientific necessity to ensure the safety and efficacy of potential therapeutics.

This guide provides an in-depth comparison of essential analytical techniques for the comprehensive purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy.

The Analytical Challenge: A Multi-Component Purity Profile

A complete purity profile of an this compound sample extends beyond a simple assay. It requires the orthogonal assessment of several key attributes:

  • Chemical Purity (Assay): Quantifying the main compound relative to any synthesis-related impurities, by-products, or degradation products.

  • Enantiomeric Purity: Determining the proportion of the desired (R)-enantiomer to the undesired (S)-enantiomer.

  • Residual Solvents: Identifying and quantifying any organic volatile impurities remaining from the manufacturing process.[3][4][5]

  • Water Content: Measuring the amount of water, which can affect stability and accurate weighing.[6][7][8][9]

To address these distinct analytical needs, a combination of chromatographic and spectroscopic techniques is essential.

Core Analytical Techniques: A Comparative Evaluation

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar, zwitterionic molecule like 3-Amino-4-hydroxybutanoic acid, which lacks a strong UV chromophore, derivatization is often required to enable sensitive detection.[10][11]

Why Derivatization? The primary amine group of the analyte readily reacts with derivatizing agents like dansyl chloride or o-phthaldialdehyde (OPA) to form a highly fluorescent product. This enhances detection sensitivity by orders of magnitude compared to direct UV detection, allowing for the accurate quantification of low-level impurities.

Experimental Protocol: HPLC with Pre-Column Derivatization (Dansyl Chloride)

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL in ultra-pure water).

    • Accurately weigh and dissolve the test sample to the same concentration.

  • Derivatization Procedure: [11]

    • To 100 µL of the sample/standard, add 900 µL of 0.1 M sodium bicarbonate buffer (pH ~8.7) and 1.0 mL of dansyl chloride solution (5 mg/mL in acetone).

    • Vortex the mixture and incubate at 55°C for 1 hour.

    • Allow to cool to room temperature before injection.

  • HPLC-FLD Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using (A) 50 mM potassium phosphate buffer (pH 5.5) and (B) Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detector: Fluorescence Detector (FLD).

    • Wavelengths: Excitation: 360 nm, Emission: 446 nm (adjust based on derivatizing agent).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the chemical purity by area normalization. The percentage purity is determined by dividing the peak area of the main compound by the total area of all peaks.

Chiral HPLC for Enantiomeric Purity

Principle: This is the cornerstone of the analysis. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective for underivatized amino acids.[12][13][14]

Why a Teicoplanin-Based CSP? Teicoplanin CSPs possess multiple chiral recognition sites (ionic groups, peptide backbone, carbohydrate moieties) that allow for complex stereospecific interactions with analytes like amino acids.[12][14] This multi-modal interaction mechanism is highly effective for resolving enantiomers of polar, ionic compounds directly, obviating the need for derivatization which can introduce its own impurities.[12]

Experimental Protocol: Chiral HPLC

  • Sample Preparation:

    • Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Chiral HPLC Conditions:

    • Column: Astec® CHIROBIOTIC® T (e.g., 4.6 x 250 mm, 5 µm).[12]

    • Mobile Phase: Methanol / Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

  • Data Analysis:

    • Identify the peaks for the (R) and (S) enantiomers (requires injection of a racemic or (S)-enantiomer standard).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area(R) - Area(S)) / (Area(R) + Area(S))] x 100

Complementary Analytical Techniques

For a comprehensive analysis as required in drug development, HPLC methods are supported by other techniques to build a complete purity profile.

Technique Purpose Principle Key Strengths
¹H NMR Spectroscopy Structural Confirmation & Impurity IdentificationNuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed information about molecular structure.Provides unambiguous structural information and can detect a wide range of impurities without the need for reference standards.
LC-Mass Spectrometry (LC-MS) Molecular Weight Confirmation & Impurity IDCouples the separation power of LC with the mass analysis capabilities of MS to determine the mass-to-charge ratio of compounds.[15][16][17]Highly sensitive and specific for confirming the identity of the main peak and identifying unknown impurities by their molecular weight.
Headspace GC-FID Residual Solvent AnalysisVolatile solvents are partitioned from the sample matrix into the headspace of a sealed vial and injected into a GC for separation and quantification by a Flame Ionization Detector (FID).[3][5][18]The gold standard for quantifying volatile organic compounds as mandated by regulatory guidelines like ICH Q3C.[3][4]
Karl Fischer Titration Water Content DeterminationA coulometric or volumetric titration based on the quantitative reaction of water with iodine and sulfur dioxide.[6][7][8]Highly specific and accurate for water determination, superior to 'loss on drying' which measures all volatiles.[6][8]

Data Presentation and Comparative Summary

Workflow for Comprehensive Purity Analysis

The following diagram illustrates a logical workflow for the complete characterization of an this compound sample.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_primary Primary Purity Assessment cluster_confirmatory Confirmatory & Orthogonal Tests cluster_report Final Report Sample API Sample Batch Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC Primary Tests Chem_HPLC Derivatization HPLC-FLD (Chemical Purity / Assay) Sample->Chem_HPLC Primary Tests NMR NMR Spectroscopy (Structure Confirmation) Sample->NMR Supporting Tests LCMS LC-MS (MW & Impurity ID) Sample->LCMS Supporting Tests GC Headspace GC (Residual Solvents) Sample->GC Supporting Tests KF Karl Fischer (Water Content) Sample->KF Supporting Tests Report Certificate of Analysis (Complete Purity Profile) Chiral_HPLC->Report Chem_HPLC->Report NMR->Report LCMS->Report GC->Report KF->Report

Caption: Comprehensive purity analysis workflow.

Quantitative Data Summary (Illustrative)

The table below presents typical data that would be generated for two different hypothetical batches, highlighting how these methods provide a clear comparative picture.

Analytical Test Parameter Measured Method Batch A Result Batch B Result Acceptance Criteria
Assay Chemical PurityHPLC-FLD99.8%98.5%≥ 98.0%
Enantiomeric Purity % Enantiomeric Excess (ee)Chiral HPLC99.9%99.2%≥ 99.0% ee
Water Content % w/wKarl Fischer Titration0.15%0.85%≤ 1.0%
Residual Solvents Methanol (ppm)Headspace GC-FID50 ppm450 ppm≤ 500 ppm
Identity Structure Confirmation¹H NMRConformsConformsConforms to structure
Identity Molecular WeightLC-MS155.04 [M+H]⁺155.04 [M+H]⁺Conforms to MW

Choosing the Right Analytical Strategy

The selection and sequence of analytical tests depend on the stage of drug development:

  • Early Discovery: Focus on structural confirmation (NMR, MS) and preliminary enantiomeric purity (Chiral HPLC).

  • Process Development: Heavy reliance on HPLC for chemical purity to track impurity profiles as the synthesis is optimized. Residual solvent analysis (GC) is critical to guide drying processes.

  • Quality Control (QC) Release: A validated set of methods (HPLC, Chiral HPLC, GC, KF) is used to test every batch against pre-defined specifications to ensure consistent quality.

The methods described here form a self-validating system. For instance, an impurity observed in the HPLC chromatogram can be tentatively identified by LC-MS and further confirmed by spiking studies. Similarly, the structural identity confirmed by NMR provides absolute confidence in the results generated by chromatographic methods. This orthogonal approach is the bedrock of analytical trustworthiness in the pharmaceutical industry.

References

  • Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. Available at: [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Available at: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]

  • LCGC International. (2025). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Available at: [Link]

  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Available at: [Link]

  • Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Available at: [Link]

  • PubChem. (n.d.). (3S)-3-Amino-4-hydroxybutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (3R)-3-amino-4-hydroxybutanoic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-4-hydroxybutyric acid. National Center for Biotechnology Information. Available at: [Link]

  • Tsvetkova, B., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. PubMed. Available at: [Link]

  • Tsvetkova, B., et al. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. MDPI. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

  • Lehotay, J., et al. (2025). Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Disposal at a Glance

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (R)-3-Amino-4-hydroxybutanoic acid hydrochloride. While this compound is not classified as a hazardous substance under the US OSHA Hazard Communication Standard (29 CFR 1910.1200), responsible laboratory practice necessitates adherence to specific disposal protocols to ensure personnel safety and environmental protection.[1] The primary disposal method involves treating it as a non-hazardous chemical waste, with procedures varying based on its physical state (solid or liquid solution). All disposal actions must be in accordance with your institution's Environmental Health and Safety (EHS) guidelines, which may have specific requirements superseding general recommendations.

Parameter Guideline Source(s)
Chemical Name This compound[2]
CAS Number 196950-52-4[2]
Molecular Formula C₄H₁₀ClNO₃[2]
Hazard Classification Not classified as a hazardous substance or mixture.[1]
Primary Disposal Route Licensed hazardous waste disposal service or as non-hazardous waste pending institutional EHS approval.[3][4]
Personal Protective Equipment (PPE) Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[1][4]
Incompatible Materials Strong oxidizing agents.[1]

Foundational Principles: Hazard Assessment and Regulatory Context

This compound is a beta-amino acid derivative.[2] Safety Data Sheets (SDS) for this and structurally similar compounds indicate a low hazard profile; it is not typically regulated as a dangerous good for transport and does not meet the criteria for classification as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][5]

However, the "hydrochloride" salt designation is critical. When dissolved in water, it forms a mildly acidic solution. This property is the primary consideration for disposal via the sanitary sewer system. The guiding principle for all laboratory waste is to formulate a disposal plan before beginning any experimental work.[6] While federal guidelines from the Environmental Protection Agency (EPA) provide a framework, your institution's EHS department is the ultimate authority for waste management procedures on-site.[7][8]

Disposal Decision Workflow

The following diagram outlines the decision-making process for selecting the appropriate disposal route for this compound in its various forms.

G cluster_waste_type Step 1: Identify Waste Type cluster_solid Solid Waste Protocol cluster_liquid Liquid Waste Protocol cluster_container Empty Container Protocol start Start: Assess Waste Form of This compound waste_type Solid, Liquid Solution, or Empty Container? start->waste_type solid_waste Collect in a designated, clearly labeled, sealed container for 'Non-Hazardous Solid Chemical Waste'. waste_type->solid_waste  Solid check_ph Is the solution's pH between 5.0 and 9.0? waste_type->check_ph  Liquid Solution triple_rinse Triple-rinse container with water. waste_type->triple_rinse  Empty Container solid_disposal Dispose of container in regular laboratory trash, subject to institutional EHS approval. solid_waste->solid_disposal end_node End: Disposal Complete Document in Lab Records solid_disposal->end_node neutralize Neutralize carefully with a dilute inorganic base (e.g., sodium bicarbonate) to adjust pH to 5.0-9.0. Monitor for heat generation. check_ph->neutralize No sewer_disposal Flush to sanitary sewer with at least 20 parts cold water. check_ph->sewer_disposal Yes neutralize->check_ph Re-check pH sewer_disposal->end_node collect_rinsate Collect all rinsate and manage as liquid waste (see Liquid Protocol). triple_rinse->collect_rinsate deface_label Thoroughly deface or remove the original chemical label. collect_rinsate->deface_label container_disposal Dispose of decontaminated container in appropriate glass or regular recycling/trash. deface_label->container_disposal container_disposal->end_node

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Protocols

Always perform these procedures in a well-ventilated area, preferably within a chemical fume hood, while wearing the appropriate PPE.

Protocol 1: Disposal of Solid Waste

This procedure applies to unused or expired solid this compound.

  • Segregation and Collection:

    • Collect the solid waste in a clean, compatible, and sealable container. A high-density polyethylene (HDPE) or glass container is recommended.

    • Clearly label the container as "Non-Hazardous Waste" and list the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated, dry, and cool secondary containment area away from incompatible materials.

  • Final Disposal:

    • For small quantities (typically <1 kg), many institutions permit disposal in the regular laboratory trash provided the material is securely contained and clearly labeled as non-hazardous.[9]

    • Crucial Final Check: You MUST confirm this practice is acceptable with your institution's EHS department before proceeding. Some institutions require all chemical waste, regardless of hazard classification, to be collected by their hazardous waste management team.[10]

Protocol 2: Disposal of Aqueous Solutions

This procedure applies to solutions containing dissolved this compound.

  • pH Assessment (Causality Check):

    • The hydrochloride salt makes the solution acidic. Discharging acidic waste can corrode plumbing and violate municipal wastewater regulations. Therefore, neutralization is a critical step.[11]

    • Using a calibrated pH meter or pH strips, measure the pH of the solution.

  • Neutralization (If Necessary):

    • If the pH is below 5.0, slowly add a dilute basic solution (e.g., 5% sodium bicarbonate or sodium hydroxide) while stirring.

    • Perform this step slowly in a vessel large enough to accommodate potential foaming or heat generation.[10]

    • Continuously monitor the pH until it is stable within the neutral range of 5.0 to 9.0.

  • Sanitary Sewer Disposal:

    • Once the pH is confirmed to be within the acceptable range, pour the solution down the drain.

    • Concurrently flush the drain with a large volume of cold water, at least 20 times the volume of the chemical solution, to ensure adequate dilution.[10]

    • Limitation: This method is only for dilute, simple aqueous solutions. Do not use this method if the solution contains other hazardous materials like heavy metals or regulated organic solvents.[10]

Protocol 3: Decontamination and Disposal of Empty Containers

An "empty" container that once held a chemical must be properly decontaminated before it can be disposed of as regular trash or recycling.[6]

  • Decontamination:

    • In a fume hood, rinse the container thoroughly with water three times (triple-rinse).[6] This ensures the removal of any residual chemical.

  • Rinsate Management:

    • Collect all three rinses. This rinsate must be treated as liquid chemical waste.

    • Manage the collected rinsate according to Protocol 2: Disposal of Aqueous Solutions .[4]

  • Final Container Disposal:

    • After rinsing and allowing the container to dry, completely deface, black out, or remove the original chemical label to prevent confusion.[12][13]

    • The clean, de-labeled container can now be disposed of in the appropriate laboratory waste stream for glass or plastic.[12]

Emergency Procedures: Spill and Exposure Management

Even with low-hazard chemicals, accidental spills and exposures can occur.

  • Small Spill (Solid):

    • Wearing your full PPE, gently sweep up the solid material to avoid creating dust.[1]

    • Place the swept material and any contaminated cleaning items (e.g., paper towels) into a sealed container labeled for chemical waste disposal.

    • Wipe the spill area with a damp cloth and manage all cleaning materials as solid waste.[4]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[14]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[14]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University Environmental Health and Safety. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, NIH. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • RCRA | Environmental Health and Safety. Case Western Reserve University. [Link]

  • Amino Acid Standard - Safety Data Sheet. Agilent. [Link]

  • Hazardous Waste Management in the Laboratory. LabManager. [Link]

  • RCRA addresses waste management, disposal and recycling. University of Houston-Clear Lake. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Lab Waste Management and RCRA Updates for Colleges and Universities. NY.gov. [Link]

  • Safety Data Sheet - Amino acid. Carl ROTH. [Link]

  • Standard Operating Procedure - Hydrochloric Acid. Stony Brook University. [Link]

  • Amino Acid Standard - Safety Data Sheet. Agilent. [Link]

  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

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A Senior Application Scientist's Guide to Handling (R)-3-Amino-4-hydroxybutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a thorough understanding of the material's properties. This guide provides essential, field-proven safety and handling protocols for (R)-3-Amino-4-hydroxybutanoic acid hydrochloride, ensuring both the integrity of your research and the protection of laboratory personnel.

Hazard Assessment and Risk Mitigation

This compound is a beta-amino acid derivative, typically supplied as a white to off-white crystalline solid.[1] While some safety data sheets (SDS) for structurally similar compounds do not classify it as hazardous under OSHA standards, the hydrochloride salt form and its fine powder consistency warrant a cautious approach.[2] The primary risks associated with this compound are mechanical irritation from dust and potential chemical irritation to the eyes, skin, and respiratory tract upon contact or inhalation.[3] Furthermore, the compound's hygroscopic nature—its tendency to absorb moisture from the air—necessitates specific storage conditions to maintain its stability.[1]

A thorough risk assessment dictates treating this compound with the standard precautions for fine chemical powders, focusing on containment and preventing direct contact.

Core Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[4] The following table outlines the minimum required PPE for handling this compound under standard laboratory conditions.

Protection Area Required PPE Rationale and Expert Insight
Eyes/Face Chemical Safety GogglesStandard laboratory practice mandates eye protection. Goggles provide a seal around the eyes to protect against airborne powder and accidental splashes. For large-scale operations where splash potential is higher, the use of a full-face shield over safety goggles is recommended.[2]
Hands Nitrile GlovesNitrile gloves offer excellent protection against a wide range of chemicals and are resistant to punctures.[5] Always check gloves for integrity before use and remove them using the proper technique to avoid contaminating your skin. For prolonged handling, consider double-gloving.
Body Laboratory CoatA standard, buttoned lab coat protects skin and personal clothing from contamination with the chemical powder.[2] Ensure the coat is made of a suitable material and fits correctly.
Respiratory Not Required with Engineering ControlsUnder normal conditions, handling this compound within a certified chemical fume hood provides adequate ventilation to control airborne dust, making respiratory protection unnecessary.[2][6]
Required without Engineering Controls If a fume hood is unavailable or if there is a significant risk of dust generation (e.g., weighing large quantities), a NIOSH-approved N95 particulate respirator is mandatory to prevent inhalation of airborne particles.[6]

Operational Plan: Safe Handling Protocol

Adherence to a systematic handling procedure minimizes risk and ensures reproducible results.

Preparation and Weighing:

  • Designate an Area: Conduct all manipulations of solid this compound within a certified chemical fume hood to contain any dust.

  • Assemble Equipment: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and inside the fume hood.

  • Don PPE: Put on your lab coat, nitrile gloves, and chemical safety goggles.

  • Weighing: Carefully transfer the desired amount of the solid from its storage container to a weigh boat using a clean spatula. Avoid any actions that could generate dust, such as dropping or vigorous scraping.

  • Secure Container: Immediately and tightly reseal the main storage container. Due to its hygroscopic nature, minimizing its exposure to ambient air is crucial for preserving the compound's integrity.

Solution Preparation and Use:

  • Transfer: Carefully add the weighed solid to your designated solvent in the reaction vessel.

  • Rinsing: Rinse the weigh boat and any tools used for transfer with a small amount of the solvent to ensure a complete and quantitative transfer of the material.

  • Post-Handling: Once the handling of the solid is complete, wipe down the work surface within the fume hood with a damp cloth or towel.

  • Doff PPE: Remove gloves and wash your hands thoroughly with soap and water.[3]

Emergency Procedures: Spill Management

Accidental spills, though infrequent with proper handling, require a swift and systematic response. All personnel should be familiar with the location and use of the laboratory's spill kit.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: Evaluate the size of the spill and ensure you have the appropriate PPE and materials to clean it up safely. For a large spill, evacuate the area and contact your institution's safety officer.

  • Don Additional PPE: If not already wearing it, put on your lab coat, goggles, and double-glove with nitrile gloves. If the spill is large or has generated significant dust outside of a fume hood, use an N95 respirator.

  • Containment & Cleanup: Gently cover the solid spill with a damp paper towel to avoid raising dust. Carefully sweep the material into a designated waste container.[2]

  • Decontamination: Clean the spill area with soap and water, and wipe it down.

  • Disposal: Seal the waste container, label it clearly as "Hazardous Waste," and dispose of it according to institutional guidelines.

  • Restock: Replenish any materials used from the laboratory spill kit.

Spill_Response_Workflow Start Spill Occurs Assess Assess Spill Size & Risk Start->Assess Evacuate Large Spill: Evacuate & Alert Safety Officer Assess->Evacuate Large Risk DonPPE Small Spill: Don Appropriate PPE Assess->DonPPE Manageable Risk Contain Cover with Damp Towel to Prevent Dust DonPPE->Contain Cleanup Sweep Material into Designated Waste Container Contain->Cleanup Decontaminate Clean Spill Area with Soap and Water Cleanup->Decontaminate Dispose Seal, Label & Dispose of Waste per Institutional Protocol Decontaminate->Dispose End Report Incident & Restock Spill Kit Dispose->End

Caption: Workflow for managing a chemical spill.

Disposal Plan

Proper disposal of chemical waste is paramount to environmental stewardship and regulatory compliance.

  • Waste Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's safety protocols.

  • Solid Waste: Collect all unused solid material and any materials grossly contaminated with the powder (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated solid waste stream.

  • Final Disposal: The sealed waste container must be disposed of through a licensed chemical waste contractor or an approved waste disposal plant.[3][7] Do not pour chemical waste down the drain or dispose of it in regular trash.[8]

By integrating these safety protocols into your daily laboratory operations, you can handle this compound with confidence, ensuring a safe environment for discovery.

References

  • (R)-3-Amino-4-phenylbutyric acid hydrochloride SDS. (2019). Safety Data Sheets. [Link]

  • 3-AMINO-4-HYDROXYBUTYRIC ACID HYDROCHLORIDE, (R)-. FDA Global Substance Registration System (GSRS). [Link]

  • Amino Acid Standard - SAFETY DATA SHEET. Agilent. [Link]

  • PPE and Safety for Chemical Handling. (2020). ACS Material. [Link]

  • Amino Acids Kit - SAFETY DATA SHEET. (2023). Agilent. [Link]

  • (3S)-3-Amino-4-hydroxybutanoic acid. PubChem, National Center for Biotechnology Information. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • (3R)-3-amino-4-hydroxybutanoic acid. PubChem, National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.